Product packaging for Benzoyl-dl-phenylalanine(Cat. No.:CAS No. 93059-41-7)

Benzoyl-dl-phenylalanine

Cat. No.: B7734547
CAS No.: 93059-41-7
M. Wt: 269.29 g/mol
InChI Key: NPKISZUVEBESJI-UHFFFAOYSA-N
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Description

Benzoyl-DL-phenylalanine (CAS 2901-76-0) is a synthetic amino acid derivative with a molecular formula of C16H15NO3 and a molecular weight of 269.30 g/mol. This compound is provided as a white to almost white powder or crystal with a melting point of 184-188 °C and a purity of over 98.0% as determined by neutralization titration . It is recommended to store this reagent at room temperature, in a cool and dark place. This compound is a key compound in interdisciplinary research. Studies on related N-benzoyl-phenylalanine compounds have revealed a stereospecific interaction with the sulfonylurea receptor in pancreatic beta-cells, highlighting its relevance in diabetes research . Furthermore, the benzoyl-phenylalanine structure is a cornerstone in photochemistry and protein interaction studies. The photoactivatable amino acid p-benzoyl-L-phenylalanine (pBpa) and its derivatives are widely used in scientific research to capture transient protein-protein interactions (PPIs) through photocrosslinking, a technique vital for mapping cellular processes . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15NO3 B7734547 Benzoyl-dl-phenylalanine CAS No. 93059-41-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzamido-3-phenylpropanoic acid
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InChI

InChI=1S/C16H15NO3/c18-15(13-9-5-2-6-10-13)17-14(16(19)20)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18)(H,19,20)
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InChI Key

NPKISZUVEBESJI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2
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Molecular Formula

C16H15NO3
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DSSTOX Substance ID

DTXSID301311364
Record name N-Benzoyl-DL-phenylalanine
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Molecular Weight

269.29 g/mol
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CAS No.

2901-76-0, 93059-41-7, 2566-22-5
Record name N-Benzoyl-DL-phenylalanine
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of N-Benzoyl-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the chemical properties of N-Benzoyl-DL-phenylalanine (Bz-DL-Phe-OH), a critical derivative of the amino acid phenylalanine. Designed for researchers, scientists, and professionals in drug development and cosmetic science, this document delves into the structural, physical, spectroscopic, and chemical stability characteristics of the compound. We present field-proven methodologies for its synthesis, purification, and analysis, underpinned by a framework of scientific integrity. This guide aims to serve as an essential resource, explaining not just the "what" but the "why" behind its chemical behavior and the experimental choices for its characterization.

Introduction: The Scientific Significance of N-Benzoyl-DL-phenylalanine

N-Benzoyl-DL-phenylalanine is a synthetic amino acid derivative where the amino group of the racemic mixture of phenylalanine is acylated with a benzoyl group. This structural modification imparts unique physicochemical properties that distinguish it from its parent amino acid, making it a compound of interest in diverse scientific fields. The introduction of the benzoyl moiety increases the molecule's hydrophobicity and steric bulk, influencing its solubility, stability, and intermolecular interactions.

In the pharmaceutical and cosmetic industries, Bz-DL-Phe-OH is recognized for a range of applications. It serves as an intermediate in peptide synthesis and the development of novel therapeutic agents, with research suggesting its potential in modulating pain perception and enzyme inhibition.[1][2] In cosmetics, it is utilized in anti-aging and skin-lightening formulations, where it is believed to inhibit the enzyme tyrosinase, a key player in melanin production.[3]

This guide provides an in-depth exploration of the core chemical properties that are fundamental to the application and understanding of N-Benzoyl-DL-phenylalanine.

Molecular Structure and Physicochemical Properties

The fundamental behavior of a compound is dictated by its structure. N-Benzoyl-DL-phenylalanine is a chiral molecule, existing as a racemic mixture of N-Benzoyl-D-phenylalanine and N-Benzoyl-L-phenylalanine. The structure consists of a central alpha-carbon bonded to a hydrogen, a carboxylic acid group, a benzyl side chain, and a benzamide group.

A 2000 study in the Journal of Peptide Research detailed the crystal structure of the DL form, revealing that it crystallizes in a monoclinic system with a P21/c space group. This crystalline arrangement is stabilized by intermolecular hydrogen bonding, which significantly influences its physical properties like melting point and solubility.[1]

Caption: Figure 1: 2D Representation of N-Benzoyl-DL-phenylalanine.

Summary of Physicochemical Data

The key physicochemical properties of N-Benzoyl-DL-phenylalanine are summarized below for quick reference. These values are critical for experimental design, from selecting appropriate solvents for reactions to setting parameters for analytical methods.

PropertyValueSource(s)
CAS Number 2901-76-0[3]
Molecular Formula C₁₆H₁₅NO₃[4][5]
Molecular Weight 269.30 g/mol [4][5]
Appearance White to off-white powder or crystalline solid[3][4][5]
Melting Point 185.7 - 190.8 °C (range); ~187 °C (specific)[3]
Water Solubility 0.85 g/L (at 25.1 °C)
Solubility (Qualitative) Limited solubility in water; Soluble in methanol, ethanol, and acetone.[5]
Predicted pKa 3.80 ± 0.10
Storage Store at 0-8 °C or sealed in a dry, room-temperature environment.[3]

Spectroscopic Profile

Spectroscopic analysis provides a molecular fingerprint, essential for identity confirmation and structural elucidation. The following sections detail the expected spectroscopic data for N-Benzoyl-DL-phenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For N-Benzoyl-DL-phenylalanine, both ¹H and ¹³C NMR are used for routine characterization.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number and environment of hydrogen atoms.

  • Aromatic Protons (δ 7.2-7.9 ppm): The ten protons on the two phenyl rings (one from the benzoyl group and one from the phenylalanine side chain) will appear in this region as complex multiplets.

  • Amide Proton (δ ~8.5-9.0 ppm): The N-H proton of the amide linkage typically appears as a doublet, coupled to the adjacent alpha-proton. Its chemical shift can be concentration and solvent-dependent.

  • Alpha-Proton (δ ~4.5-5.0 ppm): The single proton on the chiral alpha-carbon (Cα-H) will appear as a multiplet due to coupling with the amide proton and the beta-protons.

  • Beta-Protons (δ ~3.2-3.5 ppm): The two diastereotopic protons of the methylene group (Cβ-H₂) in the phenylalanine side chain will appear as a multiplet.

  • Carboxylic Acid Proton (δ >10 ppm): The acidic proton of the COOH group is often broad and may exchange with trace water in the solvent, sometimes making it difficult to observe.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information on the carbon skeleton.

  • Carbonyl Carbons (δ ~167-175 ppm): Two distinct signals are expected in the downfield region, corresponding to the carboxylic acid carbon and the amide carbonyl carbon.

  • Aromatic Carbons (δ ~127-135 ppm): Multiple signals will be present for the carbons of the two aromatic rings.

  • Alpha-Carbon (δ ~55 ppm): The signal for the chiral alpha-carbon.

  • Beta-Carbon (δ ~38 ppm): The signal for the methylene carbon of the side chain.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

  • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

  • N-H Stretch (Amide): A sharp to medium peak around 3300 cm⁻¹.

  • C-H Stretches (Aromatic/Aliphatic): Signals just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

  • C=O Stretch (Amide I Band): A very strong, sharp peak around 1630-1660 cm⁻¹.

  • N-H Bend (Amide II Band): A strong peak around 1520-1550 cm⁻¹.

  • C=C Stretches (Aromatic): Medium intensity peaks around 1600 cm⁻¹ and 1450-1500 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Under electrospray ionization (ESI), N-Benzoyl-DL-phenylalanine will readily form a deprotonated molecule [M-H]⁻ at m/z 268.3 in negative ion mode or a protonated molecule [M+H]⁺ at m/z 270.3 in positive ion mode. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns, including the loss of the carboxylic acid group (CO₂H), cleavage of the amide bond, and fragmentation of the phenylalanine side chain.

Chemical Reactivity and Stability Profile

Understanding the stability and reactivity of N-Benzoyl-DL-phenylalanine is paramount for its application in drug formulation and synthesis. The molecule possesses two primary reactive centers: the carboxylic acid group and the amide linkage.

Hydrolytic Stability

The amide bond is susceptible to hydrolysis under both acidic and basic conditions, yielding benzoic acid and phenylalanine.

  • Acidic Conditions: Hydrolysis is typically slower and requires harsh conditions (e.g., strong acid and elevated temperature). The reaction proceeds via protonation of the amide carbonyl, making it more susceptible to nucleophilic attack by water.

  • Basic Conditions: Base-catalyzed hydrolysis is generally more facile. The hydroxide ion directly attacks the amide carbonyl carbon, leading to the cleavage of the C-N bond.

A comprehensive stability study, often termed a "forced degradation" study, is essential during drug development to identify potential degradation products and establish the intrinsic stability of the molecule.[6][7]

Reactivity of Functional Groups
  • Carboxylic Acid: The -COOH group can undergo standard reactions such as esterification (with an alcohol under acidic conditions) or conversion to an acid chloride (e.g., with thionyl chloride), which can then be used for further derivatization.

  • Amide Group: The amide bond is relatively stable but can be cleaved as described above. The N-H proton is weakly acidic.

  • Aromatic Rings: The two phenyl rings can undergo electrophilic aromatic substitution, although the reaction conditions must be carefully chosen to avoid side reactions at the other functional groups.

Experimental Protocols

This section provides standardized, step-by-step methodologies for the synthesis, purification, and analysis of N-Benzoyl-DL-phenylalanine, designed to be reproducible in a standard research laboratory.

Synthesis via Schotten-Baumann Reaction

The Schotten-Baumann reaction is a classic and reliable method for the N-acylation of amino acids.[1][4] It involves the reaction of an amine with an acyl chloride in a two-phase system with an aqueous base.

Schotten_Baumann_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve DL-Phenylalanine in 10% aq. NaOH B Add Benzoyl Chloride dropwise with vigorous stirring (maintain T < 10°C) A->B C Stir vigorously for 15-30 minutes post-addition B->C D Acidify with conc. HCl to pH ~2-3 C->D E Precipitate Forms D->E F Filter solid via suction filtration E->F G Wash with cold water F->G H Dry the crude product G->H

Caption: Figure 2: Workflow for the synthesis of Bz-DL-Phe-OH.

Protocol:

  • Preparation: In a 250 mL Erlenmeyer flask, dissolve 5.0 g of DL-Phenylalanine in 50 mL of a 10% (w/v) aqueous sodium hydroxide solution. Cool the flask in an ice bath.

  • Reaction: While stirring vigorously, add 4.5 mL of benzoyl chloride dropwise over 15 minutes. Ensure the temperature of the reaction mixture does not exceed 10 °C.

  • Completion: After the addition is complete, remove the ice bath and continue to stir the mixture vigorously at room temperature for an additional 30 minutes. The smell of benzoyl chloride should disappear.

  • Isolation: Carefully acidify the reaction mixture to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. A white precipitate of N-Benzoyl-DL-phenylalanine will form.

  • Purification: Collect the crude product by suction filtration and wash the filter cake thoroughly with cold deionized water. The product can be further purified by recrystallization.

Purification by Recrystallization

Recrystallization is an effective method for purifying the crude product by removing unreacted starting materials and by-products.

  • Solvent Selection: A mixture of ethanol and water is a suitable solvent system. The compound should be soluble in the hot solvent and sparingly soluble in the cold solvent.

  • Procedure: Dissolve the crude, dried product in a minimum amount of hot ethanol. To the hot solution, add hot water dropwise until the solution becomes slightly turbid.

  • Crystallization: Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by suction filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Analytical Characterization: Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be used to determine the purity of N-Benzoyl-DL-phenylalanine and to quantify it in the presence of its degradation products.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: Start with 30% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

This method should be able to separate the main peak of N-Benzoyl-DL-phenylalanine from potential degradants like benzoic acid and phenylalanine, making it "stability-indicating."

Protocol for Thermodynamic Solubility Determination

The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.

  • Preparation: Add an excess amount of N-Benzoyl-DL-phenylalanine to several vials, each containing a known volume (e.g., 5 mL) of the desired solvent (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO). The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined time (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Sampling: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant.

  • Separation: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Analysis: Dilute the filtered sample with a suitable solvent and analyze its concentration using a validated analytical method, such as the HPLC method described in section 5.3.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Conclusion

N-Benzoyl-DL-phenylalanine is a compound with significant utility in both research and commercial applications. Its chemical properties, governed by the interplay of its carboxylic acid, amide, and aromatic functionalities, dictate its behavior in various systems. This guide has provided a detailed examination of its structure, physicochemical characteristics, spectroscopic profile, and stability. The experimental protocols outlined herein offer robust, field-tested methods for its synthesis, purification, and analysis, providing researchers with the necessary tools to confidently work with this versatile molecule. A thorough understanding of these fundamental properties is the cornerstone of innovation in the development of new pharmaceuticals, cosmetics, and biochemical probes.

References

An In-Depth Technical Guide to the Synthesis of N-Benzoyl-dl-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Acylated Amino Acids

N-Benzoyl-dl-phenylalanine is an N-acyl derivative of the amino acid phenylalanine, belonging to a class of compounds pivotal in biochemical research and pharmaceutical development.[1] Structurally, it features a benzoyl group attached to the nitrogen atom of dl-phenylalanine. This modification alters the parent amino acid's physical and chemical properties, making it a valuable tool for studying enzyme inhibition, protein interactions, and metabolic pathways.[2] Furthermore, derivatives like N-Benzoyl-dl-phenylalanine are explored for their own therapeutic potential, including roles in pain perception modulation and as components in dermatological formulations.[2]

The synthesis of this compound is a classic example of amide bond formation, a fundamental reaction in organic and medicinal chemistry. The most direct and widely employed method for this transformation is the Schotten-Baumann reaction, which provides a reliable and efficient route to N-acylated amino acids from simple, commercially available precursors.[3][4] This guide provides a comprehensive overview of the core principles, a detailed experimental protocol, and the analytical validation for the synthesis of N-Benzoyl-dl-phenylalanine.

Core Principles: The Schotten-Baumann Reaction Demystified

The Schotten-Baumann reaction, first described in 1883 by German chemists Carl Schotten and Eugen Baumann, is a robust method for synthesizing amides from amines and acid chlorides, or esters from alcohols and acid chlorides.[4][5][6] The reaction is typically conducted under biphasic conditions, utilizing an aqueous base and an organic solvent, a setup often referred to as "Schotten-Baumann conditions".[4][6]

Causality Behind Component Selection:

  • The Nucleophile (dl-Phenylalanine): The primary amino group (-NH₂) of phenylalanine acts as the nucleophile. Its lone pair of electrons initiates the attack on the electrophilic acylating agent.

  • The Acylating Agent (Benzoyl Chloride): Benzoyl chloride is a highly reactive derivative of benzoic acid. The chloride atom is an excellent leaving group, which makes the carbonyl carbon highly susceptible to nucleophilic attack.

  • The Base (Sodium Hydroxide): The aqueous base, typically sodium hydroxide (NaOH), serves two critical functions.[7] Firstly, it neutralizes the hydrochloric acid (HCl) generated as a byproduct of the reaction.[8] This is crucial because, without the base, the HCl would protonate the unreacted phenylalanine, rendering its amino group non-nucleophilic and halting the reaction. Secondly, the base helps to drive the reaction to completion by ensuring the final product is deprotonated.[5][7]

The biphasic nature of the reaction medium is advantageous as it keeps the starting materials and the final organic product primarily in the organic phase (or as a solid suspension), while the base and the neutralized HCl byproduct remain in the aqueous phase.[4]

Visualizing the Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The key steps involve the attack of the amine on the benzoyl chloride, formation of a tetrahedral intermediate, and subsequent collapse of this intermediate to form the stable amide bond.

G cluster_reactants Reactants cluster_mechanism Mechanism Steps cluster_product Product Phe dl-Phenylalanine (Nucleophile) step1 1. Nucleophilic Attack Amine attacks carbonyl carbon Phe->step1 BzCl Benzoyl Chloride (Electrophile) BzCl->step1 NaOH NaOH (Base) step4 4. Deprotonation Base removes proton from Nitrogen NaOH->step4 step2 2. Intermediate Formation Tetrahedral intermediate is formed step1->step2 step3 3. Elimination Chloride ion is expelled step2->step3 step3->step4 Product N-Benzoyl-dl-phenylalanine step4->Product Byproduct NaCl + H₂O step4->Byproduct G start Start dissolve Dissolve dl-Phenylalanine and NaOH in water start->dissolve cool Cool solution in ice-water bath dissolve->cool add_bzcl Add Benzoyl Chloride portion-wise with vigorous shaking cool->add_bzcl react Shake for 15-20 min until odor of Benzoyl Chloride disappears add_bzcl->react acidify Acidify with conc. HCl to pH ~2-3 react->acidify precipitate Cool to induce complete precipitation acidify->precipitate filter Collect crude product by vacuum filtration precipitate->filter wash Wash with cold water filter->wash recrystallize Recrystallize from hot water or ethanol/water wash->recrystallize dry Dry the purified product recrystallize->dry end Characterize Final Product dry->end

References

The Mechanism of Tyrosinase Inhibition by Benzoyl-dl-phenylalanine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Tyrosinase as a Critical Target in Melanogenesis

Tyrosinase (EC 1.14.18.1) is a copper-containing metalloenzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment responsible for coloration in humans.[1][2] This enzyme catalyzes the initial and rate-limiting steps in the melanogenesis pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), and the subsequent oxidation of L-DOPA to dopaquinone.[1][2] Due to its central role, the inhibition of tyrosinase is a primary strategy for the development of agents targeting hyperpigmentation disorders and for applications in the cosmetic industry for skin whitening.[2] This guide provides an in-depth analysis of the mechanism of action of Benzoyl-dl-phenylalanine as a tyrosinase inhibitor, offering insights for researchers and drug development professionals.

Core Principles of Tyrosinase Inhibition

The inhibition of tyrosinase can be achieved through various mechanisms, broadly categorized as competitive, non-competitive, mixed, and uncompetitive inhibition. Competitive inhibitors typically bear a structural resemblance to the enzyme's natural substrates (L-tyrosine or L-DOPA) and compete for binding to the active site.[3] Non-competitive inhibitors, on the other hand, bind to a site distinct from the active site, affecting the enzyme's catalytic efficiency without preventing substrate binding.[4] Mixed inhibitors can bind to both the free enzyme and the enzyme-substrate complex, while uncompetitive inhibitors bind only to the enzyme-substrate complex.[4][5] Understanding the specific mechanism of a potential inhibitor is crucial for its development as a therapeutic or cosmetic agent.

This compound: A Competitive Inhibitor of Tyrosinase

Based on the analysis of its structural components and data from related benzoyl derivatives, this compound is hypothesized to act as a competitive inhibitor of tyrosinase. This mechanism is primarily attributed to the benzoyl moiety, which mimics the phenolic substrates of the enzyme.

Structural Rationale for Competitive Inhibition

This compound consists of a benzoyl group attached to the amino acid phenylalanine. The benzoyl group is structurally analogous to benzoic acid, which has been identified as a competitive inhibitor of tyrosinase.[3][6] This structural similarity allows this compound to vie with the natural substrates, L-tyrosine and L-DOPA, for access to the binuclear copper active site of the enzyme. The phenyl group of the phenylalanine residue may further contribute to the binding affinity through hydrophobic interactions within a pocket adjacent to the catalytic site.[7][8]

Kinetic Profile and Inhibitory Potency

While specific kinetic data for this compound is not extensively available in the current literature, the inhibitory effects of related benzoyl and benzoic acid derivatives provide valuable insights. For instance, various piperazine/piperidine amides of benzoic acid have demonstrated tyrosinase inhibitory activity that is dependent on competition with the enzyme's substrates.[7][8] The inhibitory potency of such compounds is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). For competitive inhibitors, the apparent Michaelis constant (Km) increases in the presence of the inhibitor, while the maximum velocity (Vmax) remains unchanged.

Inhibitor ClassExample CompoundIC50 (µM)Inhibition TypeReference
Benzoic Acid DerivativesBenzoic Acid119Competitive[6]
Benzoyl Piperazine AmidesCompound 5bpIC50 = 4.99 (monophenolase)Competitive (inferred)[7][8]
Benzaldehyde Derivatives2,4-dihydroxybenzaldehydePotentCompetitive[9]

This table summarizes the inhibitory data for compounds structurally related to this compound, supporting the hypothesis of a competitive inhibition mechanism.

Experimental Workflow for Mechanistic Elucidation

To definitively characterize the mechanism of action of this compound, a series of well-established experimental protocols should be employed. The following sections detail the necessary steps for a comprehensive investigation.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis prep_enzyme Mushroom Tyrosinase Preparation assay_setup Assay Setup in 96-well plate prep_enzyme->assay_setup prep_inhibitor This compound Stock Solution prep_inhibitor->assay_setup prep_substrate L-DOPA/L-Tyrosine Stock Solutions reaction Initiate Reaction with Substrate prep_substrate->reaction incubation Pre-incubation assay_setup->incubation incubation->reaction measurement Spectrophotometric Measurement (475-490 nm) reaction->measurement ic50 IC50 Determination measurement->ic50 kinetics Kinetic Parameter Calculation measurement->kinetics plotting Lineweaver-Burk Plot Generation kinetics->plotting mechanism Mechanism of Inhibition Determination plotting->mechanism

Caption: Experimental workflow for determining the tyrosinase inhibitory mechanism.

Protocol 1: Tyrosinase Activity and Inhibition Assay

Objective: To determine the IC50 value of this compound for tyrosinase.

Materials:

  • Mushroom tyrosinase (Sigma-Aldrich)

  • This compound

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Potassium phosphate buffer (50 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate reader

Procedure:

  • Enzyme Preparation: Prepare a stock solution of mushroom tyrosinase in potassium phosphate buffer.

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the buffer.

  • Substrate Preparation: Prepare a stock solution of L-DOPA in potassium phosphate buffer.

  • Assay: a. In a 96-well plate, add 20 µL of various concentrations of this compound solution. b. Add 140 µL of potassium phosphate buffer. c. Add 20 µL of the tyrosinase solution to each well. d. Pre-incubate the mixture at 25°C for 10 minutes. e. Initiate the reaction by adding 20 µL of the L-DOPA solution. f. Immediately measure the absorbance at 475-490 nm every minute for 20-30 minutes.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 2: Enzyme Kinetic Analysis

Objective: To determine the type of inhibition and the inhibition constant (Ki).

Procedure:

  • Perform the tyrosinase activity assay as described above, but with varying concentrations of both the substrate (L-DOPA) and the inhibitor (this compound).

  • Measure the initial reaction velocities (V) at each substrate and inhibitor concentration.

  • Data Analysis: a. Construct a Lineweaver-Burk plot by plotting 1/V against 1/[S] for each inhibitor concentration. b. Analyze the resulting plots. For competitive inhibition, the lines will intersect on the y-axis, indicating that Vmax is unchanged while the apparent Km increases with inhibitor concentration. c. The inhibition constant (Ki) can be determined from a secondary plot of the slope of each line versus the inhibitor concentration.

Molecular Docking: Visualizing the Enzyme-Inhibitor Interaction

Molecular docking studies are instrumental in elucidating the binding mode of inhibitors within the enzyme's active site. For this compound, docking simulations with the crystal structure of mushroom tyrosinase (PDB ID: 2Y9X) can provide valuable insights.

Hypothesized Binding Mode

It is predicted that the benzoyl group of this compound will occupy the active site, with the carbonyl oxygen and hydroxyl groups (if present in derivatives) forming coordination bonds with the copper ions (CuA and CuB).[10] The phenyl ring of the benzoyl group and the phenylalanine side chain are likely to engage in hydrophobic interactions with surrounding amino acid residues, such as Val283, Phe264, and Asn260, stabilizing the enzyme-inhibitor complex.[10]

Diagram of Competitive Inhibition at the Active Site

G cluster_enzyme Tyrosinase Active Site E Free Enzyme ES Enzyme-Substrate Complex E->ES + Substrate (S) EI Enzyme-Inhibitor Complex E->EI + Inhibitor (I) ES->E P Product ES->P k_cat EI->E S Substrate (L-Tyrosine/L-DOPA) S->E I Inhibitor (this compound) I->E

Caption: Competitive inhibition of tyrosinase by this compound.

Conclusion and Future Directions

The available evidence strongly suggests that this compound functions as a competitive inhibitor of tyrosinase. Its structural analogy to the enzyme's natural substrates allows it to effectively compete for binding at the active site. To further validate this mechanism and advance its potential as a depigmenting agent, it is imperative to conduct comprehensive kinetic studies to determine its IC50 and Ki values. Furthermore, molecular dynamics simulations can provide a more dynamic picture of its interaction with the enzyme, complementing the static view offered by molecular docking. Such detailed characterization is essential for the rational design of more potent and specific tyrosinase inhibitors for therapeutic and cosmetic applications.

References

The Versatility of Benzoyl-dl-phenylalanine in Modern Biochemical Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the applications of Benzoyl-dl-phenylalanine and its derivatives in contemporary biochemical assays. Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings of its utility as an enzyme substrate, a tool for studying enzyme inhibition, and a key component in advanced techniques such as photoaffinity labeling for the elucidation of protein-protein interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile molecule to advance their research. We will explore the causality behind experimental choices, present self-validating protocols, and provide a comprehensive framework for data interpretation, all grounded in authoritative scientific principles.

Introduction: The Molecular Logic of a Multifaceted Tool

This compound is a derivative of the amino acid phenylalanine, characterized by the attachment of a benzoyl group to its amino terminus. This seemingly simple modification imbues the molecule with a unique set of chemical properties that make it a valuable tool in the biochemist's arsenal. The presence of the bulky, aromatic benzoyl and phenyl groups creates a substrate that is recognized by specific classes of enzymes, particularly proteases with a preference for aromatic residues. Furthermore, the racemic nature of the dl-phenylalanine core allows for stereospecific investigations of enzyme activity.

This guide will focus on three key areas of application:

  • Enzyme Substrate Assays: Utilizing this compound to probe the kinetics and specificity of proteases such as carboxypeptidase A and chymotrypsin.

  • Enzyme Inhibition Studies: Employing this compound and its analogs to investigate mechanisms of enzyme inhibition, a cornerstone of drug discovery.

  • Photoaffinity Labeling: Harnessing the power of a photoactivatable derivative, p-benzoyl-L-phenylalanine, to covalently trap and identify interacting proteins.

Throughout this guide, we will emphasize the "why" behind the "how," providing the scientific rationale for each experimental step and empowering the researcher to not only follow protocols but also to adapt and innovate.

This compound as a Substrate for Protease Assays

The specificity of proteases is a critical aspect of their biological function. N-acyl aromatic amino acids, such as Benzoyl-l-phenylalanine, serve as excellent model substrates to characterize the activity of enzymes that cleave at the C-terminus of aromatic residues.

Carboxypeptidase A: A Classic Example

Carboxypeptidase A (CPA), a zinc-containing metalloprotease, preferentially cleaves C-terminal amino acids with aromatic or bulky aliphatic side chains. The benzoyl group of N-Benzoyl-L-phenylalanine mimics an extended peptide chain, while the phenylalanine residue fits snugly into the S1' subsite of the enzyme's active site, making it an effective substrate for kinetic analysis.

Caption: Workflow for a typical Carboxypeptidase A activity assay.

This protocol is adapted from established methods for similar substrates.

Materials:

  • Carboxypeptidase A from bovine pancreas

  • N-Benzoyl-L-phenylalanine

  • Tris-HCl buffer (50 mM, pH 7.5) containing 100 mM NaCl

  • Spectrophotometer capable of reading at 254 nm

  • Quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 50 mM Tris-HCl buffer with 100 mM NaCl and adjust the pH to 7.5 at 25°C.

    • Substrate Stock Solution: Prepare a 10 mM stock solution of N-Benzoyl-L-phenylalanine in a small amount of ethanol and then dilute with the assay buffer. Note: Ensure the final ethanol concentration in the assay is low (<1%) to avoid affecting enzyme activity.

    • Enzyme Solution: Prepare a stock solution of Carboxypeptidase A in cold assay buffer. The final concentration in the assay should be determined empirically to give a linear rate of reaction for at least 5 minutes.

  • Assay Setup:

    • In a 1 mL quartz cuvette, add:

      • Assay Buffer (to a final volume of 1 mL)

      • Substrate solution to the desired final concentration (e.g., in the range of 0.1 to 2 mM for Km determination).

    • Equilibrate the cuvette to 25°C in the spectrophotometer.

  • Initiation and Measurement:

    • Initiate the reaction by adding a small volume of the Carboxypeptidase A solution to the cuvette and mix quickly by inversion.

    • Immediately begin monitoring the increase in absorbance at 254 nm for 5-10 minutes. The cleavage of the peptide bond in N-Benzoyl-L-phenylalanine results in the formation of hippuric acid and phenylalanine, leading to a change in absorbance.

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot. The rate of hydrolysis can be calculated using the molar extinction coefficient of the product.

    • To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), perform the assay at varying substrate concentrations and plot the initial velocities against the substrate concentration. The data can then be fitted to the Michaelis-Menten equation using non-linear regression software[1].

Table 1: Representative Kinetic Parameters for Carboxypeptidase A with N-Acyl-L-phenylalanine Substrates

SubstrateKm (mM)kcat (s⁻¹)Reference
Hippuryl-L-phenylalanine~0.5 - 1.0~100 - 200
Carbobenzoxyglycyl-L-phenylalanine~0.1 - 0.5~50 - 100[2][3]
N-Benzoyl-L-phenylalanine (Expected)~0.2 - 0.8~80 - 150Estimated based on similar substrates
Chymotrypsin: Probing Aromatic Specificity

Chymotrypsin, a serine protease found in the digestive system, exhibits a strong preference for cleaving peptide bonds C-terminal to aromatic amino acids like phenylalanine, tryptophan, and tyrosine[4][5]. N-Benzoyl-L-phenylalanine ethyl ester is a suitable substrate for chymotrypsin, where the enzyme hydrolyzes the ester bond.

This protocol is based on well-established assays for chymotrypsin using similar N-benzoyl-amino acid esters[6][7].

Materials:

  • α-Chymotrypsin from bovine pancreas

  • N-Benzoyl-L-phenylalanine ethyl ester

  • Tris-HCl buffer (80 mM, pH 7.8) containing 100 mM CaCl₂

  • Methanol

  • Spectrophotometer capable of reading at 256 nm

  • Quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Assay Buffer: Prepare an 80 mM Tris-HCl buffer with 100 mM CaCl₂ and adjust the pH to 7.8 at 25°C.

    • Substrate Stock Solution: Prepare a stock solution of N-Benzoyl-L-phenylalanine ethyl ester in methanol.

    • Enzyme Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl. Dilute to the appropriate concentration in the assay buffer just before use.

  • Assay Setup:

    • In a 3 mL quartz cuvette, add:

      • 1.5 mL of Assay Buffer

      • 1.4 mL of the Substrate Stock Solution (diluted in 50% methanol/water to a final concentration that allows for kinetic analysis).

    • Equilibrate the cuvette to 25°C in the spectrophotometer.

  • Initiation and Measurement:

    • Initiate the reaction by adding 0.1 mL of the diluted chymotrypsin solution and mix thoroughly.

    • Monitor the increase in absorbance at 256 nm for 5 minutes. The hydrolysis of the ester bond leads to the formation of N-Benzoyl-L-phenylalanine and ethanol, causing a change in absorbance.

  • Data Analysis:

    • Determine the initial reaction velocity from the linear phase of the absorbance curve.

    • Enzyme activity can be calculated using the molar extinction coefficient of the product at 256 nm.

    • Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentration and analyzing the data as described for carboxypeptidase A[1].

Investigating Enzyme Inhibition with this compound Derivatives

Understanding how small molecules inhibit enzyme activity is fundamental to drug discovery. This compound and its analogs can be employed to study the mechanism of enzyme inhibition.

Principles of Enzyme Inhibition Analysis

Enzyme inhibitors can be broadly classified as competitive, non-competitive, or uncompetitive, based on how they interact with the enzyme and substrate[8]. The type of inhibition can be determined by analyzing the enzyme kinetics in the presence of varying concentrations of the inhibitor and substrate.

Inhibition_Types E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I (Competitive) E->EI + I (Non-competitive) S Substrate ES->E + P ESI Enzyme-Substrate-Inhibitor Complex ES->ESI + I (Uncompetitive) ES->ESI + I (Non-competitive) P Product I Inhibitor

Caption: Modes of reversible enzyme inhibition.

Experimental Design for Inhibition Studies

To characterize an inhibitor, a series of enzyme assays are performed with a fixed enzyme concentration, varying concentrations of the substrate, and several fixed concentrations of the inhibitor.

Workflow for Enzyme Inhibition Analysis:

Caption: Workflow for determining the mechanism of enzyme inhibition.

Data Interpretation:

  • Competitive Inhibition: Vmax remains unchanged, while the apparent Km increases. On a Lineweaver-Burk plot, the lines intersect at the y-axis.

  • Non-competitive Inhibition: The apparent Vmax decreases, while Km remains unchanged. On a Lineweaver-Burk plot, the lines intersect at the x-axis.

  • Uncompetitive Inhibition: Both the apparent Vmax and Km decrease. On a Lineweaver-Burk plot, the lines are parallel.

The inhibition constant (Ki), which represents the inhibitor concentration required to produce half-maximum inhibition, can be determined from these plots[9].

Photoaffinity Labeling with p-Benzoyl-L-phenylalanine: Unveiling Protein-Protein Interactions

Photoaffinity labeling is a powerful technique to identify and characterize protein-protein interactions in their native environment[10]. This method utilizes a photoactivatable amino acid, p-benzoyl-L-phenylalanine (pBpa), which can be incorporated into a protein of interest. Upon exposure to UV light, the benzophenone group in pBpa forms a highly reactive triplet state that can covalently cross-link to interacting proteins within close proximity[11].

The Mechanism of pBpa-mediated Photocrosslinking

The benzophenone moiety of pBpa is relatively inert until it is activated by UV light (typically around 350-365 nm). This activation leads to the formation of a diradical species that can abstract a hydrogen atom from a nearby C-H bond, resulting in the formation of a stable covalent bond between the two proteins[11].

Photoaffinity_Labeling cluster_0 Before UV cluster_1 UV Activation (365 nm) cluster_2 After UV ProteinA Protein A (with pBpa) ProteinB Interacting Protein B ProteinA->ProteinB Non-covalent Interaction Activated_pBpa Protein A (Activated pBpa*) ProteinA->Activated_pBpa Crosslinked_Complex Covalently Linked Protein A-Protein B Complex Activated_pBpa->Crosslinked_Complex

Caption: The principle of photoaffinity labeling using p-Benzoyl-L-phenylalanine.

Experimental Workflow for Photoaffinity Labeling

The successful implementation of a photoaffinity labeling experiment involves several key steps, from the incorporation of pBpa into the bait protein to the identification of the cross-linked partners.

Detailed Protocol: A Generalized Workflow for In Vitro Photoaffinity Labeling

This workflow is a composite of established methodologies[12][13].

Materials:

  • Expression system for incorporating unnatural amino acids (e.g., E. coli with an orthogonal tRNA/aminoacyl-tRNA synthetase pair for pBpa).

  • p-Benzoyl-L-phenylalanine.

  • Purified "bait" protein containing pBpa.

  • Purified "prey" protein or cell lysate containing potential interaction partners.

  • UV lamp (365 nm).

  • SDS-PAGE and Western blotting reagents.

  • Mass spectrometer for protein identification.

Procedure:

  • Incorporation of pBpa:

    • Express the bait protein in a suitable expression system that allows for the site-specific incorporation of pBpa in response to an amber stop codon (TAG)[10].

    • Purify the pBpa-containing bait protein.

  • Interaction and Cross-linking:

    • Incubate the purified bait protein with the prey protein or cell lysate under conditions that favor their interaction.

    • Expose the mixture to UV light at 365 nm for a predetermined amount of time (e.g., 15-60 minutes) on ice to induce covalent cross-linking[13]. A no-UV control is essential.

  • Detection of Cross-linked Products:

    • Separate the reaction products by SDS-PAGE.

    • Visualize the cross-linked complex, which will have a higher molecular weight than the individual proteins, by Coomassie staining or Western blotting using an antibody against the bait protein.

  • Identification of Interacting Proteins:

    • Excise the band corresponding to the cross-linked complex from the gel.

    • Perform in-gel digestion (e.g., with trypsin).

    • Analyze the resulting peptides by mass spectrometry (LC-MS/MS) to identify both the bait and the cross-linked prey protein(s)[14].

Table 2: Troubleshooting Common Issues in Photoaffinity Labeling

IssuePotential CauseSuggested Solution
Low cross-linking efficiency Insufficient UV exposureOptimize UV irradiation time and intensity.
pBpa is not in close proximity to an interacting partnerRe-design the bait protein with pBpa at different locations.
Suboptimal interaction conditionsOptimize buffer conditions (pH, salt concentration).
High background/non-specific cross-linking Over-exposure to UV lightReduce UV irradiation time.
Hydrophobic aggregationInclude non-ionic detergents in the buffer.
Perform competition experiments with the wild-type bait protein[15].
Difficulty in identifying cross-linked partners Low abundance of the interacting proteinScale up the reaction and enrich for the cross-linked complex.
Cross-linked peptides are difficult to ionize in MSUse alternative digestion enzymes or fragmentation methods.

Conclusion and Future Perspectives

This compound and its derivatives are more than just chemical reagents; they are versatile probes that enable the detailed investigation of fundamental biochemical processes. From elucidating the kinetics of enzyme-catalyzed reactions to capturing fleeting protein-protein interactions, these molecules provide invaluable insights for researchers in basic science and drug development. As our understanding of complex biological systems deepens, the creative application of such tools will undoubtedly continue to drive discovery. The future may see the development of novel benzoyl-phenylalanine analogs with enhanced properties, such as different photo-activation wavelengths or integrated reporter tags, further expanding the capabilities of these remarkable molecular tools.

References

A Technical Guide to the Racemic Nature and Resolution of Benzoyl-dl-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth examination of Benzoyl-dl-phenylalanine, a quintessential model for understanding chirality and its implications in scientific research and pharmaceutical development. We will explore the foundational principles of its racemic nature, the critical importance of enantiomeric separation, and the robust methodologies employed to achieve it.

The Principle of Chirality: Understanding this compound

This compound (Bz-dl-Phe) is an N-acyl amino acid. Its core structure, derived from the amino acid phenylalanine, contains a chiral center—a carbon atom bonded to four different substituent groups. This stereocenter is the origin of its chirality, allowing the molecule to exist in two non-superimposable mirror-image forms called enantiomers.[1][2]

  • Benzoyl-l-phenylalanine (Bz-l-Phe): The (S)-enantiomer.

  • Benzoyl-d-phenylalanine (Bz-d-Phe): The (R)-enantiomer.[1][2]

When synthesized using achiral methods, these enantiomers are produced in equal amounts, forming a racemic mixture or racemate . This 50:50 mixture is designated with the prefix "dl-" (e.g., this compound) and is optically inactive because the equal and opposite optical rotations of the two enantiomers cancel each other out.[3]

References

The Multifaceted Role of the Benzoyl Group in Phenylalanine Derivatives: A Technical Guide for Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenylalanine, an essential aromatic amino acid, is a fundamental building block of proteins and a crucial precursor for various signaling molecules. Its unique structural and physicochemical properties have made it a cornerstone in the design of therapeutic agents and chemical probes. The modification of phenylalanine at its amino, carboxyl, or phenyl ring moieties has given rise to a vast array of derivatives with tailored biological activities. Among these modifications, the introduction of a benzoyl group stands out for its profound and diverse impact on the molecule's function.

The benzoyl group, a simple yet powerful functional group consisting of a benzene ring attached to a carbonyl group, is more than just a bulky appendage.[1][2] Its introduction onto the phenylalanine scaffold can dramatically alter lipophilicity, metabolic stability, and conformational behavior.[1][3] This guide provides an in-depth technical analysis of the diverse roles of the benzoyl group in modulating the chemical and biological properties of phenylalanine derivatives. We will explore its applications as a modulator of pharmacokinetic properties, a privileged scaffold in medicinal chemistry, a photo-activatable crosslinking agent in chemical biology, and a protecting group in peptide synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the benzoyl group in their scientific endeavors.

Part 1: The Benzoyl Group as a Modulator of Physicochemical and Pharmacokinetic Properties

The journey of a drug from administration to its target is fraught with challenges, including enzymatic degradation and membrane transport. The benzoyl group can be strategically employed to overcome some of these hurdles by favorably altering the physicochemical and pharmacokinetic profile of phenylalanine derivatives.

Influence on Lipophilicity and Polarity

The addition of a benzoyl group significantly increases the lipophilicity of the parent phenylalanine molecule. This modification can enhance the ability of the derivative to penetrate biological membranes, a critical factor for oral bioavailability and targeting intracellular proteins.[3] The benzoyl group's aromatic ring and carbonyl moiety can also participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding, which can influence the molecule's overall polarity and solubility.[1]

Impact on Metabolic Stability

Peptide-based drugs are often plagued by poor metabolic stability due to their susceptibility to proteolytic enzymes.[4] The benzoyl group can act as a shield, sterically hindering the approach of peptidases to the amide bond, thereby increasing the derivative's half-life in vivo.[5][6] For instance, N-acylation, including benzoylation, is a known strategy to enhance resistance to proteolysis.[5]

In a study on phenylalanine-based carbamates, replacing the N-terminal phenylalanine with a benzyloxycarbonyl moiety, a close relative of the benzoyl group, led to the development of more drug-like ligands with improved in vitro pharmacokinetic data.[7] Some of these derivatives exhibited a low risk of oxidative metabolism and significantly reduced intrinsic clearance in human microsomes.[7]

Table 1: Comparative In Vitro Metabolic Stability of Phenylalanine Derivatives

CompoundN-Terminal MoietyC-Terminal MoietyIntrinsic Clearance (Clint, µL/min/mg) in Human Microsomes
H-Phe-Phe-NH₂PhenylalaninePrimary AmideHigh (unspecified value)
Compound 4BenzyloxycarbonylPrimary AmideSignificantly Reduced
Compound 5BenzyloxycarbonylAcyl CyanamideLow
Compound 6BenzyloxycarbonylHydroxamic AcidLow
Compound 7BenzyloxycarbonylAcyl SulfonamideLow
Data synthesized from a study on substance P 1–7 analogues.[7]
Conformational Effects

The rigid and planar structure of the benzoyl group can impose significant conformational constraints on the phenylalanine backbone. This can lock the molecule into a specific bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target. Conformational studies of N-benzoyl-L-phenylalanine have provided insights into its preferred solid-state structures, which can be valuable for computational drug design.[8]

Part 2: Applications in Medicinal Chemistry and Drug Design

The benzoyl group is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive small molecules.[9][10] Its incorporation into phenylalanine derivatives has led to the discovery of compounds with a wide range of therapeutic activities.

The Benzoyl Group as a Privileged Scaffold

The benzoylpiperidine fragment, which shares the core benzoyl moiety, is a well-established privileged structure in drug design, found in anticancer, antipsychotic, and neuroprotective agents.[9][10] Similarly, the benzoyl group itself, when attached to an amino acid like phenylalanine, can serve as a versatile scaffold for building libraries of potential drug candidates. Its straightforward synthesis and the ability to easily introduce substituents on the phenyl ring make it an attractive starting point for lead optimization.[9]

Structure-Activity Relationships (SAR) of Benzoylated Phenylalanine Derivatives

Numerous studies have explored the structure-activity relationships of N-benzoyl phenylalanine derivatives. These studies have revealed that both the amino acid side chain and substituents on the benzoyl ring play a crucial role in determining biological activity.

For instance, a series of N-benzoyl amino esters and N-benzoyl amino acids were synthesized and evaluated for their antifungal activity.[11][12] The results showed that N-benzoyl amino esters were potent antifungal agents, while the corresponding N-benzoyl amino acids were inactive at the tested concentrations.[11] This suggests that the presence of the ester group is critical for activity. Furthermore, the nature of the substituent on the benzoyl ring had a significant impact, with methyl groups generally improving activity, while strong electron-donating or electron-withdrawing groups decreased it.[11]

In the context of antitumor activity, N-benzoyl derivatives of phenylalanine and its analogs have been investigated as growth inhibitors in microbial screens.[13] Notably, N-benzoyl-p-chloro-DL-phenylalanine and N-benzoyl-m-fluoro-DL-phenylalanine were found to be the most active compounds, demonstrating that halogen substitution on the benzoyl ring can enhance potency.[13]

Benzoylated Phenylalanine Derivatives as Enzyme Inhibitors

The benzoyl group can effectively occupy hydrophobic pockets in enzyme active sites, making benzoylated phenylalanine derivatives promising candidates for enzyme inhibitors. A study investigating p-benzoyl-phenylalanine as a potential estrogen receptor inhibitor highlighted its high binding affinity for the human estrogen receptor α (hERα) through hydrophobic and polar interactions.[14]

Part 3: The Benzoyl Group in Chemical Biology and Peptide Science

Beyond its role in modulating the properties of small molecule drugs, the benzoyl group has proven to be an invaluable tool in chemical biology and peptide synthesis.

Benzoylphenylalanine as a Photo-Crosslinking Probe

The photo-activatable amino acid, p-benzoyl-L-phenylalanine (pBpa), has revolutionized the study of biomolecular interactions.[15][16] When incorporated into a protein, the benzophenone moiety of pBpa can be excited by UV light (around 350-365 nm) to form a reactive triplet diradical species.[15] This species can then abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a stable covalent crosslink between the interacting molecules.[15][16] This technique has been widely used to map protein-protein and protein-nucleic acid interaction interfaces in vitro and in living cells.[16][17]

One of the advantages of pBpa is its chemical stability and its minimal reactivity with water, making it well-suited for in vivo applications.[15][16] However, the photocrosslinking efficiency of pBpa can sometimes be low. To address this, researchers have developed derivatives of pBpa with electron-withdrawing groups on the benzoyl ring.[15][18] These modifications have been shown to increase the crosslinking yield, expanding the scope of protein-protein interactions that can be captured.[15][18]

G cluster_0 Photo-Crosslinking with p-Benzoyl-L-phenylalanine (pBpa) pBpa pBpa in Protein A UV UV Light (365 nm) pBpa->UV Absorption Activated_pBpa Excited Triplet State (Diradical) UV->Activated_pBpa n to π* transition Activated_pBpa->pBpa Relaxation (if no C-H available) ProteinB Interacting Protein B (with C-H bond) Activated_pBpa->ProteinB H-atom abstraction Crosslinked Covalent Crosslink (Protein A - Protein B) ProteinB->Crosslinked Radical recombination

Caption: Mechanism of photocrosslinking using p-benzoyl-L-phenylalanine.

Experimental Protocol: Site-Specific Incorporation of p-Benzoyl-L-phenylalanine and Photocrosslinking

Objective: To site-specifically incorporate pBpa into a protein of interest and perform UV-induced crosslinking to identify interacting partners.

Materials:

  • Expression vector for the protein of interest with an amber stop codon (TAG) at the desired incorporation site.

  • Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair for pBpa.

  • E. coli expression strain (e.g., BL21(DE3)).

  • p-Benzoyl-L-phenylalanine (pBpa).

  • Growth media (e.g., LB or M9 minimal media).

  • IPTG for induction.

  • UV crosslinking apparatus (365 nm).

  • Buffers for cell lysis and protein purification.

  • SDS-PAGE and Western blotting reagents.

Procedure:

  • Co-transform the E. coli expression strain with the plasmid for the protein of interest and the plasmid for the synthetase/tRNA pair.

  • Grow the transformed cells in media supplemented with 1 mM pBpa to an OD600 of 0.6-0.8.

  • Induce protein expression with IPTG and continue to grow the culture at an appropriate temperature for 4-16 hours.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a suitable buffer and lyse the cells.

  • Clarify the lysate by centrifugation.

  • For in vivo crosslinking, irradiate the cell lysate (or intact cells) with 365 nm UV light for a specified time (e.g., 15-60 minutes) on ice.

  • Analyze the crosslinked products by SDS-PAGE and Western blotting using an antibody against the protein of interest. A higher molecular weight band will indicate a crosslinked complex.

  • For identification of the interacting partner, the crosslinked complex can be purified and analyzed by mass spectrometry.

The Benzoyl Group as a Protecting Group in Peptide Synthesis

In the realm of peptide synthesis, protecting groups are essential to prevent unwanted side reactions at the α-amino group of amino acids.[19] The benzoyl group can be used for this purpose, leading to the formation of N-benzoyl amino acids.[2] While the Boc and Fmoc protecting groups are more commonly used in modern solid-phase peptide synthesis, the benzoyl group still finds applications and is of historical importance.[19][20][21] Benzoyl-protected amino acids are stable and can be prepared relatively easily.[22]

G cluster_1 Synthesis of N-Benzoyl-L-phenylalanine Phe L-Phenylalanine Reaction Stir at RT Phe->Reaction Reagents Benzoyl Chloride Na₂CO₃, H₂O/THF Reagents->Reaction Workup THF Removal Acidification (HCl) Reaction->Workup Product N-Benzoyl-L-phenylalanine Workup->Product

Caption: Workflow for the synthesis of N-benzoyl-L-phenylalanine.

Experimental Protocol: Synthesis of N-Benzoyl-L-phenylalanine

Objective: To protect the α-amino group of L-phenylalanine with a benzoyl group.

Materials:

  • L-Phenylalanine

  • Sodium carbonate (Na₂CO₃)

  • Benzoyl chloride

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • 3N Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve L-phenylalanine and sodium carbonate in a mixture of water and THF.[22]

  • Stir the mixture at room temperature.

  • Gradually add a solution of benzoyl chloride in anhydrous THF to the reaction mixture over a period of 45 minutes with continuous stirring.[22]

  • Continue stirring for an additional hour at room temperature.[22]

  • Remove the THF using a rotary evaporator.[22]

  • Add excess water to the remaining aqueous mixture and extract four times with ethyl acetate to remove unreacted benzoyl chloride and other organic impurities.[22]

  • Carefully acidify the aqueous phase to pH 2 with 3N HCl. A white crystalline precipitate of N-benzoyl-L-phenylalanine will form.[22]

  • Collect the precipitate by filtration, wash it with cold dilute HCl and then with cold water.[22]

  • Dry the product in a vacuum oven. The product can be further purified by recrystallization from aqueous ethanol.[22]

Conclusion

The benzoyl group, though structurally simple, imparts a remarkable range of functionalities to phenylalanine derivatives. Its ability to modulate physicochemical and pharmacokinetic properties has made it a valuable asset in drug design, enhancing metabolic stability and potentially improving bioavailability. As a privileged scaffold, it continues to inspire the development of new therapeutic agents with diverse biological activities. In the field of chemical biology, benzoylphenylalanine has become an indispensable tool for elucidating the intricate networks of biomolecular interactions through photocrosslinking. While its role as a protecting group in peptide synthesis has been largely superseded by more modern methodologies, it remains a testament to the versatility of this chemical moiety. The continued exploration of benzoylated phenylalanine derivatives, guided by a deep understanding of their structure-activity relationships, holds immense promise for future innovations in medicine and biological research.

References

An In-Depth Technical Guide to p-Benzoyl-L-phenylalanine (BPA) as a Photo-Crosslinking Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Capturing Molecular Interactions in Time

The study of protein-protein interactions (PPIs) is fundamental to understanding nearly all biological processes.[1] These interactions form the basis of cellular signaling, enzymatic cascades, and the assembly of complex molecular machines. However, many of these interactions are transient and of low affinity, making them difficult to study with traditional biochemical methods like co-immunoprecipitation or yeast two-hybrid screens. To overcome this challenge, researchers have turned to photo-crosslinking, a powerful technique that uses light to forge a permanent covalent bond between interacting molecules, effectively "trapping" them for analysis.[1]

At the forefront of this technology is p-Benzoyl-L-phenylalanine (BPA) , a non-canonical amino acid (ncAA) that can be genetically encoded into a protein of interest.[2][3] BPA contains a benzophenone moiety, which upon exposure to long-wave ultraviolet (UV) light, becomes highly reactive and forms a covalent bond with nearby molecules.[4][5] This unique property allows for the site-specific introduction of a "photo-capture" device within a protein, enabling researchers to map interaction interfaces and identify binding partners with high precision in their native cellular environment.[1][6] This guide provides a comprehensive overview of the core principles, experimental workflows, and critical considerations for successfully employing BPA in your research.

The Mechanism: How Light Forges a Covalent Link

The utility of BPA as a photo-crosslinker lies in the photochemistry of its benzophenone group. The process is a clean and efficient two-step reaction:

  • Photo-Excitation: Upon irradiation with UV light at a wavelength of approximately 350-365 nm, the benzophenone carbonyl group absorbs a photon.[6][7] This excites an electron from a non-bonding orbital (n) to an anti-bonding π-orbital (π*), forming a short-lived singlet excited state. This state rapidly undergoes intersystem crossing to a more stable and long-lived triplet excited state.[4]

  • Hydrogen Abstraction and Crosslinking: The triplet state is a diradical, with one radical centered on the carbonyl oxygen.[5] This highly reactive species can abstract a hydrogen atom from a proximal C-H bond on a nearby molecule (e.g., an amino acid side chain of an interacting protein), which must be within a distance of about 10 Å.[6] This creates two new radicals which then recombine to form a stable, covalent C-C bond, effectively crosslinking the two molecules.[4][5]

A key advantage of benzophenone photochemistry is its relative stability in aqueous environments.[8] If a suitable C-H bond is not available for reaction, the excited triplet state can relax back to the ground state, and the BPA residue can be re-excited by another photon.[5] This reversible photoactivation increases the probability of capturing even transient interactions.[1]

BPA_Mechanism cluster_0 Photo-Activation Pathway cluster_1 Crosslinking Reaction BPA_Ground BPA (Ground State, S0) BPA_Singlet Excited Singlet State (S1) BPA_Ground->BPA_Singlet UV Light (365 nm) BPA_Triplet Reactive Triplet State (T1) (Diradical) BPA_Singlet->BPA_Triplet Intersystem Crossing BPA_Triplet->BPA_Ground Relaxation (No Reaction) Partner Interaction Partner (with C-H bond) Radicals Intermediate Radicals BPA_Triplet->Radicals H-atom Abstraction Crosslink Covalent Crosslink (C-C Bond) Radicals->Crosslink Radical Recombination

Figure 1. Mechanism of BPA photo-crosslinking.

Experimental Workflow: From Gene to Identification

The successful application of BPA photo-crosslinking involves a multi-step process that requires careful planning and execution. The general workflow can be broken down into three main stages: incorporation, crosslinking, and analysis.

Stage 1: Site-Specific Incorporation of BPA

To use BPA, it must first be incorporated into the protein of interest at a specific site. This is achieved by expanding the genetic code of a host organism (like E. coli or mammalian cells).[9] The core components for this process are:

  • An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered enzyme that specifically recognizes BPA and attaches it to its partner tRNA.[9][10] This synthetase must be "orthogonal," meaning it does not recognize any of the cell's natural amino acids or tRNAs.[11]

  • A Suppressor tRNA: A tRNA molecule (often tRNACUA) that has been engineered to recognize a nonsense codon, typically the amber stop codon (UAG), which is the least frequently used stop codon in many organisms.[6][9]

  • A Modified Gene: The gene for the protein of interest is mutated to replace the codon at the desired incorporation site with a TAG codon.[6]

When these components are introduced into a cell and BPA is supplied in the growth medium, the orthogonal aaRS charges the suppressor tRNA with BPA.[6] During translation, when the ribosome encounters the UAG codon in the mRNA, the BPA-charged suppressor tRNA delivers BPA to the growing polypeptide chain, resulting in a full-length protein containing BPA at the specified position.[6]

Protocol: BPA Incorporation in Mammalian Cells
  • Plasmid Preparation:

    • Clone your protein of interest (POI) into an expression vector. Use site-directed mutagenesis to introduce a TAG codon at the desired site for BPA incorporation. It is often recommended to replace structurally similar residues like phenylalanine or tyrosine.[6]

    • Obtain a second plasmid that expresses the engineered BPA-specific aminoacyl-tRNA synthetase (BpaRS) and its cognate suppressor tRNA.[1]

  • Cell Transfection:

    • Co-transfect the target mammalian cells with both the POI plasmid and the BpaRS/tRNA plasmid using a standard transfection reagent.

  • BPA Supplementation and Expression:

    • 24 hours post-transfection, replace the standard culture medium with fresh medium supplemented with BPA. A final concentration of 1-2 mM is typical.[6]

    • Incubate the cells for an additional 24-48 hours to allow for protein expression and BPA incorporation.[1]

  • Verification of Incorporation:

    • Harvest a subset of cells and lyse them.

    • Purify the BPA-containing protein using an affinity tag (e.g., His-tag, FLAG-tag).[6]

    • Confirm the expression of the full-length protein via Western blot. Successful incorporation is often indicated by comparing the yield of full-length protein in the presence and absence of BPA.

Stage 2: In Vivo Photo-Crosslinking

Once the BPA-containing protein is expressed, the next step is to irradiate the cells with UV light to induce the crosslinking reaction.

Protocol: UV Irradiation of Live Cells
  • Cell Preparation:

    • Wash the cells expressing the BPA-containing protein with phosphate-buffered saline (PBS) to remove unincorporated BPA from the medium.[1]

  • UV Exposure:

    • Expose the live cells to UV light at 365 nm.[6] This can be done using a UV crosslinker instrument.

    • Place the culture dish on ice or in a cold room to minimize cellular damage and secondary effects from the UV exposure.[6]

    • The duration of exposure is a critical parameter that must be optimized, but typically ranges from 15 to 60 minutes.[6]

  • Control Experiments (Self-Validation):

    • No UV Control: Cells expressing the BPA-containing protein but not exposed to UV light. This control ensures that any higher molecular weight bands observed are UV-dependent.[1]

    • Wild-Type Control: Cells expressing the wild-type protein (without BPA) that are exposed to UV light. This control ensures that crosslinking is specific to the presence of BPA.[1]

Stage 3: Analysis of Crosslinked Products

After crosslinking, the primary goal is to identify the protein(s) that have become covalently linked to your bait protein.

  • Initial Analysis by SDS-PAGE:

    • Harvest and lyse the cells.

    • Analyze the cell lysate by SDS-PAGE and Western blotting, probing for your protein of interest.

    • A successful crosslinking event will result in the appearance of a new, higher molecular weight band corresponding to the covalent complex of your bait protein and its interaction partner(s).[6]

  • Identification by Mass Spectrometry (MS):

    • For definitive identification of the unknown interaction partner, mass spectrometry is the gold standard.[12]

    • The crosslinked protein complex band is excised from a gel, and the proteins are digested (e.g., with trypsin).

    • The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Specialized software is used to identify the "crosslinked peptides"—the peptide from the bait protein containing BPA linked to a peptide from the target protein. This analysis simultaneously identifies the interaction partner and pinpoints the region of interaction.[12]

BPA_Workflow Overall Experimental Workflow cluster_incorporation 1. BPA Incorporation cluster_crosslinking 2. Photo-Crosslinking cluster_analysis 3. Analysis Plasmid Plasmids: 1. POI(TAG) 2. BpaRS/tRNA Transfect Co-transfect Mammalian Cells Plasmid->Transfect Express Express Protein (with BPA in media) Transfect->Express Wash Wash Cells Express->Wash UV Irradiate with 365 nm UV Light Wash->UV Lyse Harvest & Lyse Cells UV->Lyse SDS_PAGE SDS-PAGE & Western Blot Lyse->SDS_PAGE Band_Excision Excise Crosslinked Complex Band SDS_PAGE->Band_Excision MS LC-MS/MS Analysis Band_Excision->MS ID Identify Interaction Partner & Site MS->ID

Figure 2. High-level workflow for a BPA photo-crosslinking experiment.

Applications and Considerations

The ability to capture transient interactions in a cellular context makes BPA an invaluable tool for:

  • Mapping Protein-Protein Interaction Networks: Identifying the direct binding partners of a specific protein in its native environment.[6]

  • Validating Drug-Target Engagement: Incorporating BPA into a target protein to confirm that a drug binds at the expected site within living cells.

  • Defining Interaction Interfaces: By incorporating BPA at various positions on a protein's surface, it is possible to map the specific region that contacts a binding partner.[6]

  • Studying Protein-Nucleic Acid Interactions: BPA can also be used to crosslink proteins to DNA or RNA, providing insights into gene regulation and RNA processing.[13]

Quantitative Data & Efficiency

The success of a BPA crosslinking experiment depends on several factors. The efficiency of each step can vary significantly based on the specific proteins and experimental system used.

ParameterTypical RangeKey Factors Influencing Efficiency
BPA Incorporation Efficiency >50% (optimized systems)Expression system, orthogonality of the aaRS/tRNA pair, location of the TAG codon.[6]
Protein Yield with BPA µg to mg per literProtein stability, expression level, toxicity of the unnatural amino acid.[6]
Crosslinking Efficiency >50% (in vitro)Proximity of BPA to a reactive C-H bond, UV dose, concentration of interacting partners.[1][2]
Crosslinked Peptide ID (MS) 30 - 300 CSMsAbundance of the crosslinked complex, complexity of the sample, MS instrument sensitivity.[6]

CSMs: Crosslinked Peptide Spectral Matches

Limitations and Advanced Analogs

While powerful, BPA is not without its limitations. The crosslinking efficiency can sometimes be low, particularly for weak or very transient interactions.[14] To address this, researchers have developed BPA analogs with electron-withdrawing groups (e.g., halogenated BPA derivatives) on the benzophenone ring.[5] These modifications increase the reactivity of the excited triplet state, leading to significantly higher crosslinking yields.[1][5]

Conclusion

p-Benzoyl-L-phenylalanine has revolutionized the study of molecular interactions by providing a tool to covalently capture transient complexes within living cells. By leveraging the principles of genetic code expansion and photochemistry, researchers can gain unprecedented insights into the dynamic networks that govern cellular function. The successful application of this technique requires a thorough understanding of its mechanism and careful optimization of the experimental workflow, from site-specific incorporation to the final analysis by mass spectrometry. With its proven utility and the ongoing development of more efficient analogs, BPA will undoubtedly remain a cornerstone of chemical biology and drug discovery for years to come.

References

An In-depth Technical Guide to the Discovery and Development of Photoreactive Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Illuminating Biological Interactions

In the intricate dance of life, transient and weak interactions between biomolecules govern nearly all cellular processes. Capturing these fleeting moments is a formidable challenge in chemical biology and drug discovery. Photoreactive amino acids (pAAs) have emerged as a revolutionary tool, offering a precise way to "freeze" these interactions in time and space.[1] These synthetically modified amino acids are equipped with a light-sensitive functional group.[1] Upon activation with a specific wavelength of light, they generate a highly reactive intermediate that forms a stable covalent bond with nearby molecules, effectively creating a snapshot of the molecular neighborhood.[1][2] This guide provides an in-depth exploration of the discovery, development, and application of these powerful molecular probes.

The Genesis of Photoreactivity: From Concept to Application

The concept of using light to initiate chemical reactions to study biological systems, known as photoaffinity labeling (PAL), was first introduced in the 1970s.[2][3] The initial idea was to design a molecule that could bind reversibly to a specific biological target and then, upon photoactivation, form a permanent covalent bond.[2][3] This would allow researchers to identify and characterize the binding partners of small molecules or other biomolecules.

The earliest photoreactive moieties included aryl azides, benzophenones, and diazo compounds.[2][3][4] While groundbreaking, these first-generation photolabels had limitations, such as requiring high-energy UV light that could damage biological samples and exhibiting undesirable side reactions.[4] The subsequent development of diazirine-based photoreactive groups marked a significant advancement.[1][5] Diazirines are small, chemically stable in the dark, and can be activated with longer wavelength UV light (typically 330-370 nm), minimizing damage to cells and proteins.[1][5][6]

A Chemist's Toolkit: Major Classes of Photoreactive Amino Acids

The versatility of pAAs stems from the variety of photoreactive groups that can be incorporated into their side chains. The choice of photolabel depends on the specific application and the biological system under investigation.

Aryl Azides

Aryl azides are one of the original classes of photoreactive groups.[7] Upon UV irradiation (typically 260-365 nm), they form a highly reactive nitrene intermediate that can insert into C-H, N-H, and O-H bonds.[2][7]

  • Advantages: Relatively small size and ease of synthesis.[8]

  • Disadvantages: Can be reduced to a non-photoreactive amine by thiols, and the nitrene intermediate can undergo intramolecular rearrangements to less reactive species.[2]

Benzophenones

Benzophenones are activated by longer wavelength UV light (350-365 nm), which is less damaging to biological samples.[4] Photoactivation generates a diradical triplet state that preferentially abstracts a hydrogen atom from C-H bonds to form a covalent bond.[4][9]

  • Advantages: Higher labeling efficiency due to the reversible nature of the excited state, allowing for repeated excitation.[4]

  • Disadvantages: Bulkier than other photoreactive groups, which can sometimes interfere with biological interactions.[4] Requires longer irradiation times.[4]

Diazirines

Diazirines are currently the most widely used class of photoreactive groups for in vivo applications.[1][5] They are small, stable in the dark, and are efficiently activated by long-wave UV light (330-370 nm) to generate a highly reactive carbene intermediate.[1][5][6] This carbene can non-selectively insert into a wide range of chemical bonds.[5]

  • Advantages: Small size minimizes perturbation of the biological system.[5] High photoactivation efficiency and rapid reaction kinetics.[5]

  • Disadvantages: The carbene intermediate can sometimes rearrange to a more stable, but less reactive, linear diazo species.[5][10]

Photoreactive GroupActivation Wavelength (nm)Reactive IntermediateKey Features
Aryl Azide 260-365NitreneSmall, but can be reduced by thiols.[2]
Benzophenone 350-365Diradical (Triplet)Higher labeling efficiency, but bulky.[4]
Diazirine 330-370CarbeneSmall, efficient, and ideal for in vivo studies.[1][5]

The Art of Incorporation: Weaving pAAs into the Fabric of Proteins

To be effective, pAAs must be incorporated into a protein of interest at a specific site. This is achieved through the expansion of the genetic code, a powerful technique that allows for the site-specific incorporation of unnatural amino acids (UAAs) into proteins.[11][12][13][14]

This process relies on an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair. This pair is engineered to be specific for the UAA and to recognize a unique codon, typically the amber stop codon (UAG), that has been introduced into the gene of the target protein at the desired location.[12][14] When the cell's translational machinery encounters this amber codon, the orthogonal tRNA, charged with the pAA by the orthogonal synthetase, delivers the pAA to the ribosome for incorporation into the growing polypeptide chain.[14]

Workflow for Site-Specific Incorporation of pAAs

G cluster_0 Genetic Engineering cluster_1 Cell Culture & Expression A Introduce Amber Codon (TAG) into Gene of Interest B Express Orthogonal Synthetase/tRNA Pair A->B Co-transfection C Supplement Media with Photoreactive Amino Acid B->C D Protein Expression C->D E Protein with Site-Specifically Incorporated pAA D->E Translation

Caption: Site-specific incorporation of a photoreactive amino acid (pAA).

Experimental Protocol: Site-Specific Incorporation in Mammalian Cells
  • Plasmid Preparation: Prepare plasmids encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair and the protein of interest (POI) containing an in-frame amber (TAG) codon at the desired site.[15]

  • Cell Culture and Transfection: Culture mammalian cells (e.g., HEK293T) in the appropriate medium.[15] Transfect the cells with the prepared plasmids.[13]

  • pAA Supplementation: Supplement the cell culture medium with the desired photoreactive amino acid. The optimal concentration needs to be determined empirically to ensure efficient incorporation without causing cytotoxicity.[1]

  • Protein Expression: Allow the cells to express the POI containing the pAA for a sufficient period (e.g., 24-48 hours).

  • Cell Lysis and Verification: Lyse the cells and verify the incorporation of the pAA into the POI using techniques such as Western blotting or mass spectrometry.

Capturing the Moment: Photo-Crosslinking and Downstream Analysis

Once the pAA is incorporated into the protein of interest, the next step is to trigger the crosslinking reaction and identify the captured interaction partners.

The Photo-Crosslinking Workflow

G A Protein with pAA (in vitro or in vivo) B UV Irradiation (e.g., 365 nm) A->B C Covalent Crosslinking of Interacting Proteins B->C D Cell Lysis (if in vivo) C->D E Affinity Purification of Crosslinked Complex D->E F Proteomic Analysis (e.g., Mass Spectrometry) E->F G Identification of Interaction Partners F->G

Caption: General workflow for a photo-crosslinking experiment.

Experimental Protocol: Photo-Affinity Labeling and Proteomic Analysis
  • Photo-Crosslinking: Irradiate the sample (live cells, cell lysates, or purified proteins) containing the pAA-labeled protein with UV light at the appropriate wavelength (e.g., 365 nm for diazirines) to induce covalent crosslinking.[2][16] The duration and intensity of UV exposure should be optimized to maximize crosslinking efficiency while minimizing photodamage.[1]

  • Lysis and Solubilization: For in vivo experiments, lyse the cells after UV irradiation to release the protein complexes.[16]

  • Enrichment of Crosslinked Complexes: If the pAA or the bait protein contains an affinity tag (e.g., biotin), use affinity purification (e.g., streptavidin beads) to enrich the crosslinked complexes.[16]

  • SDS-PAGE and In-Gel Digestion: Separate the protein complexes by SDS-PAGE. Excise the protein bands corresponding to the crosslinked species and perform in-gel digestion with a protease such as trypsin.[17]

  • Mass Spectrometry (MS) Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the crosslinked proteins.[17][18][19]

  • Data Analysis: Use specialized software to analyze the MS data and identify the specific proteins that were crosslinked to the bait protein.

Applications in Drug Discovery and Beyond

Photoreactive amino acids have become indispensable tools in various areas of biomedical research, particularly in drug discovery.[1][20]

  • Target Identification and Validation: pAAs can be incorporated into small molecule drug candidates to create photoaffinity probes.[21] These probes can then be used to identify the specific protein targets of the drug in a complex biological system.[2][21]

  • Binding Site Mapping: By analyzing the crosslinked peptides by mass spectrometry, it is possible to identify the specific amino acid residues that are in close proximity to the photoreactive group, thereby mapping the binding site of a drug or other ligand on its target protein.[2]

  • Probing Protein-Protein Interactions (PPIs): pAAs can be used to capture and identify both stable and transient PPIs, providing valuable insights into cellular signaling pathways and protein interaction networks.[1][20][21]

  • Structural Biology: The distance constraints provided by photo-crosslinking can be used to refine the three-dimensional structures of protein complexes.

Conclusion: A Bright Future for Photoreactive Chemistry

The discovery and development of photoreactive amino acids have provided researchers with a powerful and versatile toolkit to illuminate the intricate network of molecular interactions that underpin life. From their early conception to the sophisticated applications in modern drug discovery, pAAs continue to evolve, with ongoing efforts to develop new photoreactive groups with improved properties and to expand the genetic code to incorporate an even wider range of functionalities. As these technologies continue to advance, we can expect even more profound insights into the dynamic molecular landscape of the cell, paving the way for the development of novel therapeutics and a deeper understanding of human health and disease.

References

The Multifaceted World of N-Acyl-Amino Acids: A Deep Dive into the Biological Activities of Benzoyl-dl-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

N-acyl-amino acids (NAAAs) represent a diverse and increasingly significant class of lipid signaling molecules involved in a myriad of physiological and pathological processes.[1] This technical guide provides a comprehensive exploration of the biological activities of NAAAs, with a focused lens on Benzoyl-dl-phenylalanine as a representative and functionally versatile member of this family. We will delve into the synthetic methodologies, mechanisms of action, and the burgeoning therapeutic potential of these compounds. This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate and innovate within this exciting field.

Introduction: The Emerging Significance of N-Acyl-Amino Acids

N-acyl-amino acids are endogenous signaling molecules where a fatty acid is linked to an amino acid via an amide bond.[2][3] This simple conjugation gives rise to a vast library of structurally diverse molecules with a wide array of biological functions.[2][3] Historically, interest in these compounds was sparked by the discovery of N-arachidonoyl-ethanolamine (anandamide), an endogenous cannabinoid receptor ligand.[2][3] This discovery opened the floodgates to the identification of numerous other N-acyl-amines, including the NAAAs, which are now considered part of the expanded "endocannabinoidome".[2][3]

These molecules are not mere metabolic intermediates but active players in cellular communication, modulating processes such as pain, inflammation, energy homeostasis, and neuroprotection.[1][4][5] Their amphipathic nature allows them to interact with a variety of molecular targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes, often at the lipid-protein interface.[6] The specific biological activity of a NAAA is determined by both its acyl chain length and saturation, as well as the identity of the conjugated amino acid.

Synthetic Strategies for N-Acyl-Amino Acids

The generation of NAAAs for research and therapeutic development relies on robust and efficient synthetic methodologies. Both chemical and enzymatic approaches have been successfully employed.

Chemical Synthesis

Chemical synthesis remains a primary route for producing a wide variety of NAAAs. Key methods include:

  • Schotten-Baumann Reaction: This classic method involves the reaction of an amino acid with an acyl chloride in the presence of a base. While effective, it can be expensive and generate salt by-products.[7]

  • Direct Dehydration Condensation: This method involves the direct reaction of a fatty acid with an amino acid at high temperatures.[8]

  • Amidation of Fatty Acid Esters: Reacting a fatty alkyl ester with an amino acid salt in the presence of an alkoxide catalyst is another viable route.[7]

  • Peptide Coupling Reagents: Standard peptide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can be used to facilitate the amide bond formation between a fatty acid and an amino acid ester, followed by hydrolysis of the ester.[9]

Enzymatic Synthesis

Enzymatic synthesis offers a greener and often more specific alternative to chemical methods.[8]

  • Acylases: Enzymes like acylase I from porcine kidney can catalyze the synthesis of Nα-acylamino acids from amino acids and fatty acids.[10]

  • Lipases: Lipases are versatile enzymes that can catalyze the formation of amide bonds, in addition to their natural esterification and hydrolysis activities.[11]

  • ATP-Dependent Enzymes: Some enzymes utilize the energy from ATP hydrolysis to activate the carboxylic acid and facilitate amide bond formation.[11]

The choice of synthetic route depends on factors such as the desired scale, purity requirements, and the specific NAAA being synthesized.

This compound: A Case Study in Biological Activity

This compound, an N-acyl derivative of phenylalanine, serves as an excellent model to explore the diverse biological activities of this compound class.[12][13]

Enzyme Inhibition: A Key Mechanism of Action

A prominent biological activity of many NAAAs, including this compound, is their ability to inhibit enzyme function.

  • Tyrosinase Inhibition and Dermatological Applications: this compound has been identified as an inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.[14] This inhibitory action makes it a valuable ingredient in cosmetic and dermatological formulations aimed at skin lightening and treating hyperpigmentation.[14]

Antimicrobial and Anticancer Potential

The structural scaffold of NAAAs lends itself to the development of novel therapeutic agents.

  • Antibacterial Activity: N-aryl amino acids, a category that includes benzoyl-phenylalanine derivatives, have shown promising antibacterial activity against a range of bacterial strains.[15] The presence of the aromatic ring and the amino acid moiety are thought to be crucial for their bioactivity.[15] The mechanism often involves the disruption of essential microbial biosynthetic pathways.[16] For instance, some N-acyl amino acids have been shown to inhibit biofilm formation, a key factor in antibiotic resistance.[3]

  • Anticancer Properties: Derivatives of N-acyl-phenylalanine have been investigated for their potential as anticancer agents. For example, N-acyl-L-phenylalanine derivatives have been developed as potent antagonists of Very Late Antigen-4 (VLA-4), a target involved in cell adhesion and inflammation, which can play a role in cancer metastasis.[17] Furthermore, some benzoyl-phenylalanine derivatives have been explored as potential estrogen receptor inhibitors for breast cancer therapy.[18] Thiourea derivatives incorporating a benzoyl group have also demonstrated antiproliferative activity against breast cancer cell lines.[19]

Neuromodulatory and Anti-inflammatory Effects

The ability of NAAAs to interact with components of the nervous and immune systems positions them as promising candidates for the treatment of neurological and inflammatory disorders.

  • Pain Management: Research has explored the potential of this compound in modulating biological pathways associated with pain and inflammation.[14] N-acyl amino acids can selectively inhibit glycine transporter 2 (GlyT2), leading to analgesic effects in chronic pain models.[9][20]

  • Vascular and Neuroprotective Roles: While not specific to this compound, other NAAAs like arachidonoyl serine have demonstrated vasodilatory and neuroprotective effects.[4][5]

Experimental Protocols and Methodologies

To facilitate further research in this area, this section provides outlines of key experimental protocols.

Synthesis of this compound (Schotten-Baumann Method)

Objective: To synthesize this compound from dl-phenylalanine and benzoyl chloride.

Materials:

  • dl-Phenylalanine

  • Benzoyl chloride

  • Sodium hydroxide (10% aqueous solution)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Distilled water

  • Magnetic stirrer and stir bar

  • Ice bath

  • pH meter or pH paper

  • Büchner funnel and filter paper

Procedure:

  • Dissolve dl-phenylalanine in a 10% sodium hydroxide solution in a flask placed in an ice bath.

  • While vigorously stirring, slowly and simultaneously add benzoyl chloride and a 10% sodium hydroxide solution. Maintain the temperature below 10°C and the pH between 10 and 11.

  • After the addition is complete, continue stirring for 1-2 hours at room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether to remove any unreacted benzoyl chloride and benzoic acid.

  • Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2-3.

  • A white precipitate of this compound will form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the product with cold distilled water.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Dry the purified product under vacuum.

In Vitro Tyrosinase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on mushroom tyrosinase activity.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • This compound

  • Kojic acid (positive control)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the test compound and the positive control (kojic acid) in phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, tyrosinase solution, and the test compound/positive control to each well.

  • Pre-incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 10 minutes).

  • Initiate the reaction by adding the L-DOPA solution to each well.

  • Measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals using a microplate reader. The absorbance corresponds to the formation of dopachrome.

  • Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the sample with the inhibitor.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the inhibitor concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a specific bacterial strain.

Materials:

  • This compound

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Standard antibiotic (e.g., streptomycin) as a positive control[15]

  • 96-well microplate

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Perform serial two-fold dilutions of the compound in MHB in a 96-well microplate.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the bacterial suspension and add it to each well of the microplate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (broth with bacteria and standard antibiotic), a negative control (broth only), and a growth control (broth with bacteria).

  • Incubate the microplate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Data Presentation and Visualization

Table 1: Comparative Biological Activities of Selected N-Acyl-Amino Acids
N-Acyl-Amino AcidPrimary Biological ActivityKey Molecular Target(s)Potential Therapeutic Application
This compound Tyrosinase Inhibition, Antibacterial, AnticancerTyrosinase, Estrogen Receptor, VLA-4Hyperpigmentation, Bacterial Infections, Cancer
N-arachidonoyl serine Vasodilatory, NeuroprotectiveCannabinoid Receptors (CB1, CB2), TRPV1Traumatic Brain Injury, Neurodegenerative Diseases[3][4][5]
N-arachidonoyl glycine AntinociceptiveGPR18, GPR55, FAAHPain Relief[4][5]
N-oleoyl serine Bone Loss RescueUnknownOsteoporosis[4][5]
N-oleoyl phenylalanine Regulation of Energy HomeostasisUnknownMetabolic Disorders[2][3]
N-acyl alanines AntiproliferativeUnknownCancer[2][3]

Diagrams

Synthesis_of_Benzoyl_dl_phenylalanine cluster_reactants Reactants cluster_reagents Reagents dl_phenylalanine dl-Phenylalanine reaction Amide Bond Formation dl_phenylalanine->reaction Base (Schotten-Baumann) benzoyl_chloride Benzoyl Chloride benzoyl_chloride->reaction naoh NaOH (aq) naoh->reaction hcl HCl (aq) intermediate Precipitation hcl->intermediate product This compound reaction->intermediate Acidification intermediate->product caption Synthesis of this compound Tyrosinase_Inhibition_Workflow start Start: Prepare Reagents prepare_compound Prepare Serial Dilutions of this compound start->prepare_compound prepare_enzyme Prepare Tyrosinase Solution start->prepare_enzyme prepare_substrate Prepare L-DOPA Solution start->prepare_substrate plate_setup Add Buffer, Enzyme & Compound to 96-well Plate prepare_compound->plate_setup prepare_enzyme->plate_setup reaction_initiation Add L-DOPA to Initiate Reaction prepare_substrate->reaction_initiation pre_incubation Pre-incubate plate_setup->pre_incubation pre_incubation->reaction_initiation measurement Measure Absorbance at 475 nm reaction_initiation->measurement analysis Calculate % Inhibition and IC50 Value measurement->analysis end End: Results analysis->end caption Tyrosinase Inhibition Assay Workflow

References

Benzoyl-dl-phenylalanine as a potential therapeutic agent.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Topic: Benzoyl-dl-phenylalanine as a Potential Therapeutic Agent

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-Benzoyl-dl-phenylalanine is an amino acid derivative that presents a compelling case for therapeutic investigation due to the distinct and divergent biological activities of its constituent enantiomers. As a racemic mixture, its overall profile is a composite of the actions of N-Benzoyl-L-phenylalanine and N-Benzoyl-D-phenylalanine. The D-enantiomer has emerged as a potential hypoglycemic agent through its interaction with pancreatic β-cell receptors, while the L-enantiomer and its derivatives show promise in oncology and enzyme inhibition.[1][2][3] Furthermore, the core structure is utilized in dermatology for its ability to inhibit key enzymes involved in pigmentation.[4] This guide provides a comprehensive analysis of the foundational chemistry, enantiomer-specific mechanisms of action, potential therapeutic applications, and key experimental protocols relevant to the study of this compound. It aims to serve as a technical resource for professionals engaged in the exploration and development of novel therapeutic agents.

Part 1: Foundational Chemistry and Properties

Introduction to N-Benzoyl-dl-phenylalanine

N-Benzoyl-dl-phenylalanine is a derivative of the amino acid phenylalanine where a benzoyl group is attached to the alpha-amino group.[5] This modification significantly alters the molecule's physicochemical properties compared to the parent amino acid, increasing its lipophilicity and introducing a rigid, planar benzoyl moiety that can participate in various non-covalent interactions with biological targets. The "dl" designation indicates that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers.[5]

PropertyValueSource
CAS Number 2901-76-0[4][5]
Molecular Formula C₁₆H₁₅NO₃[1][4][6]
Molecular Weight 269.30 g/mol [1][4][6]
Appearance White to off-white crystalline solid[4][5]
Melting Point 185.7-190.8 ºC[4]
Solubility Limited solubility in water; soluble in organic solvents like ethanol and acetone.[5]
The Critical Role of Chirality: D- vs. L-Enantiomers

Biological systems are inherently chiral, and as such, the stereochemistry of a therapeutic agent is paramount in determining its pharmacological activity. The two enantiomers of Benzoyl-phenylalanine exhibit markedly different biological profiles, making the resolution of the racemic mixture a critical step in developing a targeted therapeutic.

  • N-Benzoyl-D-phenylalanine (Bz-D-Phe): This enantiomer is identified as an insulin secretagogue and a hypoglycemic agent.[1] Its mechanism involves binding to the sulphonylurea receptor on pancreatic β-cells, a key regulator of insulin release.[7]

  • N-Benzoyl-L-phenylalanine (Bz-L-Phe): In contrast, the L-isomer shows significantly lower affinity for the sulphonylurea receptor.[7] However, it is known to be an inhibitor of the enzyme chorismate mutase-prephenate dehydrogenase.[3] Furthermore, derivatives of Bz-L-Phe have demonstrated promising anti-tumor activities.[2]

This stereospecificity underscores the necessity of evaluating each enantiomer independently to harness its desired therapeutic effect and avoid potential off-target effects from the other.

G cluster_0 This compound (Racemic Mixture) cluster_1 Chiral Resolution cluster_2 Distinct Biological Activities Racemic This compound D_Enantiomer N-Benzoyl-D-phenylalanine Racemic->D_Enantiomer Separation L_Enantiomer N-Benzoyl-L-phenylalanine Racemic->L_Enantiomer Separation D_Activity Hypoglycemic Agent (KATP Channel Modulator) D_Enantiomer->D_Activity Leads to L_Activity Enzyme Inhibitor Anticancer Potential L_Enantiomer->L_Activity Leads to

Caption: Divergent paths of this compound enantiomers.

Part 2: Therapeutic Potential and Mechanisms of Action

Metabolic Disease: N-Benzoyl-D-phenylalanine as a Hypoglycemic Agent

The most well-defined therapeutic potential for a specific enantiomer is the hypoglycemic activity of N-Benzoyl-D-phenylalanine.[1] This positions it as a candidate for the development of new treatments for type 2 diabetes.

The action of N-Benzoyl-D-phenylalanine mirrors that of sulfonylurea drugs. It binds to the sulfonylurea receptor (SUR1), which is a regulatory subunit of the ATP-sensitive potassium (KATP) channel in the plasma membrane of pancreatic β-cells.[7]

  • Binding: N-Benzoyl-D-phenylalanine binds to the SUR1 subunit.

  • Channel Closure: This binding event induces a conformational change that closes the KATP channel.

  • Depolarization: The closure of the KATP channel prevents K+ ions from leaving the cell, leading to a buildup of positive charge and depolarization of the cell membrane.

  • Calcium Influx: The depolarization opens voltage-gated calcium channels (VGCCs).

  • Insulin Secretion: The resulting influx of Ca2+ ions triggers the fusion of insulin-containing granules with the cell membrane, leading to the secretion of insulin into the bloodstream.[7]

It is noteworthy that in the absence of inhibitory cytosolic nucleotides like ADP, the compound does not induce complete channel inhibition, a characteristic also observed for sulfonylureas.[7]

G BzDPhe N-Benzoyl-D-phenylalanine SUR1 SUR1 Receptor BzDPhe->SUR1 Binds KATP_Closed KATP Channel (Closed) SUR1->KATP_Closed Inhibits KATP KATP Channel (Open) Depolarization Membrane Depolarization VGCC Voltage-Gated Ca²⁺ Channel Opens Depolarization->VGCC Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Insulin Insulin Secretion Ca_Influx->Insulin

Caption: N-Benzoyl-D-phenylalanine mechanism for insulin secretion.

Dermatological Applications

This compound is utilized in topical cosmetic and dermatological formulations for its skin-lightening and texture-improving properties.[4]

The primary mechanism for its skin-lightening effect is the inhibition of tyrosinase, the rate-limiting enzyme in the biosynthesis of melanin.[4] By inhibiting tyrosinase, this compound effectively reduces the production of melanin in the skin, which can help in treating hyperpigmentation and promoting a more even skin tone. Its ability to enhance skin penetration makes it particularly suitable for topical applications.[4]

Antimicrobial and Antifungal Activity

Research has also explored the potential of N-benzoyl amino acids as antimicrobial agents.

  • Antifungal: Studies have demonstrated that N-benzoyl amino acid derivatives possess antifungal activity against filamentous fungi such as Fusarium temperatum and Aspergillus fumigatus.[8]

  • Antibacterial (Computational): A computational study identified para-(benzoyl)-phenylalanine as a high-affinity potential inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[9] LpxC is essential for the biosynthesis of Lipid A, a critical component of the outer membrane of Gram-negative bacteria. Inhibiting this enzyme could compromise the bacterial membrane's integrity, suggesting a potential therapeutic strategy against infections like leptospirosis.[9]

Oncology

While research is in early stages, derivatives of benzoyl-phenylalanine have shown potential in oncology.

  • Prostate Cancer: A phenylalanine dipeptide derivative, Matijin-Su [N-(N-benzoyl-L-phenylalanyl)-O-acetyl-L-phenylalanol], has been shown to inhibit the growth and metastasis of prostate cancer cells.[2]

  • Breast Cancer (Computational): A separate study synthesized and investigated p-benzoyl-phenylalanine as a potential inhibitor of the human estrogen receptor alpha (hERα), a key target in the treatment of some breast cancers. Molecular docking and dynamics simulations suggested a high binding affinity and stable complex formation.[10]

Part 3: Experimental Protocols and Methodologies

Protocol: Synthesis of N-Benzoyl-dl-phenylalanine

This protocol is adapted from methodologies for synthesizing N-benzoyl amino acids via a carbodiimide-mediated coupling reaction.[8] The causality behind this choice is the high efficiency and relatively mild conditions of carbodiimide coupling, which minimizes side reactions like racemization when starting with a pure enantiomer (though for dl-synthesis, this is not a concern).

Objective: To synthesize N-Benzoyl-dl-phenylalanine from dl-phenylalanine methyl ester and benzoic acid.

Step-by-Step Methodology:

  • Esterification of Phenylalanine:

    • a. Suspend dl-phenylalanine (1 mmol) in methanol (5 mL).

    • b. Add trimethylsilyl chloride (TMSCl) (2 mmol) to the solution. Rationale: TMSCl reacts with methanol to form HCl in situ, which catalyzes the Fischer esterification of the carboxylic acid to the methyl ester.

    • c. Stir the solution for 12 hours at room temperature.

    • d. Evaporate the solvent under reduced pressure. The resulting dl-phenylalanine methyl ester hydrochloride is used without further purification.

  • Amide Coupling:

    • a. Dissolve the dl-phenylalanine methyl ester hydrochloride (1 mmol), benzoic acid (1 mmol), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 mmol) in dichloromethane (CH₂Cl₂, 10 mL). Rationale: DMAP is a hypernucleophilic acylation catalyst that accelerates the reaction.

    • b. Add triethylamine (TEA, 2 mmol) to neutralize the hydrochloride salt and the carboxylic acid.

    • c. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) (1.5 mmol) to the solution. Rationale: EDAC is a water-soluble carbodiimide that activates the carboxylic acid group of benzoic acid, making it susceptible to nucleophilic attack by the amino group of the phenylalanine ester.

    • d. Stir the reaction mixture at room temperature overnight.

  • Work-up and Saponification:

    • a. Dilute the reaction with CH₂Cl₂ (20 mL) and wash with saturated aqueous NH₄Cl solution, followed by brine.

    • b. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Benzoyl-dl-phenylalanine methyl ester.

    • c. Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and water.

    • d. Add lithium hydroxide (LiOH) (2-3 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC). Rationale: LiOH performs saponification, hydrolyzing the methyl ester back to a carboxylic acid to yield the final product.

    • e. Acidify the mixture with 1M HCl to pH ~2-3 and extract with ethyl acetate.

  • Purification:

    • a. Dry the combined organic extracts, concentrate, and purify the residue by column chromatography (e.g., hexane-ethyl acetate gradient) or recrystallization to yield pure N-Benzoyl-dl-phenylalanine.[8]

G cluster_0 Step 1: Esterification cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Saponification & Purification A dl-Phenylalanine B dl-Phenylalanine Methyl Ester A->B MeOH, TMSCl D N-Benzoyl-dl-phenylalanine Methyl Ester B->D C Benzoic Acid C->D F N-Benzoyl-dl-phenylalanine (Final Product) D->F 1. LiOH, THF/H₂O 2. HCl Workup 3. Purification E EDAC, DMAP, TEA in CH₂Cl₂ E->D

Caption: Workflow for the synthesis of N-Benzoyl-dl-phenylalanine.

Part 4: The Broader Context: Benzoyl-Phenylalanine Derivatives as Research Tools

Beyond direct therapeutic applications, the benzoyl-phenylalanine scaffold is a cornerstone of chemical biology research, particularly in the form of p-Benzoyl-L-phenylalanine (pBpa) .

p-Benzoyl-L-phenylalanine (pBpa): A Tool for Photo-Affinity Labeling

pBpa is an unnatural amino acid that can be genetically encoded into proteins in response to an amber stop codon (TAG).[11] Its key feature is the benzophenone group, which is photoreactive. This property allows pBpa to be used as a "photo-crosslinker" to covalently trap protein-protein interactions (PPIs) in vitro and in living cells.[12][13]

  • Incorporation: pBpa is incorporated at a specific site within a "bait" protein.

  • Irradiation: The system is exposed to UV light (typically 350-365 nm).

  • Activation: The benzophenone carbonyl undergoes an n to π* electronic transition to form a highly reactive triplet diradical species.[12]

  • Covalent Capture: This diradical can abstract a hydrogen atom from a nearby C-H bond on an interacting "prey" protein. The subsequent radical recombination forms a stable, covalent carbon-carbon bond, permanently linking the two proteins.[12]

This technique is invaluable for identifying transient or weak PPIs and for mapping interaction interfaces within their native cellular environment.[14]

G cluster_0 Ground State cluster_1 Photoactivation cluster_2 Interaction & Crosslinking pBpa_ground pBpa in Protein A (Ground State) pBpa_excited pBpa Triplet Diradical pBpa_ground->pBpa_excited UV Light (365 nm) Crosslink Covalent Crosslink (Protein A-pBpa-Protein B) pBpa_excited->Crosslink H-Abstraction & Radical Recombination ProteinB Interacting Protein B (with C-H bond) ProteinB->Crosslink

References

Methodological & Application

Application Notes & Protocols: Utilizing N-Benzoyl-DL-phenylalanine as a Substrate for Carboxypeptidase A

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility of N-Benzoyl-DL-phenylalanine in Protease Research

N-Benzoyl-DL-phenylalanine is a derivative of the amino acid phenylalanine, characterized by a benzoyl group attached to the amino group.[1][2] This modification makes it a valuable tool in biochemistry and drug development, particularly as a substrate for studying proteolytic enzymes.[3] Its primary application is in the characterization of exopeptidases, which are enzymes that cleave peptide bonds at the end of a polypeptide chain.

Specifically, the L-isomer of this compound, N-Benzoyl-L-phenylalanine, serves as a classic substrate for Carboxypeptidase A (CPA), a well-studied metalloexopeptidase.[4][5] CPA is a digestive enzyme that plays a crucial role in protein degradation by hydrolyzing the C-terminal peptide bond, showing a preference for residues with aromatic or bulky aliphatic side-chains like phenylalanine.[6][7] The use of N-Benzoyl-DL-phenylalanine allows for a straightforward and continuous monitoring of CPA activity, making it an ideal model system for enzyme kinetics, inhibitor screening, and mechanistic studies.[8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical protocols for using N-Benzoyl-DL-phenylalanine as a substrate for Carboxypeptidase A.

Principle of the Enzymatic Assay

The assay quantifies the enzymatic activity of Carboxypeptidase A by measuring the rate of hydrolysis of N-Benzoyl-L-phenylalanine. CPA catalyzes the cleavage of the amide bond linking the benzoyl group to the phenylalanine moiety.

The Reaction:

N-Benzoyl-L-phenylalanine + H₂O ---Carboxypeptidase A--> Benzoic Acid + L-Phenylalanine

Carboxypeptidase A is a zinc-containing enzyme (EC 3.4.17.1) where the Zn²⁺ ion is essential for catalysis, located within the active site and coordinated by amino acid residues.[9][10] The catalytic mechanism is widely believed to follow a "promoted water pathway." In this model, the zinc ion and the side chain of residue Glu-270 activate a water molecule, which then acts as a nucleophile, attacking the carbonyl carbon of the scissile peptide bond in the substrate.[6][11] This leads to the formation of a tetrahedral intermediate that subsequently collapses, releasing the products: benzoic acid and L-phenylalanine.

The progress of this reaction can be monitored continuously using a spectrophotometer. The cleavage of the amide bond results in a change in the electronic structure of the molecule, leading to an increase in absorbance at a specific UV wavelength, typically 254 nm. The rate of this absorbance increase is directly proportional to the rate of substrate hydrolysis and thus to the enzyme's activity.

Enzymatic Mechanism of Carboxypeptidase A

CPA_Mechanism Substrate N-Benzoyl-L-Phe (Substrate) ActiveSite CPA Active Site (Zn²⁺, Glu-270, Arg-127) Substrate->ActiveSite 1. Binding Intermediate Tetrahedral Intermediate ActiveSite->Intermediate 2. Glu-270 activates H₂O for nucleophilic attack Water H₂O Water->ActiveSite Products Benzoic Acid + L-Phenylalanine Intermediate->Products 3. Intermediate collapse Enzyme_Regen Regenerated Enzyme Intermediate->Enzyme_Regen 4. Product Release

Caption: Promoted-water mechanism of Carboxypeptidase A.

Detailed Protocols for Carboxypeptidase A Assay

This section provides a detailed, step-by-step methodology for performing a continuous spectrophotometric assay of Carboxypeptidase A.

Required Materials and Reagents
  • Enzyme: Carboxypeptidase A from bovine pancreas (e.g., Sigma-Aldrich C9268)

  • Substrate: N-Benzoyl-DL-phenylalanine (CAS 2901-76-0)[2]

  • Buffer Components:

    • Trizma® Base (Tris)

    • Sodium Chloride (NaCl)

    • Hydrochloric Acid (HCl) for pH adjustment

  • Solvent: 200 Proof Ethanol

  • Equipment:

    • UV/Vis Spectrophotometer with temperature control

    • Quartz cuvettes (1 cm path length)

    • Calibrated pipettes

    • pH meter

    • Analytical balance

    • Purified, deionized water

Preparation of Reagents

Causality: The choice of buffer and pH is critical for maintaining the enzyme's structural integrity and catalytic activity. The pH of 7.5 is optimal for Carboxypeptidase A activity. NaCl is included as it can enhance enzyme stability and activity. N-Benzoyl-DL-phenylalanine has limited aqueous solubility, necessitating initial dissolution in ethanol before dilution in the aqueous buffer.[1]

  • Assay Buffer (25 mM Tris-HCl, 500 mM NaCl, pH 7.5 at 25°C):

    • Dissolve 3.03 g of Trizma Base and 29.2 g of NaCl in ~900 mL of purified water.

    • Adjust the pH to 7.5 at 25°C using 1 N HCl.

    • Bring the final volume to 1.0 L with purified water.

    • Store at room temperature.

  • Substrate Stock Solution (10 mM N-Benzoyl-DL-phenylalanine):

    • Accurately weigh 26.93 mg of N-Benzoyl-DL-phenylalanine (MW: 269.3 g/mol ).[12]

    • Dissolve the powder in a small volume of 200 proof ethanol (e.g., 1-2 mL).

    • Once fully dissolved, bring the final volume to 10 mL with the Assay Buffer.

    • Note: This solution should be prepared fresh daily and kept at room temperature. The final assay will have a low percentage of ethanol that does not typically interfere with the enzyme.

  • Enzyme Diluent (1.0 M NaCl):

    • Dissolve 5.84 g of NaCl in purified water to a final volume of 100 mL.

    • Store at room temperature.

  • Carboxypeptidase A Working Solution:

    • Prepare a fresh dilution of the enzyme immediately before use.

    • Dilute the stock Carboxypeptidase A suspension in the room temperature Enzyme Diluent (1.0 M NaCl) to obtain a concentration that yields a linear absorbance change of 0.05 to 0.1 ΔA/min in the final assay. A starting concentration of 4-8 units/mL is recommended.

    • Critical: Do not dilute the enzyme in cold diluent or buffer, as this can affect stability. Ensure the stock enzyme suspension is homogenous before pipetting.

Experimental Workflow

Assay_Workflow prep_reagents 1. Prepare Reagents (Buffer, Substrate, Enzyme) setup_spectro 2. Set Spectrophotometer (254 nm, 25°C) prep_reagents->setup_spectro prep_cuvette 3. Prepare Cuvette (Add Buffer & Substrate) setup_spectro->prep_cuvette equilibrate 4. Equilibrate to 25°C prep_cuvette->equilibrate initiate 5. Initiate Reaction (Add Enzyme Solution) equilibrate->initiate record 6. Record Absorbance (ΔA₂₅₄/min) initiate->record analyze 7. Analyze Data (Calculate Activity) record->analyze

Caption: General workflow for the Carboxypeptidase A enzymatic assay.

Assay Protocol
  • Set Spectrophotometer: Set the spectrophotometer to read absorbance at 254 nm and equilibrate the cuvette holder to 25°C .

  • Prepare Reaction Mixture: Pipette the following into a 1 cm quartz cuvette:

    • Assay Buffer: 2.7 mL

    • Substrate Stock Solution (10 mM): 0.2 mL

  • Equilibrate: Mix the cuvette contents by inversion and place it in the spectrophotometer. Allow the solution to equilibrate to 25°C for approximately 5 minutes.

  • Blank Measurement: Record the absorbance for ~1 minute to establish a baseline rate for the non-enzymatic hydrolysis (blank rate).

  • Initiate Reaction: Add 0.1 mL of the freshly diluted Carboxypeptidase A working solution to the cuvette.

  • Record Data: Immediately mix by inversion and start recording the absorbance at 254 nm continuously for at least 3-5 minutes.

  • Validate Data: The recorded rate (ΔA₂₅₄/min) should be linear and ideally fall between 0.05 and 0.1 for optimal accuracy. If the rate is too high, dilute the enzyme further. If it is too low, use a more concentrated enzyme solution.

Assay Parameters Summary
ParameterValueRationale
Temperature 25°CStandard condition for CPA activity definition.
pH 7.5Optimal pH for Carboxypeptidase A activity.
Wavelength (λ) 254 nmWavelength to monitor the increase in absorbance upon amide bond cleavage.
Final Substrate Conc. ~0.67 mMSufficient concentration for initial rate kinetics.
Final Volume 3.00 mLStandard volume for spectrophotometric assays.
Enzyme Units 0.4 - 0.8 unitsTarget range to achieve a linear and measurable reaction rate.

Data Analysis and Interpretation

  • Determine the Rate of Reaction:

    • Plot Absorbance (254 nm) versus Time (minutes).

    • Identify the linear portion of the curve after the initial mixing phase.

    • Calculate the slope of this linear portion to get the rate of absorbance change (ΔA₂₅₄/min).

    • Subtract the blank rate (if any) from the test rate to get the enzyme-catalyzed rate.

  • Calculate Enzyme Activity:

    • The activity of the enzyme is expressed in units. One unit is defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute at 25°C and pH 7.5.

    • Formula using Beer-Lambert Law: Units/mL Enzyme = (ΔA₂₅₄/min * Total Volume (mL)) / (Δε * Path Length (cm) * Enzyme Volume (mL))

    • Where:

      • ΔA₂₅₄/min = The rate of absorbance change (Test - Blank).

      • Total Volume = 3.0 mL.

      • Δε = Change in molar extinction coefficient (mM⁻¹cm⁻¹).

      • Path Length = 1 cm.

      • Enzyme Volume = 0.1 mL.

Key Considerations and Best Practices

  • Substrate Stereospecificity: Carboxypeptidase A is stereospecific and will only hydrolyze the N-Benzoyl-L-phenylalanine isomer.[4] When using the DL-racemic mixture, it must be assumed that only 50% of the substrate is available to the enzyme. This is critical for accurate kinetic studies (e.g., determining Km and Vmax), as the effective substrate concentration is half of the total concentration added.

  • Substrate Solubility: Ensure the N-Benzoyl-DL-phenylalanine is completely dissolved in the ethanol/buffer mixture before starting the assay to avoid inaccurate results.[1]

  • Enzyme Stability: Always store the stock enzyme suspension at the recommended temperature (typically 2-8°C) and prepare fresh dilutions in room-temperature diluent just before use. Avoid repeated freeze-thaw cycles.

  • Linear Range: The validity of the assay depends on measuring the initial reaction velocity. Ensure that the substrate is not significantly depleted during the measurement period and that the rate is linear.

References

Application Notes and Protocols: Site-Specific Incorporation of p-Benzoyl-L-phenylalanine for Photo-Crosslinking Studies in Mammalian Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Illuminating Protein Interactions with an Expanded Genetic Code

Transient protein-protein interactions (PPIs) are the cornerstone of dynamic cellular processes, from signal transduction to transcriptional regulation.[1][2] The fleeting nature of these interactions, however, makes them notoriously difficult to capture and study using traditional biochemical methods.[1] Genetic code expansion technology offers a powerful solution by enabling the site-specific incorporation of unnatural amino acids (UAAs) with unique functionalities directly into proteins within living cells.[3][4][5]

This guide focuses on p-Benzoyl-L-phenylalanine (pBpa), a photo-activatable amino acid that has become an invaluable tool for mapping PPIs.[1][6][7] When incorporated into a protein of interest, the benzophenone moiety of pBpa can be activated by UV light to form a covalent crosslink with interacting partners in close proximity.[1][8][9] This "covalent capture" strategy effectively freezes transient interactions, allowing for their subsequent identification and characterization.[2][9]

This document provides a comprehensive overview of the principles and a detailed protocol for the expression of pBpa-containing proteins in mammalian cells. We will delve into the underlying mechanism of amber suppression, the critical components of the orthogonal translation system, and a step-by-step workflow from plasmid design to the analysis of crosslinked products.

The Principle: Hijacking the Translational Machinery

The site-specific incorporation of pBpa is achieved through the repurposing of a nonsense codon, typically the amber stop codon (UAG).[3][5] This process, known as amber suppression, requires two key components that function orthogonally to the host cell's own translational machinery:

  • An Engineered Aminoacyl-tRNA Synthetase (aaRS): A synthetase that specifically recognizes and charges pBpa onto its cognate tRNA.[3][10] This aaRS must not recognize any of the endogenous amino acids or tRNAs.

  • A Suppressor tRNA: A tRNA with an anticodon (CUA) that recognizes the UAG codon.[3][10] This tRNA must not be a substrate for any of the host cell's endogenous synthetases.

When these components are introduced into a mammalian cell along with a gene of interest containing a UAG codon at the desired position, the orthogonal system hijacks the ribosome. Upon encountering the UAG codon, the suppressor tRNA delivers the pBpa, which is then incorporated into the growing polypeptide chain, yielding a full-length protein containing the photo-activatable amino acid.[3][5]

G cluster_1 Cellular Translation Machinery pBpa pBpa BpaRS Engineered pBpa-Synthetase (BpaRS) pBpa->BpaRS Specific Recognition tRNA_CUA Suppressor tRNA (tRNACUA) BpaRS->tRNA_CUA Charges tRNA with pBpa Ribosome Ribosome tRNA_CUA->Ribosome Delivers pBpa mRNA mRNA mRNA->Ribosome Template

Figure 1: The orthogonal translation system for pBpa incorporation.

Experimental Workflow: A Step-by-Step Guide

The successful expression of a pBpa-containing protein in mammalian cells involves a multi-step process that requires careful planning and execution. The following sections provide a detailed protocol, from initial plasmid design to the final analysis of crosslinked products.

Part 1: Plasmid Design and Construction

The genetic material for expressing the pBpa-containing protein and the orthogonal system components are typically delivered to the mammalian cells via plasmids.[11]

1.1. Target Protein Expression Plasmid:

  • Mutagenesis: Introduce an amber (TAG) stop codon at the desired site in the gene of interest using site-directed mutagenesis.[3]

    • Expert Insight: The choice of where to incorporate pBpa is critical. Consider surface-exposed residues in regions hypothesized to be involved in protein interactions. Replacing aromatic residues like tyrosine or phenylalanine can minimize structural perturbations.[11]

  • Purification Tag: It is highly recommended to include a C-terminal purification tag (e.g., 6xHis, FLAG) to facilitate the selective purification of the full-length, pBpa-containing protein.[11]

1.2. Orthogonal System Plasmid:

  • This plasmid co-expresses the engineered pBpa-specific aminoacyl-tRNA synthetase (BpaRS) and multiple copies of the amber suppressor tRNA (tRNACUA).[11]

  • For mammalian expression, these components should be under the control of appropriate promoters (e.g., CMV for the synthetase and a U6 promoter for the tRNA).[11] Several well-characterized plasmids, such as those from the pEVOL series, have been adapted for use in mammalian cells.[11]

G Plasmid_Target Target Protein Plasmid Promoter Gene of Interest (with TAG codon) C-terminal Tag PolyA Signal Transfection Co-transfection into Mammalian Cells Plasmid_Target->Transfection Plasmid_Orthogonal Orthogonal System Plasmid Promoter (CMV) BpaRS Promoter (U6) tRNA_CUA (multiple copies) Plasmid_Orthogonal->Transfection

Figure 2: Plasmid setup for pBpa incorporation.

Part 2: Cell Culture and Transfection

2.1. Cell Line Selection:

  • Commonly used cell lines for transient transfection, such as HEK293 and CHO cells, are suitable for this application.[12] The choice of cell line may depend on the specific protein of interest and downstream applications.

2.2. Transfection:

  • Co-transfect the target protein plasmid and the orthogonal system plasmid into the chosen mammalian cells using a high-efficiency transfection reagent.[12]

    • Protocol Note: The ratio of the target plasmid to the orthogonal system plasmid may need to be optimized for maximal expression of the pBpa-containing protein. A 1:1 ratio is a good starting point.

Part 3: Protein Expression and pBpa Incorporation

3.1. Supplementation with pBpa:

  • p-Benzoyl-L-phenylalanine is not synthesized by mammalian cells and must be added to the culture medium.[3][5]

  • Protocol:

    • Approximately 24 hours post-transfection, replace the culture medium with fresh medium containing pBpa.[11]

    • The final concentration of pBpa in the medium typically ranges from 1 to 2 mM.[11] It is advisable to perform a concentration curve to determine the optimal concentration for your specific protein and cell line.

    • Expert Insight: pBpa has limited solubility in aqueous solutions. Prepare a stock solution (e.g., 100 mM) in a mild acidic solution (e.g., 1M HCl) and neutralize it with an equal volume of 1M NaOH before adding it to the culture medium.[13]

3.2. Expression and Harvest:

  • Incubate the cells for an additional 16-40 hours to allow for protein expression and the incorporation of pBpa.[3][11]

  • Harvest the cells by centrifugation and wash with ice-cold PBS. The cell pellet can be stored at -80°C or used immediately for protein purification.

ParameterRecommended RangeNotes
pBpa Concentration 1 - 2 mMOptimization may be required.
Expression Time 16 - 40 hoursProtein-dependent.
Protein Yield Micrograms to milligrams per literHighly variable depending on the protein.

Table 1: Key Parameters for pBpa Incorporation in Mammalian Cells.[11]

Part 4: In Vivo Photo-Crosslinking

4.1. UV Irradiation:

  • Upon irradiation with UV light at approximately 365 nm, the benzophenone group of pBpa is excited to a reactive triplet state, which can then abstract a hydrogen atom from a nearby C-H bond to form a covalent crosslink.[1][8]

  • Protocol:

    • Wash the cells expressing the pBpa-containing protein with PBS.[11]

    • Expose the live cells to UV light at 365 nm.[1][11] This can be done using a UV lamp or a specialized crosslinking instrument.

    • The duration of UV exposure typically ranges from 15 to 60 minutes.[11] It is crucial to optimize the exposure time to maximize crosslinking efficiency while minimizing cell damage. Perform irradiations on ice to reduce cellular stress.[11]

ParameterRecommended SettingNotes
Wavelength ~365 nm
Exposure Time 15 - 60 minutesOptimization is critical.
Temperature On ice or in a cold roomTo minimize cellular stress.

Table 2: Recommended Conditions for In Vivo Photo-Crosslinking.[11]

G Start pBpa-Protein Expressing Cells UV_Irradiation UV Irradiation (~365 nm) Start->UV_Irradiation Crosslinking Covalent Crosslinking UV_Irradiation->Crosslinking Analysis Downstream Analysis Crosslinking->Analysis

Figure 3: The photo-crosslinking workflow.

Part 5: Analysis of Crosslinked Products

5.1. Protein Purification and Detection:

  • Lyse the cells and purify the pBpa-containing protein and its crosslinked partners using the affinity tag introduced in the plasmid design step.[11]

  • Analyze the purified protein complexes by SDS-PAGE and Western blotting using an antibody against the purification tag or the suspected interacting protein.[11] A higher molecular weight band corresponding to the crosslinked complex should be observed.

5.2. Identification of Interacting Partners by Mass Spectrometry:

  • For unbiased identification of interacting partners, the crosslinked protein complex can be analyzed by mass spectrometry.[14][15][16][17]

  • Workflow:

    • Excise the band corresponding to the crosslinked complex from an SDS-PAGE gel.

    • Perform in-gel digestion with a protease (e.g., trypsin).

    • Analyze the resulting peptides by LC-MS/MS.[16]

    • The identification of peptides from both the bait protein and its interacting partner(s) in the same analysis confirms the interaction.[15]

Troubleshooting and Considerations

  • Low Protein Yield:

    • Optimize the ratio of the target and orthogonal system plasmids.

    • Titrate the concentration of pBpa.

    • Ensure the use of a high-efficiency transfection reagent.

    • Consider using a cell line with higher transfection efficiency.

    • Recent studies have shown that engineering eukaryotic release factor 1 (eRF1) can significantly increase the yield of UAA-containing proteins.[18]

  • Poor Crosslinking Efficiency:

    • Optimize the duration and intensity of UV irradiation.

    • Ensure the pBpa is incorporated at a site that is in close proximity to the interacting partner.

    • Consider using pBpa analogs with enhanced crosslinking yields.[1][6]

  • Cytotoxicity:

    • High concentrations of pBpa or prolonged UV exposure can be toxic to cells.[19][20][21][22][23]

    • Perform cell viability assays to determine the optimal pBpa concentration and UV exposure time that minimize cytotoxicity.

Conclusion

The site-specific incorporation of p-Benzoyl-L-phenylalanine into proteins in mammalian cells is a powerful technique for elucidating protein-protein interactions in their native cellular environment.[2] By providing a detailed, step-by-step protocol and highlighting key experimental considerations, this guide aims to equip researchers with the knowledge to successfully apply this technology in their own studies. Careful optimization of each step, from plasmid design to the analysis of crosslinked products, is paramount for achieving robust and reproducible results. The insights gained from this approach have the potential to significantly advance our understanding of the complex molecular networks that govern cellular function and disease.

References

Application Notes & Protocols: Mapping Protein-Protein Interaction Interfaces with p-Benzoyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricate network of protein-protein interactions (PPIs) is paramount. These interactions govern nearly all cellular processes, and their dysregulation is often at the heart of disease. This guide provides a comprehensive overview and detailed protocols for utilizing the photo-activatable amino acid, p-Benzoyl-L-phenylalanine (pBpa), to covalently trap and identify protein interaction partners, offering a powerful tool to elucidate complex biological systems and accelerate drug discovery.

Introduction: The Power of Covalent Capture

Transient and weak protein-protein interactions are notoriously difficult to study using traditional methods like co-immunoprecipitation, which often fail to preserve these delicate complexes. Photo-crosslinking, particularly with genetically encoded unnatural amino acids (uAAs), has emerged as a robust technique to overcome this challenge by forging a covalent bond between interacting proteins in situ.[1] Among the arsenal of photo-crosslinkers, pBpa stands out for its unique photochemical properties and versatility.

p-Benzoyl-L-phenylalanine is a derivative of phenylalanine featuring a benzophenone moiety.[2] This group is the key to its function. Upon exposure to long-wave UV light (~350-365 nm), which is less damaging to cells than shorter wavelengths, the benzophenone is excited to a reactive triplet diradical state.[3][4] This excited state can then abstract a hydrogen atom from a nearby C-H bond within a ~10 Å radius, leading to the formation of a stable covalent bond between the pBpa-containing protein and its interacting partner.[2][5] A key advantage of pBpa is that if no suitable C-H bond is available for reaction, the excited triplet state can relax back to the ground state, allowing for repeated excitation and increasing the probability of capturing an interaction.[4]

The Core Technology: Genetic Code Expansion

The site-specific incorporation of pBpa into a protein of interest is achieved through a technique called amber suppression, a cornerstone of genetic code expansion.[5] This method repurposes the amber stop codon (UAG) to encode for the unnatural amino acid.[5][6] This is accomplished by introducing two key components into the expression system:

  • An orthogonal aminoacyl-tRNA synthetase (aaRS): An engineered synthetase that specifically recognizes and charges a suppressor tRNA with pBpa.[5]

  • A cognate amber suppressor tRNA (tRNACUA): A tRNA with an anticodon (CUA) that recognizes the UAG codon in the mRNA and delivers the pBpa to the ribosome for incorporation into the growing polypeptide chain.[5]

This orthogonal pair works independently of the host cell's endogenous synthetase-tRNA pairs, ensuring the high fidelity of pBpa incorporation at the desired site.

Workflow for pBpa Incorporation and Crosslinking

G cluster_0 Molecular Biology cluster_1 Protein Expression cluster_2 Crosslinking & Analysis A Site-Directed Mutagenesis (Introduce TAG codon) B Co-transformation of Plasmids: 1. Gene of Interest (with TAG) 2. Orthogonal aaRS/tRNA Pair A->B Plasmid Preparation C Cell Culture (E. coli or Mammalian) B->C Transformation/Transfection D Supplement Media with pBpa C->D E Induce Protein Expression D->E Growth to desired density F UV Irradiation (~365 nm) E->F Harvest & Prepare Cells/Lysate G Cell Lysis & Protein Purification F->G Covalent Bond Formation H Analysis of Crosslinked Products (SDS-PAGE, Western Blot, Mass Spectrometry) G->H Sample Preparation

Caption: General workflow for pBpa-mediated photo-crosslinking.

Comparative Analysis of Photo-Crosslinking Agents

While pBpa is a powerful and widely used photo-crosslinker, several alternatives exist, each with its own set of advantages and disadvantages. The choice of crosslinker can significantly impact the success of an experiment.

Photo-Crosslinking AgentClassActivation Wavelength (nm)Key Characteristics & Considerations
p-Benzoyl-L-phenylalanine (pBpa) Benzophenone~350-365Reversible photoactivation allows for continuous irradiation, increasing the likelihood of capturing transient interactions.[1] Minimal side reactions with solvent make it ideal for in vivo studies.[4]
Halogenated pBpa Analogs Benzophenone~350-365Electron-withdrawing groups can increase the reactivity of the active species, leading to higher crosslinking yields (up to 49-fold increase reported).[1][7][8]
p-Azidophenylalanine (pAzF) Aryl azide~254Irreversible photoactivation; the reactive nitrene can be quenched by the solvent if a reaction with a nearby molecule does not occur.[1] Shorter wavelength UV can be more damaging to cells.[1]
Diazirine-based uAAs Diazirine~350-365Generate highly reactive carbene intermediates that can insert into a wide range of chemical bonds, making them generally efficient crosslinkers.[1] Activation with longer wavelength UV is less damaging to cells.[1]

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the incorporation of pBpa and subsequent photo-crosslinking in both E. coli and mammalian cells.

Protocol 1: pBpa Incorporation and Crosslinking in E. coli

A. Plasmid Preparation and Transformation

  • Site-Directed Mutagenesis: Introduce an amber stop codon (TAG) at the desired site in your gene of interest (GOI) cloned into a suitable expression vector. It is often advantageous to replace aromatic residues like tyrosine or phenylalanine due to structural similarities with pBpa.[5]

  • Vector for Orthogonal Pair: Utilize a compatible plasmid, such as pEVOL, that expresses the engineered aminoacyl-tRNA synthetase for pBpa (BpaRS) and the amber suppressor tRNA (tRNACUA).[5]

  • Co-transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with both the GOI-containing plasmid and the pEVOL-pBpaRS plasmid. Plate on selective media containing the appropriate antibiotics.

B. Protein Expression and pBpa Incorporation

  • Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C.

  • The next day, inoculate a larger volume of LB medium with the overnight culture.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Add pBpa to a final concentration of 1 mM. Note: pBpa is typically dissolved in 1 M NaOH to create a stock solution.

  • Induce protein expression with IPTG (or other appropriate inducer) and grow the culture for an additional 4-6 hours at 30°C or overnight at 18-20°C.

  • Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately.

C. In Vitro Photo-Crosslinking

  • Lyse the cells and purify the pBpa-containing protein using standard chromatography techniques (e.g., Ni-NTA for His-tagged proteins).

  • Incubate the purified protein with its putative interacting partner(s) in a suitable buffer.

  • Transfer the sample to a UV-transparent plate or cuvette.

  • Irradiate the sample with a 365 nm UV lamp on ice for 15-60 minutes. The optimal time should be determined empirically.

  • Analyze the crosslinked products by SDS-PAGE and Coomassie staining or Western blotting. A higher molecular weight band corresponding to the crosslinked complex should be visible.

Protocol 2: pBpa Incorporation and In Vivo Crosslinking in Mammalian Cells

A. Plasmid Preparation and Transfection

  • Plasmid Construction: Prepare a plasmid encoding your protein of interest with an amber stop codon (TAG) at the desired crosslinking site.[1] Also, prepare a separate plasmid encoding the engineered BpaRS/tRNA pair.[1]

  • Transfection: Co-transfect the target mammalian cell line with both plasmids using a suitable transfection reagent.[1]

B. Cell Culture and pBpa Incorporation

  • Culture the transfected cells in a suitable medium (e.g., DMEM) supplemented with 1 mM pBpa.[1]

  • Incubate for 24-48 hours to allow for expression of the protein of interest and incorporation of pBpa.[1]

C. In Vivo Photo-Crosslinking

  • Wash the cells with PBS to remove unincorporated pBpa.[1]

  • Expose the live cells to UV light at 365 nm for 15-60 minutes on ice or in a cold room to induce crosslinking.[1][5]

  • Control Experiments: It is crucial to include control experiments to mitigate potential artifacts from UV-induced cellular stress.[1] These should include:

    • No UV control: Cells expressing the pBpa-containing protein but not exposed to UV light.[1]

    • Wild-type control: Cells expressing the wild-type protein (without pBpa) and exposed to UV light.[1]

D. Analysis of Crosslinked Products

  • Lyse the cells and analyze the crosslinked products by SDS-PAGE and Western blotting.[1]

  • For identification of unknown interacting partners, perform affinity purification of the bait protein followed by mass spectrometry analysis.[1]

Downstream Analysis: Identifying the Crosslinked Interface

The ultimate goal of a pBpa crosslinking experiment is often to identify not only the interacting partner but also the specific site of interaction. Mass spectrometry (MS) is the definitive tool for this purpose.

Mass Spectrometry Workflow for Crosslink Identification

G A Crosslinked Protein Complex (Excised from SDS-PAGE gel) B In-gel Tryptic Digestion A->B C LC-MS/MS Analysis B->C D Database Search (Specialized software for crosslink identification) C->D E Identification of Crosslinked Peptides D->E F Mapping of Interaction Interface E->F

Caption: Workflow for identifying crosslinked peptides by mass spectrometry.

The analysis of MS data for crosslinked peptides is more complex than for linear peptides and often requires specialized software that can identify peptide pairs linked by the mass of the pBpa residue.[9][10] The identification of these crosslinked peptides provides high-resolution information about the protein-protein interaction interface.

Applications in Drug Discovery and Development

The ability to map PPI interfaces with high precision has profound implications for drug discovery.[11][12][13] By understanding the specific residues that mediate an interaction, researchers can design small molecules or biologics that disrupt or stabilize these interfaces with greater specificity. This can lead to the development of more potent and selective therapeutics with fewer off-target effects. Furthermore, pBpa can be used to validate the binding site of a lead compound by incorporating it at the predicted interface and observing changes in crosslinking efficiency in the presence of the drug.

Trustworthiness and Self-Validation

Every protocol described is designed as a self-validating system. The inclusion of negative controls, such as the absence of pBpa or UV irradiation, is critical to confirm that the observed higher molecular weight species are indeed the result of specific photo-crosslinking.[5] Definitive validation of pBpa incorporation should be performed by mass spectrometry to confirm the expected mass shift in the protein of interest.[5]

References

Application Notes and Protocols for UV-Mediated Photo-Crosslinking of p-Benzoyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the experimental setup and underlying principles for the ultraviolet (UV) activation of p-Benzoyl-L-phenylalanine (BPA), a genetically encodable photo-crosslinking amino acid. BPA is an invaluable tool for elucidating protein-protein and protein-nucleic acid interactions within their native cellular context or in vitro.[1][2] Upon exposure to long-wave UV light, the benzophenone moiety of BPA generates a reactive triplet state, enabling the formation of covalent bonds with proximal C-H bonds of interacting molecules.[3][4] This document provides in-depth protocols, discusses critical experimental parameters, and offers insights into the rationale behind specific procedural steps to ensure robust and reproducible results.

Introduction: The Power of Proximity-Based Covalent Capture

Understanding the intricate network of molecular interactions is fundamental to unraveling complex biological processes and advancing drug discovery.[1][5] Transient and weak interactions, which are often of significant biological relevance, are notoriously difficult to capture using traditional biochemical methods. Photo-crosslinking, particularly with genetically encoded unnatural amino acids like BPA, has emerged as a powerful technique to "freeze" these fleeting interactions by forming stable covalent bonds upon photoactivation.[1][6]

BPA's utility stems from several key features:

  • Site-Specific Incorporation: Through amber stop codon suppression, BPA can be incorporated at virtually any desired position within a protein of interest, offering precise control over the crosslinking site.[1][7][8]

  • Chemical Stability: BPA is stable under normal laboratory conditions and in the cellular environment, only becoming reactive upon UV irradiation.[4][7]

  • Reversible Activation: In the absence of a suitable binding partner, the photo-activated BPA can return to its ground state, minimizing non-specific reactions with solvent molecules.[4][9]

  • Long-Wavelength Activation: BPA is activated by UV-A light (typically around 365 nm), which is less damaging to biological samples compared to the shorter wavelengths required for other crosslinkers like p-azidophenylalanine (pAzF).[1][10]

The Mechanism of UV Activation and Crosslinking

The photo-crosslinking mechanism of BPA is a well-characterized photochemical process. The key steps are illustrated below:

BPA_Activation BPA_Ground BPA (Ground State, S0) BPA_Singlet BPA (Singlet Excited State, S1) BPA_Ground->BPA_Singlet n → π* transition UV_Photon UV Photon (≈365 nm) BPA_Triplet BPA (Triplet Diradical, T1) (Reactive Species) BPA_Singlet->BPA_Triplet Intersystem Crossing BPA_Triplet->BPA_Ground Quenching/Relaxation Intermediate Hydrogen Abstraction & Radical Pair Formation BPA_Triplet->Intermediate H-atom abstraction Target_CH Proximal C-H Bond (on interacting molecule) Crosslink Covalent Crosslink (C-C Bond) Intermediate->Crosslink Radical Recombination Relaxation Relaxation to Ground State

Caption: UV activation and crosslinking mechanism of p-Benzoyl-L-phenylalanine.

Upon irradiation with UV light at approximately 365 nm, the benzophenone carbonyl group of BPA undergoes an n to π* transition, promoting it to a short-lived singlet excited state.[3][9] This is followed by rapid intersystem crossing to a more stable, long-lived triplet diradical state.[3][4] This reactive triplet state can abstract a hydrogen atom from a nearby C-H bond on an interacting molecule, leading to the formation of a radical pair.[9][11] Subsequent radical recombination results in a stable carbon-carbon covalent bond, effectively crosslinking the two molecules.[3] If no suitable C-H bond is in proximity, the triplet state can relax back to the ground state, and the BPA molecule can be re-excited.[4][9]

Experimental Design and Key Parameters

A successful BPA photo-crosslinking experiment hinges on careful optimization of several parameters. The following table summarizes the critical variables and recommended starting points.

ParameterRecommended Range/ValueRationale & Considerations
UV Wavelength 350-365 nmThis range is optimal for activating the benzophenone moiety while minimizing damage to proteins and nucleic acids.[1][9][10][11] Shorter wavelengths can cause non-specific damage and cellular stress.[1][10]
UV Source Handheld UV lamp, UV crosslinker boxThe choice depends on the sample format. A crosslinker box provides more uniform and controlled irradiation. Ensure the lamp provides the correct wavelength.
Irradiation Time 10 - 120 minutesThis is a critical parameter that must be empirically determined for each specific protein-protein or protein-nucleic acid interaction.[1][10][12] Start with a time course experiment to find the optimal balance between crosslinking efficiency and potential sample degradation.
Irradiation Temperature On ice (4°C)Performing the irradiation on ice helps to mitigate potential photo-damage and prevent overheating of the sample.[10]
BPA Concentration (in vivo) 1 mM in culture mediumThis concentration is generally sufficient for efficient incorporation into the target protein without inducing significant toxicity.[1][10]
Protein Concentration (in vitro) Target: 2 µM, Partner: 10-100 µMThe concentration of the binding partner should be in excess to favor the formation of the specific complex.[12][13]
Reaction Buffer (in vitro) HEPES, Phosphate, or Carbonate buffers (pH 7.0-8.5)It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as these can quench the photo-activated BPA.[10]

Detailed Experimental Protocols

Protocol 1: In Vivo Photo-Crosslinking in Mammalian Cells

This protocol outlines the general steps for incorporating BPA into a target protein in mammalian cells and subsequent photo-crosslinking to identify interacting partners.

InVivo_Workflow cluster_prep 1. Preparation cluster_incorp 2. BPA Incorporation cluster_crosslink 3. Photo-Crosslinking cluster_analysis 4. Analysis Plasmid Construct Plasmids: 1. POI with amber codon (TAG) 2. Engineered tRNA/tRNA synthetase Transfection Co-transfect into Mammalian Cells Plasmid->Transfection Culture Culture cells with 1 mM BPA (24-48 hours) Transfection->Culture Wash Wash cells to remove unincorporated BPA Culture->Wash Irradiate Irradiate with 365 nm UV light (10-120 min on ice) Wash->Irradiate Lysis Lyse cells Irradiate->Lysis Analysis Analyze by SDS-PAGE, Western Blot, or Mass Spectrometry Lysis->Analysis

Caption: Generalized workflow for in vivo BPA photo-crosslinking experiments.

Step-by-Step Methodology:

  • Plasmid Construction:

    • Prepare a plasmid encoding your protein of interest (POI) with an amber stop codon (TAG) substituted at the desired crosslinking site.

    • Obtain or prepare a second plasmid expressing the engineered aminoacyl-tRNA synthetase/tRNA pair specific for BPA.[1]

  • Cell Culture and Transfection:

    • Co-transfect both plasmids into the target mammalian cell line using a suitable transfection reagent.

    • Culture the transfected cells in a medium supplemented with 1 mM BPA.

    • Incubate for 24-48 hours to allow for expression of the POI and incorporation of BPA.[1]

  • UV Irradiation:

    • Gently wash the cells with phosphate-buffered saline (PBS) to remove unincorporated BPA.[1]

    • Place the culture dish on ice and expose the cells to UV light at 365 nm.

    • The optimal irradiation time (typically between 10 and 120 minutes) should be determined empirically.[1]

  • Cell Lysis and Analysis:

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

    • Analyze the crosslinked products by SDS-PAGE and Western blotting to visualize higher molecular weight species corresponding to the crosslinked complex.

    • For identification of unknown interacting partners, perform affinity purification of the bait protein followed by mass spectrometry analysis.[1]

Protocol 2: In Vitro Photo-Crosslinking of Purified Proteins

This protocol is suitable for confirming a direct interaction between two purified proteins.

Step-by-Step Methodology:

  • Protein Expression and Purification:

    • Express the BPA-containing protein in E. coli or another suitable expression system by co-transforming with the POI (with TAG codon) and tRNA/synthetase plasmids, and supplementing the growth media with 1 mM BPA.[10]

    • Purify the BPA-containing protein and its interaction partner using appropriate chromatography methods. Confirm BPA incorporation via mass spectrometry.[10]

  • Photo-Crosslinking Reaction:

    • Prepare a reaction mixture containing the purified BPA-protein and its interaction partner in a suitable amine-free buffer (e.g., 25 mM HEPES, 250 mM NaCl, pH 7.5).[10][12]

    • Aliquot the reaction mixture into a 96-well plate or UV-transparent tubes.

    • As a negative control, prepare an identical sample that will not be exposed to UV light.[10]

    • Place the samples on ice and irradiate with a 365 nm UV lamp for the optimized duration.[10]

  • Analysis:

    • Add SDS-PAGE loading buffer to the samples.

    • Analyze the reaction products by SDS-PAGE and visualize by Coomassie staining or Western blotting to detect the formation of a higher molecular weight crosslinked product in the UV-exposed sample.

Essential Controls for Data Integrity

To ensure the validity of your results, it is imperative to include proper controls. These controls help to demonstrate that the observed crosslinking is specific and dependent on both the presence of BPA and UV irradiation.

  • No UV Control: A sample containing the BPA-incorporated protein and its binding partner that is not exposed to UV light. This confirms that the crosslinking is UV-dependent.[1][13]

  • Wild-Type (WT) Protein Control: A parallel experiment using the wild-type version of the protein (without BPA) exposed to UV light. This verifies that the crosslinking is specific to the presence of the BPA residue.[1][13]

  • Non-Interacting Site Control: Incorporate BPA into a region of the protein known not to be involved in the interaction. This demonstrates the spatial specificity of the crosslinking.[13]

Safety Precautions

Working with UV radiation requires strict adherence to safety protocols to prevent personal injury.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a fully buttoned lab coat, long pants, closed-toe shoes, and nitrile gloves.[14][15]

  • Eye and Face Protection: Use a UV-certified polycarbonate face shield and safety glasses to protect your eyes and face from UV exposure.[14][15]

  • Shielding: Ensure that the UV source is properly shielded to prevent stray radiation from exposing the operator or others in the lab. Never look directly into the UV source. UV crosslinker boxes are equipped with safety interlocks that should never be overridden.[14]

  • Area Control: Control access to the room or area where the UV lamp is in operation and post appropriate warning signs.[15]

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low or no crosslinking efficiency Inefficient BPA incorporationConfirm BPA incorporation via mass spectrometry or Western blot.[10]
Suboptimal UV exposure timePerform a time-course experiment to determine the optimal irradiation duration.
Incorrect UV wavelengthVerify that the UV lamp emits at 360-365 nm.[10]
Incompatible bufferEnsure the buffer is free of primary amines like Tris or glycine.[10]
High background or non-specific crosslinking UV-induced cellular stressMinimize the UV dose to the shortest effective time. Include a wild-type protein control exposed to UV.[1]
Protein aggregationCentrifuge samples after irradiation and before analysis. Optimize protein concentrations.

References

Application Note: Analysis of p-Benzoyl-L-phenylalanine (BPA) Crosslinked Products by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This application note provides a comprehensive guide for the analysis of protein-protein interactions (PPIs) using the genetically encoded photo-crosslinker, p-Benzoyl-L-phenylalanine (BPA), coupled with mass spectrometry (MS). We delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the nuances of mass spectrometric data acquisition and analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technique to capture and identify both stable and transient protein interactions in their native cellular context.

Introduction: The Power of Site-Specific Photo-Crosslinking

Understanding protein-protein interactions is fundamental to unraveling complex biological processes and is a cornerstone of modern drug discovery.[1] While traditional methods like co-immunoprecipitation and yeast two-hybrid have been invaluable, they often fail to capture weak or transient interactions that are critical in dynamic cellular signaling. Photo-crosslinking, particularly with the use of genetically encoded unnatural amino acids, has emerged as a robust solution to trap these fleeting interactions.[1]

p-Benzoyl-L-phenylalanine (BPA) is a widely used photo-activatable amino acid that can be site-specifically incorporated into a protein of interest in response to an amber stop codon (TAG).[1][2][3] Upon exposure to UV light (~365 nm), the benzophenone side chain of BPA is excited to a triplet state, which can then abstract a hydrogen atom from a nearby C-H bond, forming a stable covalent crosslink.[4][5][6] This "zero-length" crosslinking capability, combined with its relative stability and minimal perturbation to protein structure, makes BPA an exceptional tool for mapping PPIs with high spatial resolution.[2][7] Mass spectrometry is then employed to identify the crosslinked peptides, revealing the specific amino acid residues at the interaction interface.[8][9]

The Chemistry of BPA Crosslinking: A Closer Look

The efficacy of BPA as a photo-crosslinker stems from the photochemistry of its benzophenone moiety. Upon irradiation with UV light at approximately 365 nm, the benzophenone group undergoes an n → π* transition to an excited singlet state, which rapidly converts to a more stable triplet diradical state.[5][6][10] This triplet state is a highly reactive species that can abstract a hydrogen atom from a carbon-hydrogen bond within its immediate vicinity (typically within ~3-4 Å), creating a carbon-centered radical on the interacting protein and a ketyl radical on the BPA.[6] Subsequent radical recombination results in the formation of a stable carbon-carbon covalent bond.[4][10]

An important feature of benzophenones is that if a suitable C-H bond is not available for reaction, the excited triplet state can relax back to the ground state, allowing for repeated cycles of photoactivation.[4][5] This reversibility minimizes non-specific reactions with the solvent and increases the probability of capturing a genuine interaction partner.[1]

Experimental Design and Protocols

A successful BPA crosslinking experiment followed by mass spectrometric analysis requires careful planning and execution. The general workflow is outlined below.

G cluster_0 In Vivo Crosslinking cluster_1 Sample Preparation cluster_2 Mass Spectrometry & Data Analysis A 1. Genetic Incorporation of BPA B 2. Cell Culture & Expression A->B C 3. UV Irradiation (365 nm) B->C D 4. Cell Lysis C->D E 5. Protein Purification (Affinity Tag) D->E F 6. SDS-PAGE & In-Gel Digestion E->F G 7. Peptide Extraction F->G H 8. LC-MS/MS Analysis G->H I 9. Database Searching (Specialized Software) H->I J 10. Identification of Crosslinked Peptides I->J

Figure 1: A generalized workflow for BPA crosslinking experiments coupled with mass spectrometry.

Protocol 1: In Vivo Photo-Crosslinking in Mammalian Cells[1]
  • Plasmid Construction and Transfection:

    • Prepare a plasmid encoding your protein of interest (POI) with an amber stop codon (TAG) at the desired site for BPA incorporation.

    • Prepare a second plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair specific for BPA.

    • Co-transfect both plasmids into the target mammalian cell line.

  • Cell Culture and BPA Incorporation:

    • Culture the transfected cells in a suitable medium.

    • Supplement the medium with 1 mM p-Benzoyl-L-phenylalanine.

    • Incubate for 24-48 hours to allow for POI expression and BPA incorporation.

  • UV Irradiation:

    • Wash the cells to remove unincorporated BPA.

    • Expose the cells to UV light at approximately 365 nm.

    • Expert Insight: The duration of UV exposure is a critical parameter that requires optimization. Typical irradiation times range from 10 to 60 minutes. It is crucial to perform control experiments, such as a "no UV" control and a wild-type protein control (without BPA), to minimize the identification of false positives arising from cellular stress responses to UV light.[1]

  • Cell Lysis and Initial Analysis:

    • Lyse the cells using a suitable buffer.

    • Analyze the crosslinked products by SDS-PAGE and Western blotting to confirm successful crosslinking.

Protocol 2: Sample Preparation for Mass Spectrometry
  • Protein Purification:

    • For identification of unknown interaction partners, perform affinity purification of the bait protein (containing BPA) to enrich for crosslinked complexes.[1]

  • SDS-PAGE and In-Gel Digestion:

    • Separate the purified protein complexes on an SDS-PAGE gel.

    • Excise the bands corresponding to the crosslinked products. Monomer bands can also be analyzed to differentiate between inter- and intra-molecular crosslinks.[11]

    • Perform in-gel digestion of the proteins, typically with trypsin.

  • Peptide Extraction and Desalting:

    • Extract the peptides from the gel slices.

    • Desalt the peptide mixture using C18 spin columns or equivalent.

Mass Spectrometric Analysis: Deciphering the Crosslinks

The analysis of crosslinked peptides by mass spectrometry presents unique challenges due to their increased mass, complex fragmentation patterns, and often low abundance.[12][13]

Instrumentation and Acquisition

High-resolution mass spectrometers, such as Orbitrap or TOF instruments, are essential for the accurate mass determination of crosslinked peptides.[8][9] A typical data acquisition strategy involves:

  • Liquid Chromatography (LC): Separation of the complex peptide mixture using reversed-phase chromatography.

  • MS1 Scan: High-resolution survey scan to determine the precursor ion masses.

  • MS/MS Scan (Tandem MS): Isolation and fragmentation of precursor ions to generate fragment ion spectra for peptide sequencing. Common fragmentation techniques include Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD).

Fragmentation of BPA-Crosslinked Peptides

The fragmentation of a crosslinked peptide in the mass spectrometer is a composite of the fragmentation of the two individual peptide chains.[12] This complexity necessitates the use of specialized data analysis software.

G cluster_0 Data Acquisition cluster_1 Database Searching cluster_2 Result Validation & Interpretation A LC-MS/MS Data B Peak List Generation A->B D Specialized Search Algorithm (e.g., pLink, XlinkX, MeroX) B->D C Protein Sequence Database E In Silico Digestion & Crosslinking C->E F Scoring & Filtering of Crosslinked Peptide Matches D->F E->D G Identification of Crosslinked Residues F->G H Structural Modeling G->H

Figure 2: A schematic of the data analysis workflow for identifying crosslinked peptides.

Data Analysis Software

The quadratic increase in the search space for crosslinked peptides (every peptide can potentially be crosslinked to every other peptide) makes manual data analysis intractable.[12][14] Several specialized software packages have been developed to automate this process, including:

  • pLink

  • XlinkX [15]

  • MeroX [16]

  • StavroX [14]

These programs utilize sophisticated algorithms to match the experimental MS/MS spectra against a database of all possible crosslinked peptide pairs, generated by in silico digestion of the protein sequences of interest.[8][14]

Expert Insight: The use of isotopically labeled BPA (e.g., ¹³C-labeled) can significantly improve the confidence of crosslink identification. The characteristic mass shift between the light and heavy forms of the crosslinked peptides provides an additional layer of validation.[17][18]

Data Interpretation and Visualization

The output of the data analysis software is a list of identified crosslinked peptides, along with scores indicating the confidence of the identification. This information can be used to:

  • Map Protein-Protein Interaction Interfaces: The identified crosslinked residues provide distance constraints that can be used to model the 3D structure of the protein complex.[12]

  • Study Protein Dynamics: By capturing transient interactions, BPA crosslinking can provide insights into the conformational changes that proteins undergo during their function.[19]

Table 1: Key Mass Spectrometric Information for BPA Crosslinking Analysis

ParameterValue/DescriptionRationale
Mass of BPA residue 253.1099 Da (monoisotopic)For accurate mass calculations of modified peptides.
Mass of crosslinked BPA 254.1177 Da (monoisotopic)Represents the mass of the BPA residue after forming a covalent bond (addition of one hydrogen).
Typical Precursor Charge States +2 to +5Crosslinked peptides are larger and often carry higher charges.
Recommended MS1 Resolution > 60,000To accurately determine the precursor ion mass.
Recommended MS/MS Resolution > 15,000To accurately determine the fragment ion masses.

Conclusion and Future Perspectives

The combination of p-Benzoyl-L-phenylalanine photo-crosslinking and mass spectrometry is a powerful approach for the in-depth analysis of protein-protein interactions.[3][20] This technique provides high-resolution information about interaction interfaces and can capture transient interactions that are often missed by other methods.[6][19] As mass spectrometry technology continues to advance in speed and sensitivity, and as data analysis algorithms become more sophisticated, the utility of BPA crosslinking in systems biology and drug discovery will undoubtedly continue to grow. The development of new photo-crosslinkers with different reactive properties and activation wavelengths will further expand the toolkit for dissecting the intricate networks of protein interactions within the cell.[5][20]

References

Application Notes and Protocols for Western Blot Analysis of Proteins after p-Benzoyl-L-phenylalanine Crosslinking

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Capturing Transient Interactions with Light

In the intricate dance of cellular processes, many protein-protein interactions (PPIs) are transient, fleeting moments that are essential for biological function yet notoriously difficult to capture and study using traditional biochemical methods like co-immunoprecipitation. The advent of in vivo photo-crosslinking has provided researchers with a powerful tool to "freeze" these interactions in time, allowing for their subsequent analysis. At the forefront of this technology is the unnatural amino acid, p-Benzoyl-L-phenylalanine (BPA), a photo-activatable probe that can be genetically encoded into a protein of interest.[1]

This guide provides a comprehensive overview and detailed protocols for the use of BPA-mediated photo-crosslinking to identify and analyze protein-protein interactions via Western blotting. We will delve into the underlying principles of BPA crosslinking, provide step-by-step instructions for experimental execution, and offer insights into data interpretation and troubleshooting.

The Science Behind BPA Photo-Crosslinking

BPA is a structural analog of the natural amino acid phenylalanine, allowing it to be incorporated into proteins during translation with the help of an engineered aminoacyl-tRNA synthetase/tRNA pair that recognizes a specific codon, typically the amber stop codon (TAG).[1][2] Once incorporated into a "bait" protein, the benzophenone moiety of BPA remains inert until activated by UV light.

Upon exposure to UV light at a wavelength of approximately 350-365 nm, the benzophenone group undergoes a photophysical process, transitioning to a reactive triplet diradical state.[3][4][5] This highly reactive species can then abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a stable covalent C-C bond between the bait protein and its interacting "prey" protein.[3][5][6] This process effectively traps the interacting partners as a covalently linked complex. A key advantage of benzophenone-based crosslinkers is their stability in aqueous environments and the reversibility of the photo-activation, which allows for repeated excitation to increase the probability of capturing transient interactions.[3]

cluster_0 BPA Incorporation cluster_1 Photo-Crosslinking cluster_2 Western Blot Analysis Plasmid with TAG codon Plasmid with TAG codon Cellular Translation Machinery Cellular Translation Machinery Plasmid with TAG codon->Cellular Translation Machinery Engineered tRNA/Synthetase Engineered tRNA/Synthetase Engineered tRNA/Synthetase->Cellular Translation Machinery Protein with BPA Protein with BPA Cellular Translation Machinery->Protein with BPA Crosslinked Complex Crosslinked Complex Protein with BPA->Crosslinked Complex Interacting Protein Interacting Protein Interacting Protein->Crosslinked Complex UV Light (365 nm) UV Light (365 nm) UV Light (365 nm)->Crosslinked Complex Activation SDS-PAGE SDS-PAGE Crosslinked Complex->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Higher MW Band Higher MW Band Western Blot->Higher MW Band Detection

Figure 1. Experimental workflow for BPA crosslinking and Western blot analysis.

Comparative Analysis of Photo-Crosslinkers

While BPA is a robust and widely used photo-crosslinker, several alternatives exist, each with distinct characteristics. The choice of crosslinker can significantly impact the efficiency and success of an experiment.

Photo-CrosslinkerClassReported Efficiency/YieldKey Characteristics & Considerations
p-Benzoyl-L-phenylalanine (BPA) BenzophenoneUp to >50% crosslinking of protein subunits.[1]Reversible photoactivation allows for continuous irradiation, increasing the likelihood of capturing transient interactions.[1][3]
Halogenated BPA Analogs BenzophenoneUp to 49-fold increase in crosslinking yield compared to BPA.[1]Electron-withdrawing groups enhance the reactivity of the active species, leading to higher yields.[1][3][7]
p-Azidophenylalanine (pAzF) Aryl azideCan be effective where BPA fails.[1]Forms a highly reactive nitrene upon irreversible photoactivation.[1] May cause protein damage due to shorter activation wavelength.[6]
Diazirine-based UAAs DiazirineCan provide a 7-fold increase in efficiency for capturing RNA-protein interactions.[1]Generate highly reactive carbene intermediates that can insert into a wide range of chemical bonds.[1]

Experimental Protocols

Part 1: In Vivo Crosslinking in Mammalian Cells

This protocol outlines the general steps for incorporating BPA into a protein of interest in mammalian cells and subsequent photo-crosslinking.

Materials:

  • Mammalian cell line of interest

  • Expression plasmid for the "bait" protein with an in-frame amber (TAG) codon at the desired incorporation site.

  • Plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair for BPA.

  • Cell culture medium and supplements

  • p-Benzoyl-L-phenylalanine (BPA)

  • Phosphate-buffered saline (PBS)

  • UV lamp (365 nm)

  • Ice-cold lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[8]

Procedure:

  • Cell Transfection: Co-transfect the mammalian cells with the "bait" protein plasmid and the engineered tRNA/synthetase plasmid using your preferred transfection reagent.

  • BPA Incorporation:

    • 24 hours post-transfection, replace the culture medium with fresh medium supplemented with 1 mM BPA.

    • Incubate the cells for an additional 24-48 hours to allow for expression of the bait protein and incorporation of BPA.[1]

  • UV Irradiation:

    • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[8]

    • Aspirate the final PBS wash and add a minimal amount of ice-cold PBS to keep the cells moist.

    • Expose the cells to UV light (365 nm) for 15-60 minutes on ice.[2] The optimal irradiation time should be determined empirically.

    • Crucial Control: Include a "No UV" control plate that is handled identically but not exposed to UV light.[1]

  • Cell Lysis:

    • Immediately after irradiation, aspirate the PBS and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[9]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[8]

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 12,000-16,000 x g for 20 minutes at 4°C.[10]

    • Transfer the supernatant to a fresh tube. This is your protein sample.

Part 2: Western Blot Analysis

Materials:

  • Protein lysate from crosslinked and control cells

  • Protein concentration assay kit (e.g., BCA assay)

  • Laemmli sample buffer (2X or 4X)[11]

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[10][12]

  • Primary antibody against the "bait" protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate[12]

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay to ensure equal loading.[8]

  • Sample Preparation:

    • Mix the desired amount of protein lysate (typically 20-50 µg) with an equal volume of 2X Laemmli buffer.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[13]

  • SDS-PAGE:

    • Load the denatured protein samples onto an SDS-PAGE gel.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5-10 minutes each.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

Data Interpretation and Expected Results

The hallmark of a successful BPA crosslinking experiment is the appearance of a higher molecular weight band on the Western blot in the UV-treated sample lane, which is absent or significantly reduced in the "No UV" control lane. This higher molecular weight species represents the covalent complex of the "bait" protein crosslinked to its "prey" protein(s).[14][15]

cluster_0 Western Blot Result cluster_1 Interpretation lane1 Lane 1 - UV Bait Protein lane2 Lane 2 + UV Crosslinked Complex (Bait + Prey) Bait Protein Higher MW Band Higher Molecular Weight Band (Crosslinked Complex) Interaction Indicates Protein-Protein Interaction Higher MW Band->Interaction Bait Band Uncrosslinked Bait Protein

Figure 2. Idealized Western blot result showing the crosslinked complex.

Troubleshooting Common Issues

ProblemPossible CauseSuggested Solution
Weak or No Signal - Inefficient protein transfer.- Low antibody concentration or poor quality.[16]- Confirm transfer efficiency with Ponceau S staining.[17]- Optimize antibody dilutions and ensure proper storage.[16]
High Background - Insufficient blocking.- Excessive antibody concentration.[16]- Increase blocking time or try a different blocking agent.[12]- Titrate primary and secondary antibody concentrations.[12]
No Higher Molecular Weight Band in +UV Lane - Inefficient BPA incorporation or crosslinking.- The interaction is too transient or the distance is too great for crosslinking.- Optimize BPA concentration and UV exposure time.- Redesign the bait protein with BPA at a different site closer to the putative interaction interface.
Higher Molecular Weight Band in -UV Lane - Protein aggregation.- Ensure samples are properly solubilized and denatured. Add reducing agents like DTT or β-mercaptoethanol to the sample buffer.[11]

Conclusion

The combination of BPA-mediated photo-crosslinking and Western blot analysis offers a robust method for capturing and identifying protein-protein interactions within a cellular context. This technique is particularly valuable for studying transient or weak interactions that are often missed by other methods. By carefully optimizing experimental conditions and including appropriate controls, researchers can gain valuable insights into the dynamic protein interaction networks that govern cellular function.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Incorporating p-Benzoyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Illuminating Protein Interactions with a Photoreactive Probe

In the intricate landscape of cellular signaling and molecular recognition, the study of transient protein-protein interactions (PPIs) is paramount to unraveling biological mechanisms and developing novel therapeutics. Photo-affinity labeling has emerged as a powerful technique to capture these fleeting interactions by creating covalent bonds between interacting partners upon photoactivation.[1] At the heart of this technology lies the unnatural amino acid p-Benzoyl-L-phenylalanine (Bpa), a photoreactive analog of phenylalanine.[2][3][4]

The benzophenone moiety of Bpa, upon irradiation with UV light (typically around 350-365 nm), transitions to a reactive triplet biradical state.[5][6] This excited species can abstract a hydrogen atom from neighboring C-H or N-H bonds, leading to the formation of a stable, covalent crosslink with an interacting protein.[6][7] This unique property allows researchers to "trap" and subsequently identify binding partners, map interaction interfaces, and validate drug targets.[7]

The integration of Bpa into synthetic peptides is seamlessly achieved through Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry.[7][] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine of Bpa is labile to basic conditions, allowing for its iterative removal and the sequential addition of amino acids to a growing peptide chain anchored on a solid support.[7][9] This guide provides a comprehensive overview and detailed protocols for the successful incorporation of Fmoc-Bpa-OH into synthetic peptides, empowering researchers to harness the potential of this powerful photo-crosslinking tool.

The Chemistry of Bpa: A Tale of Two Moieties

The utility of p-Benzoyl-L-phenylalanine in photo-affinity labeling stems from the distinct properties of its two key chemical features: the benzophenone photophore and the L-phenylalanine scaffold.

  • The Benzophenone Photophore: This is the workhorse of Bpa's photo-crosslinking ability. Upon absorption of UV light in the 350-365 nm range, the benzophenone carbonyl group undergoes an n → π* transition to a short-lived singlet state, which then rapidly converts to a longer-lived and reactive triplet state via intersystem crossing.[6] This triplet diradical is capable of abstracting a hydrogen atom from nearby C-H bonds, which are abundant in biological macromolecules. The subsequent radical recombination forms a new, stable carbon-carbon bond, effectively crosslinking the Bpa-containing peptide to its binding partner.[5] A key advantage of benzophenones is their relative stability in aqueous environments and their ability to return to the ground state if a suitable reaction partner is not in close proximity, minimizing non-specific labeling.[10]

  • The L-phenylalanine Scaffold: The amino acid backbone allows Bpa to be incorporated into peptides using standard synthesis methodologies.[3] As an analog of phenylalanine, it can often substitute for natural aromatic residues within a peptide sequence without dramatically altering its binding affinity for the target protein.[4] This structural mimicry is crucial for ensuring that the photoreactive probe reports on biologically relevant interactions.

The Fmoc protecting group attached to the α-amine of Bpa ensures its compatibility with the widely adopted Fmoc/tBu SPPS strategy.[7] This orthogonal protection scheme allows for the selective removal of the Fmoc group with a mild base (e.g., piperidine) at each synthesis cycle, while the acid-labile side-chain protecting groups of other amino acids remain intact until the final cleavage step.[][9]

Experimental Workflows: From Resin to Purified Peptide

Diagram of the Fmoc-SPPS Cycle for Bpa Incorporation

SPPS_Cycle cluster_0 Fmoc-SPPS Cycle Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Washing1 DMF Wash Deprotection->Washing1 2. Coupling Fmoc-Bpa-OH Coupling (HCTU/DIPEA in DMF) Washing1->Coupling 3. Washing2 DMF Wash Coupling->Washing2 4. KaiserTest Kaiser Test (Optional Monitoring) Washing2->KaiserTest 5. NextCycle Repeat for Next Amino Acid KaiserTest->NextCycle 6. NextCycle->Deprotection New Cycle

Caption: The iterative cycle of Fmoc-SPPS for incorporating p-Benzoyl-L-phenylalanine.

Protocol 1: Manual Solid-Phase Synthesis of a Bpa-Containing Peptide

This protocol outlines the manual synthesis of a generic Bpa-containing peptide on a 0.1 mmol scale using Rink Amide resin, which yields a C-terminally amidated peptide upon cleavage.

Materials and Reagents:

Reagent/MaterialSupplier RecommendationGrade
Rink Amide Resine.g., Novabiochem®100-200 mesh, ~0.5 mmol/g
Fmoc-protected Amino AcidsVariousSynthesis Grade
Fmoc-Bpa-OH Various Synthesis Grade
N,N-Dimethylformamide (DMF)VariousPeptide Synthesis Grade
Dichloromethane (DCM)VariousACS Grade
PiperidineVariousReagent Grade
Diisopropylethylamine (DIPEA)VariousPeptide Synthesis Grade
HCTU (or HATU/HBTU)VariousSynthesis Grade
Cleavage Cocktail (Reagent L)Prepared FreshSee below
Diethyl Ether (cold)VariousACS Grade

Step-by-Step Methodology:

  • Resin Swelling:

    • Place 200 mg of Rink Amide resin (~0.1 mmol) in a fritted reaction vessel.

    • Add 5 mL of DMF and gently agitate for 30-60 minutes to swell the resin beads.[11] Drain the DMF.

  • Initial Fmoc Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.[7]

    • Drain and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove all traces of piperidine.

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, dissolve 3 equivalents of the desired Fmoc-amino acid (0.3 mmol) and 2.9 equivalents of HCTU (0.29 mmol) in 2 mL of DMF.

    • Add 6 equivalents of DIPEA (0.6 mmol) and allow the mixture to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to monitor reaction completion. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated ("double coupling").

    • Wash the resin with DMF (5 x 5 mL).

  • Incorporation of Fmoc-Bpa-OH:

    • Follow the same procedure as for standard amino acids (Step 3).

    • Causality Insight: Due to the steric bulk of the benzophenone moiety, the coupling of Fmoc-Bpa-OH can be less efficient than for smaller amino acids.[7] To ensure a high coupling yield, consider the following optimizations:

      • Extend Coupling Time: Increase the agitation time to 2-4 hours.

      • Double Couple: Routinely perform a second coupling with a fresh solution of activated Fmoc-Bpa-OH.

      • Use a Stronger Coupling Reagent: HATU can be used in place of HCTU for particularly difficult couplings.[12][13]

  • Chain Elongation:

    • Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform the Fmoc deprotection as described in Step 2.

  • Resin Washing and Drying:

    • Wash the fully assembled peptide-resin thoroughly with DMF (5 x 5 mL), followed by DCM (5 x 5 mL).

    • Dry the resin under a high vacuum for at least 1 hour.

Protocol 2: Cleavage, Deprotection, and Purification

This protocol describes the final steps to release the peptide from the solid support and remove side-chain protecting groups.

Cleavage Cocktail Preparation (Reagent L):

ComponentVolume/Weight per 10 mLRationale
Trifluoroacetic Acid (TFA)8.8 mLCleaves the peptide from the resin and removes acid-labile side-chain protecting groups.[14]
Triisopropylsilane (TIS)0.2 mLA scavenger to prevent re-attachment of protecting groups to sensitive residues like Trp.
Dithiothreitol (DTT)0.5 gA scavenger that does not readily react with the benzophenone moiety of Bpa.[15]
Water0.5 mLA scavenger that helps to suppress side reactions.

Step-by-Step Methodology:

  • Cleavage Reaction:

    • Place the dried peptide-resin in a suitable reaction vessel.

    • Add the freshly prepared Reagent L cleavage cocktail (approximately 10 mL per gram of resin).[7]

    • Caution: TFA is highly corrosive. Perform this step in a well-ventilated fume hood with appropriate personal protective equipment.

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin from the cleavage mixture and collect the filtrate into a centrifuge tube.

    • Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

    • Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether. A white precipitate (the crude peptide) should form.

    • Incubate at -20°C for at least 30 minutes to maximize precipitation.

  • Peptide Isolation and Washing:

    • Centrifuge the mixture to pellet the crude peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet twice with cold diethyl ether, centrifuging and decanting each time. This removes residual scavengers and TFA.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its identity and purity.

Mechanism of Photo-Crosslinking

The power of Bpa lies in its ability to form a covalent bond with a target protein upon UV irradiation. This process is initiated by the photoexcitation of the benzophenone group.

Photo_Crosslinking Bpa_Ground Bpa (Ground State, S0) UV_Light UV Light (350-365 nm) Bpa_Ground->UV_Light Bpa_Singlet Bpa (Excited Singlet, S1) UV_Light->Bpa_Singlet n -> π* transition Bpa_Triplet Bpa (Reactive Triplet, T1) [Diradical] Bpa_Singlet->Bpa_Triplet Intersystem Crossing H_Abstraction Hydrogen Abstraction Bpa_Triplet->H_Abstraction Relaxation Relaxation to Ground State Bpa_Triplet->Relaxation No reaction Target_CH Target Protein with C-H Bond Target_CH->H_Abstraction Radical_Pair Radical Pair H_Abstraction->Radical_Pair Crosslink Covalent Crosslink (Peptide-Protein) Radical_Pair->Crosslink Radical Recombination Relaxation->Bpa_Ground

Caption: The photochemical mechanism of Bpa-mediated protein crosslinking.

Upon UV irradiation, the benzophenone moiety is excited to a singlet state, which rapidly undergoes intersystem crossing to a more stable and long-lived triplet state.[6] In this reactive diradical state, the oxygen atom of the carbonyl can abstract a hydrogen atom from a nearby C-H bond on an interacting biomolecule.[5][6] This results in the formation of a radical pair, which then recombines to form a stable covalent C-C bond, thus "trapping" the protein-protein interaction.[5]

Troubleshooting and Optimization

ProblemPotential Cause(s)Recommended Solution(s)
Low Coupling Efficiency of Fmoc-Bpa-OH Steric hindrance from the bulky benzophenone group. Peptide aggregation on the resin.Use a more powerful coupling reagent like HATU.[12] Increase the coupling time to 2-4 hours or perform a double coupling.[7] Use a solvent with better solvating properties, such as NMP or a DMF/DMSO mixture.
Incomplete Deprotection Inefficient removal of Fmoc group due to peptide aggregation.Increase deprotection time or use a stronger deprotection solution (e.g., DBU in DMF).
Side Reactions During Cleavage Re-attachment of protecting groups to sensitive residues. Oxidation of Met or Trp.Use a cleavage cocktail with appropriate scavengers (e.g., TIS, DTT, water).[15] For peptides with multiple Arg residues, a longer cleavage time may be necessary.
Low Yield of Purified Peptide Incomplete coupling steps. Loss during precipitation or purification.Monitor each coupling step with a Kaiser test. Optimize precipitation conditions (e.g., temperature, ether volume). Optimize HPLC purification gradient.

Conclusion

The incorporation of p-Benzoyl-L-phenylalanine into synthetic peptides via Fmoc-SPPS provides a robust and versatile tool for the study of protein-protein interactions. By understanding the underlying chemistry and optimizing the synthesis protocols, researchers can successfully generate high-quality photoreactive probes to illuminate the complex networks of molecular interactions that govern cellular life. The detailed protocols and troubleshooting guide presented here serve as a practical resource for scientists and drug development professionals aiming to leverage this powerful technology in their research endeavors.

References

A Comprehensive Guide to Protease Inhibition Assays Using Chromogenic Substrates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a detailed framework for designing, executing, and interpreting enzyme inhibition assays, specifically focusing on proteases. While the query mentioned Benzoyl-dl-phenylalanine, which is a known inhibitor for certain enzymes like chorismate mutase-prephenate dehydrogenase[1][2], a more common and instructive model for inhibition assays involves using a synthetic chromogenic substrate to measure the activity of a target enzyme. Therefore, this guide will use the well-characterized serine protease substrate, Nα-Benzoyl-DL-arginine 4-nitroanilide (BAPNA) , as the central example.[3][4][5] This substrate is structurally related and serves as an excellent tool for demonstrating the core principles and practices of identifying and characterizing enzyme inhibitors. We will cover the underlying principles of enzyme kinetics, assay development, a detailed step-by-step protocol for determining inhibitor potency (IC₅₀), and methods for data analysis and interpretation.

Foundational Principles: The Kinetics of Enzyme Inhibition

Understanding how inhibitors affect enzyme kinetics is fundamental to designing a robust assay. The behavior of many enzymes can be described by the Michaelis-Menten model, which relates the initial reaction velocity (v₀) to the substrate concentration [S].[6] The key parameters are:

  • Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

  • Kₘ (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vₘₐₓ. It is an inverse measure of the substrate's binding affinity to the enzyme.

Enzyme inhibitors are molecules that bind to an enzyme and reduce its activity. For the purpose of drug discovery, reversible inhibitors are of particular interest and are generally classified into several types based on their mechanism of action.[7][8][9]

  • Competitive Inhibition: The inhibitor binds only to the enzyme's active site, directly competing with the substrate. This increases the apparent Kₘ but does not change Vₘₐₓ.[8]

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to either the free enzyme or the enzyme-substrate complex. This reduces the Vₘₐₓ but does not affect the Kₘ.[8]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site. This mode of inhibition reduces both Vₘₐₓ and Kₘ.[8]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex at an allosteric site, but with different affinities. This affects both Vₘₐₓ and Kₘ.[9]

The potency of an inhibitor is quantified by two common metrics:

  • IC₅₀ (Half-Maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions.[10][11][12] It is a functional measure of potency and can be influenced by factors like substrate concentration.[12][13]

  • Kᵢ (Inhibition Constant): The dissociation constant of the enzyme-inhibitor complex. It reflects the binding affinity of the inhibitor and is an absolute value independent of substrate concentration.[10][13] The Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation , which for a competitive inhibitor is:

    Kᵢ = IC₅₀ / (1 + [S]/Kₘ)[13]

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme (E) ES ES Complex (Active) E->ES +S EI EI Complex (Inactive) E->EI +I P Product (P) S Substrate (S) I_comp Inhibitor (I) ES->E -S ES->E k_cat EI->E -I E2 Enzyme (E) ES2 ES Complex (Active) E2->ES2 +S EI2 EI Complex (Inactive) E2->EI2 +I P2 Product (P) S2 Substrate (S) I_noncomp Inhibitor (I) ES2->E2 -S ES2->E2 k_cat ESI2 ESI Complex (Inactive) ES2->ESI2 +I ESI2->ES2 -I ESI2->EI2 -S EI2->E2 -I EI2->ESI2 +S

Figure 1: Simplified diagrams illustrating competitive vs. non-competitive inhibition mechanisms.

The Chromogenic Assay Principle: Visualizing Enzyme Activity

A robust inhibition assay requires a reliable method to measure enzyme activity. Chromogenic substrates provide a simple and continuous way to monitor the reaction. Nα-Benzoyl-DL-arginine 4-nitroanilide (BAPNA) is a classic chromogenic substrate for serine proteases like trypsin and papain.[3][5][14]

The principle is straightforward:

  • BAPNA itself is colorless.

  • The target protease cleaves the amide bond between the arginine and the p-nitroaniline group.

  • This cleavage releases the chromophore p-nitroaniline (pNA).

  • Free pNA has a distinct yellow color and strongly absorbs light at wavelengths between 405-410 nm.[4][15]

The rate of the reaction (enzyme activity) is therefore directly proportional to the rate of increase in absorbance at 405-410 nm.

G A Protease D Protease-BAPNA Complex A->D B + C BAPNA (Colorless Substrate) C->D E Protease D->E Hydrolysis G Cleaved Peptide D->G Hydrolysis I p-Nitroaniline (Yellow Product, A₄₀₅ₙₘ ↑) D->I Hydrolysis F + H +

Figure 2: The reaction principle for a chromogenic protease assay using BAPNA.

Assay Development and Optimization: The Keys to Reliability

Before screening inhibitors, the assay conditions must be optimized to ensure robust and reproducible results.[16][17][18] This phase is critical for establishing a self-validating system.

ParameterObjective & RationaleTypical Starting Point
Enzyme Concentration To determine a concentration that yields a linear reaction rate for the desired assay duration. The rate of product formation should be directly proportional to the enzyme concentration.Titrate the enzyme to find a concentration that gives a robust signal well above background but does not consume more than 10-15% of the substrate during the experiment.
Substrate (BAPNA) Concentration To select a concentration appropriate for the assay goals. For IC₅₀ determination, using [S] ≈ Kₘ is a common practice as it provides good sensitivity for various inhibitor types.[19]Determine the Kₘ experimentally by measuring initial velocities at various substrate concentrations. Start with a concentration of ~1x Kₘ.
Buffer Composition To maintain a stable pH and ionic environment for optimal enzyme activity and stability.[17] Additives like CaCl₂ may be required for some enzymes (e.g., trypsin).Tris-HCl or HEPES buffer at a physiological pH (e.g., 7.5-8.0). Refer to literature for the specific enzyme's optimal conditions.[14][20]
Inhibitor/Compound Solvent To ensure compounds are fully dissolved while minimizing impact on enzyme activity.Dimethyl sulfoxide (DMSO) is common.[21] The final concentration in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition or denaturation.
Time and Temperature To ensure the reaction is measured during the initial linear phase and that conditions are consistent.[17]Incubate at a constant, controlled temperature (e.g., 25°C or 37°C).[22] Measure kinetics over a period where the uninhibited reaction remains linear.

Detailed Experimental Protocols

This section provides a step-by-step workflow for determining the IC₅₀ of a test compound against a model protease (e.g., Trypsin) using BAPNA.

Protocol 4.1: Preparation of Reagents
  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl₂, pH 7.5.[20] Prepare and store at 4°C.

  • Enzyme Stock Solution (Trypsin): Prepare a 1 mg/mL stock solution in cold 1 mM HCl to maintain stability. Immediately before use, dilute to the pre-determined working concentration in Assay Buffer. Keep on ice.

  • Substrate Stock Solution (BAPNA): Prepare a 50 mg/mL stock solution in DMSO.[21] BAPNA (MW: 434.9 g/mol ) may require gentle heating (≤65°C) to fully dissolve.[21] Store protected from light.

  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO. From this, create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

Protocol 4.2: IC₅₀ Determination in a 96-Well Plate Format

The following protocol is designed for a final assay volume of 200 µL. All additions should be performed carefully, and a multichannel pipette is recommended for efficiency.

  • Prepare Inhibitor Plate: In a separate 96-well plate, prepare intermediate dilutions of your inhibitor. For example, add 2 µL of each concentration from your DMSO serial dilution series to 98 µL of Assay Buffer. This creates a 100 µL, 2X final concentration series with a consistent 2% DMSO.

  • Plate Layout: Design the plate to include all necessary controls:

    • 100% Activity Control (No Inhibitor): Wells containing enzyme and substrate, but only the DMSO vehicle.

    • Test Compound Wells: Wells containing enzyme, substrate, and varying concentrations of the inhibitor.

    • Background Control (No Enzyme): Wells containing substrate and inhibitor vehicle, but no enzyme, to measure substrate auto-hydrolysis.

  • Enzyme Addition: To the final assay plate, add 50 µL of Assay Buffer to all wells. Then, add 50 µL of the 4X working enzyme solution to all wells except the "No Enzyme" background controls. Add 100 µL of Assay Buffer to the background control wells.

  • Inhibitor Addition & Pre-incubation: Transfer 100 µL from the intermediate inhibitor dilution plate to the corresponding wells of the final assay plate. For the "100% Activity" control, add 100 µL of the vehicle control (Assay Buffer with 2% DMSO). Mix gently and pre-incubate the plate for 15 minutes at the desired temperature (e.g., 25°C). This allows the inhibitor to bind to the enzyme.

  • Initiate Reaction: Prepare a 4X working substrate solution by diluting the BAPNA stock in Assay Buffer. To start the reaction, add 50 µL of the 4X working substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the assay temperature. Measure the absorbance at 405 nm every 60 seconds for 20-30 minutes.

G A 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor Stocks) B 2. Prepare Intermediate Inhibitor Dilutions (2X) A->B C 3. Add Enzyme to Assay Plate (and buffer to No-Enzyme controls) B->C D 4. Add Inhibitor Dilutions Pre-incubate (e.g., 15 min) C->D E 5. Initiate Reaction (Add Substrate) D->E F 6. Kinetic Measurement (Read A₄₀₅ₙₘ over time) E->F G 7. Data Analysis (Calculate Rates -> % Inhibition -> Plot Curve) F->G H 8. Determine IC₅₀ Value G->H

Figure 3: A high-level experimental workflow for determining the IC₅₀ of a protease inhibitor.

Data Analysis and Interpretation

  • Calculate Reaction Rates: For each well, determine the initial reaction velocity (v₀) by plotting Absorbance vs. Time. The rate is the slope of the linear portion of this curve (mOD/min).

  • Correct for Background: Subtract the rate of the "No Enzyme" control from all other wells.

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = (1 - (Rate with Inhibitor / Rate of 100% Activity Control)) * 100

  • Generate Dose-Response Curve: Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). The resulting data should fit a sigmoidal (four-parameter logistic) curve.[10][23]

  • Determine IC₅₀: The IC₅₀ is the concentration of the inhibitor that corresponds to 50% inhibition on the dose-response curve.[12] This value is typically calculated using non-linear regression analysis in software like GraphPad Prism or R.

Troubleshooting and Best Practices

  • High Background Signal: May indicate substrate instability or contamination. Prepare fresh substrate solution and ensure buffer pH is correct.[14]

  • Non-linear Reaction Progress: Could be due to substrate depletion (>15%), enzyme instability, or product inhibition. Reduce enzyme concentration or measurement time.

  • Compound Interference: Some test compounds may absorb light at 405 nm. Always run controls with the compound but no enzyme to check for this.

  • Assay Robustness: For high-throughput screening, assay quality can be assessed using the Z'-factor. A Z' > 0.5 indicates a robust and reliable assay.[16]

  • Inhibitor Stability: Be aware of the stability of inhibitors in aqueous buffer. Some, like APMSF, have a very short half-life at certain pH values.[22]

References

Application Notes and Protocols: Chymotrypsin Activity Assay Using Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chymotrypsin and its Activity Assays

Chymotrypsin is a pivotal digestive enzyme, belonging to the serine protease superfamily.[1][2] Synthesized in the pancreas as an inactive zymogen, chymotrypsinogen, it is activated upon secretion into the small intestine.[2] Its primary biological function is to catalyze the hydrolysis of peptide bonds, showing a marked preference for those on the C-terminal side of aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan.[1][2][3] This specificity is conferred by a hydrophobic pocket within the enzyme's active site that accommodates the aromatic side chains of the substrate.[1][2]

Given its critical role in protein digestion and its involvement in various physiological and pathological processes, the accurate measurement of chymotrypsin activity is indispensable in biochemical research, clinical diagnostics, and drug development. Assays to determine chymotrypsin activity are crucial for understanding its enzymatic mechanism, screening for inhibitors, and diagnosing pancreatic insufficiencies. Phenylalanine derivatives have emerged as highly effective and specific substrates for these assays due to their structural mimicry of chymotrypsin's natural substrates.

This guide provides a comprehensive overview and detailed protocols for performing chymotrypsin activity assays using phenylalanine-based chromogenic and fluorogenic substrates. We will delve into the underlying principles, experimental design, data analysis, and best practices to ensure the generation of reliable and reproducible results.

Principle of the Assay: Unmasking a Signal Upon Cleavage

The chymotrypsin activity assay employing phenylalanine derivatives is predicated on a straightforward yet elegant principle: the enzymatic cleavage of a synthetic substrate releases a reporter molecule, which can be quantified spectrophotometrically or fluorometrically. These synthetic substrates are ingeniously designed to consist of a peptide sequence recognized by chymotrypsin, terminating with a phenylalanine residue. This phenylalanine is, in turn, covalently linked to a chromogenic or fluorogenic leaving group.

A widely utilized chromogenic substrate is N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) .[4][5][6] In its intact form, this substrate is colorless. However, upon hydrolysis by chymotrypsin at the carboxyl side of the phenylalanine residue, it liberates p-nitroaniline (pNA). This product has a distinct yellow color and exhibits strong absorbance at 405-410 nm. The rate of increase in absorbance at this wavelength is directly proportional to the chymotrypsin activity in the sample.

Similarly, fluorogenic substrates like N-Succinyl-Ala-Ala-Pro-Phe-7-amino-4-methylcoumarin (Suc-AAPF-AMC) offer enhanced sensitivity.[7] The intact substrate is non-fluorescent. Enzymatic cleavage releases 7-amino-4-methylcoumarin (AMC), a highly fluorescent molecule. The increase in fluorescence intensity over time, measured at specific excitation and emission wavelengths (typically ~380 nm excitation and ~460 nm emission), provides a sensitive measure of chymotrypsin activity.[7]

Enzymatic Reaction Pathway

The enzymatic reaction follows a "ping-pong" mechanism, characteristic of many serine proteases.[1][2] This involves the formation of a covalent enzyme-substrate intermediate.

Enzymatic_Reaction E_S Enzyme (E) + Substrate (S) (e.g., Suc-AAPF-pNA) ES Enzyme-Substrate Complex (ES) E_S->ES ES->E_S EA_P1 Acyl-Enzyme Intermediate (E-Acyl) + Product 1 (P1) (p-nitroaniline) ES->EA_P1 k₂ Acylation E_P2 Regenerated Enzyme (E) + Product 2 (P2) (Suc-AAPF) EA_P1->E_P2 H2O H₂O H2O->EA_P1

Caption: Chymotrypsin's "Ping-Pong" Catalytic Mechanism.

Experimental Protocols

Protocol 1: Chromogenic Assay Using N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)

This protocol is well-suited for purified enzyme systems and samples with moderate to high chymotrypsin activity.

Materials:

  • Bovine Pancreatic α-Chymotrypsin (e.g., Sigma-Aldrich C4129)

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) (e.g., Sigma-Aldrich S7388)[5]

  • Assay Buffer: 50 mM Tris-HCl, 100 mM CaCl₂, pH 8.0

  • Dimethyl Sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Assay Buffer: Prepare a solution of 50 mM Tris-HCl and 100 mM CaCl₂ in ultrapure water. Adjust the pH to 8.0 at 25°C. Calcium ions are known to stabilize chymotrypsin.[3]

    • Substrate Stock Solution: Prepare a 10 mM stock solution of Suc-AAPF-pNA in DMSO. This substrate is soluble in DMSO.

    • Enzyme Solution: Prepare a stock solution of chymotrypsin in 1 mM HCl.[3] Immediately before the assay, dilute the enzyme to the desired working concentrations in the Assay Buffer.

  • Assay Setup:

    • Add 180 µL of Assay Buffer to each well of the microplate.

    • Add 10 µL of the chymotrypsin working solution or the experimental sample to the appropriate wells. Include a "no-enzyme" control well containing 10 µL of Assay Buffer instead of the enzyme solution.

    • Pre-incubate the plate at 25°C or 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the Suc-AAPF-pNA working solution to each well. The final substrate concentration can be varied for kinetic studies, but a starting concentration of 0.1 mM is common.[4]

    • Immediately start measuring the absorbance at 405 nm every 30-60 seconds for 10-20 minutes using a microplate reader.

Protocol 2: Fluorogenic Assay Using N-Succinyl-Ala-Ala-Pro-Phe-AMC (Suc-AAPF-AMC)

This protocol is ideal for samples with low chymotrypsin activity or when higher sensitivity is required.

Materials:

  • Bovine Pancreatic α-Chymotrypsin

  • N-Succinyl-Ala-Ala-Pro-Phe-AMC (Suc-AAPF-AMC)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM CaCl₂, pH 8.0

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Preparation of Reagents:

    • Follow the same procedure as for the chromogenic assay for the preparation of the Assay Buffer and Enzyme Solution.

    • Substrate Stock Solution: Prepare a 10 mM stock solution of Suc-AAPF-AMC in DMSO.[7]

  • Assay Setup:

    • The setup is analogous to the chromogenic assay, but a black microplate is used to minimize background fluorescence.

    • Add 180 µL of Assay Buffer to each well.

    • Add 10 µL of the chymotrypsin working solution or sample. Include a "no-enzyme" control.

    • Pre-incubate at the desired temperature for 5 minutes.

  • Initiation and Measurement:

    • Start the reaction by adding 10 µL of the Suc-AAPF-AMC working solution.

    • Immediately begin measuring the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) every 30-60 seconds for 10-20 minutes.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Setup cluster_measurement 3. Reaction & Measurement cluster_analysis 4. Data Analysis A Prepare Assay Buffer (Tris-HCl, CaCl₂, pH 8.0) D Pipette Assay Buffer into 96-well plate A->D B Prepare Substrate Stock (Suc-AAPF-pNA or -AMC in DMSO) G Initiate reaction by adding Substrate B->G C Prepare Enzyme Solutions (Chymotrypsin in 1mM HCl, then diluted) E Add Enzyme/Sample and Controls C->E D->E F Pre-incubate at desired temperature E->F F->G H Measure Absorbance (405nm) or Fluorescence (Ex/Em ~380/460nm) kinetically G->H I Calculate initial reaction rates (V₀) H->I J Plot V₀ vs. [Substrate] for Michaelis-Menten kinetics I->J K Determine Kₘ and Vₘₐₓ J->K

Caption: Step-by-step workflow for the chymotrypsin activity assay.

Data Presentation and Analysis

Calculating Enzyme Activity

The raw data obtained from the kinetic readings (absorbance or fluorescence units vs. time) should be plotted. The initial, linear portion of this curve represents the initial reaction velocity (V₀).

  • Calculate the slope (ΔAbsorbance/min or ΔFluorescence/min) of the linear portion of the curve for each sample and control.

  • Subtract the slope of the "no-enzyme" control from the sample slopes to correct for any non-enzymatic substrate hydrolysis.

  • Convert the rate to moles of product formed per minute using the Beer-Lambert law for the chromogenic assay (A = εcl) or a standard curve of the pure fluorophore (AMC) for the fluorogenic assay.

    • For p-nitroaniline, the molar extinction coefficient (ε) is approximately 8,800 M⁻¹cm⁻¹ at 410 nm.

Enzyme Activity (Units/mL) = (ΔA₄₀₅/min * Total Assay Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))

One unit of chymotrypsin activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute at a specific pH and temperature.[8]

Michaelis-Menten Kinetics

To determine the kinetic parameters of chymotrypsin, the assay should be performed with varying substrate concentrations. The initial velocities (V₀) are then plotted against the corresponding substrate concentrations ([S]). This will typically yield a hyperbolic curve that can be fitted to the Michaelis-Menten equation:

V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

Where:

  • Vₘₐₓ is the maximum reaction velocity.

  • Kₘ (the Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vₘₐₓ. It is an indicator of the affinity of the enzyme for the substrate.

ParameterDescriptionHow to Determine
V₀ Initial reaction velocitySlope of the initial linear phase of the progress curve.
[S] Substrate ConcentrationKnown concentration in the assay.
Vₘₐₓ Maximum reaction velocityThe plateau of the Michaelis-Menten plot.
Kₘ Michaelis ConstantSubstrate concentration at ½ Vₘₐₓ.

These parameters can be more accurately determined by using a linearized plot, such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]), or more preferably, by using non-linear regression analysis software.

Trustworthiness and Self-Validation

To ensure the integrity and reliability of the assay results, the following considerations are paramount:

  • Controls are Essential: Always include a "no-enzyme" control to account for spontaneous substrate degradation and a "no-substrate" control to measure any background signal from the enzyme preparation.

  • Substrate Specificity: The choice of a phenylalanine derivative as the substrate provides a high degree of specificity for chymotrypsin due to the enzyme's preference for aromatic residues.[9][10] To further validate specificity, known chymotrypsin inhibitors like chymostatin or TPCK can be included in control wells. A significant reduction in activity in the presence of these inhibitors confirms that the measured activity is indeed from chymotrypsin.

  • Linearity of the Assay: It is crucial to ensure that the measured reaction rate is within the linear range of both the instrument's detection capabilities and the enzyme's activity under the chosen conditions. If the reaction proceeds too quickly, the enzyme concentration should be reduced.

  • Reagent Quality: Use high-purity water and reagents. The stability of the substrate and enzyme solutions should be monitored, especially if they are stored for extended periods.

By incorporating these self-validating systems into the experimental design, researchers can have high confidence in the accuracy and reproducibility of their chymotrypsin activity measurements.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing p-Benzoyl-L-phenylalanine (pBPA) Concentration for In Vivo Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of p-Benzoyl-L-phenylalanine (pBPA) incorporation. This guide is designed for researchers, scientists, and drug development professionals who are leveraging genetic code expansion to study protein-protein interactions. Here, we synthesize technical protocols with field-proven insights to help you navigate the nuances of in vivo pBPA incorporation, ensuring both efficiency and reproducibility.

Foundational Principles: The "Why" of pBPA Incorporation

Before troubleshooting, it's critical to understand the mechanism. The site-specific incorporation of pBPA hinges on the introduction of an orthogonal translation system into your host organism.[1] This system comprises two key components:

  • An evolved aminoacyl-tRNA synthetase (aaRS): This enzyme is engineered to exclusively recognize pBPA and not any of the 20 canonical amino acids.[2][3] It charges the pBPA onto its cognate suppressor tRNA.

  • A suppressor tRNA (tRNACUA): This tRNA has its anticodon mutated to recognize a nonsense codon, typically the amber stop codon (UAG), that has been engineered into the gene of your protein of interest at the desired incorporation site.[1]

When these components are present and functional, the ribosome reads the UAG codon, and instead of terminating translation, the suppressor tRNA delivers the pBPA, resulting in a full-length protein containing the photo-crosslinker.[4] The efficiency of this entire process is highly dependent on the delicate balance of these components and the cellular environment.

pBPA_Incorporation cluster_0 Orthogonal System Components cluster_1 Cellular Machinery pBPA pBPA (Unnatural Amino Acid) aaRS Engineered aaRS (pBPA-specific) pBPA->aaRS Recognizes & Binds tRNA Suppressor tRNA(CUA) aaRS->tRNA Charges tRNA with pBPA Ribosome Ribosome tRNA->Ribosome Delivers pBPA-tRNA to A-site Protein Full-length Protein with pBPA Ribosome->Protein Incorporation at TAG codon mRNA mRNA with TAG codon mRNA->Ribosome Translation

References

Technical Support Center: Troubleshooting Poor Aqueous Solubility of Benzoyl-dl-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Benzoyl-dl-phenylalanine. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As an N-acyl-amino acid derivative used in various biochemical and pharmaceutical research areas, its effective solubilization is critical for experimental success.[1] This guide provides a series of troubleshooting steps and advanced strategies, moving from fundamental principles to complex formulation techniques, all grounded in established scientific principles.

Section 1: Understanding the Challenge: Physicochemical Properties

The primary obstacle to dissolving this compound in aqueous solutions stems from its molecular structure. It contains two large, non-polar aromatic rings (the benzoyl and phenyl groups) which impart significant hydrophobic character. While it also possesses polar amide and carboxylic acid groups capable of hydrogen bonding, the hydrophobic nature of the carbon-rich backbone dominates, leading to limited water solubility.[1][2]

A clear understanding of its properties is the first step in troubleshooting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2901-76-0[1][3][4]
Molecular Formula C₁₆H₁₅NO₃[1][3]
Molecular Weight ~269.30 g/mol [1][3]
Appearance White to off-white crystalline powder[1][3][5]
Aqueous Solubility 0.85 g/L (at 25.1 °C) [4][6]
Predicted pKa 3.80 ± 0.10[4][6]
Solubility in Organics Soluble in ethanol, acetone, and DMSO; sparingly in methanol.[1][4][6][7]

The most critical values for troubleshooting are the low aqueous solubility and the acidic pKa. The pKa of ~3.8 indicates that the carboxylic acid group is the key to manipulating solubility through pH adjustment.

Section 2: Frequently Asked Questions & Basic Troubleshooting

This section addresses the most common issues encountered by researchers. The primary and most effective method for ionizable compounds like this is pH modification.

Q1: I've added this compound powder to neutral water and it won't dissolve. Is my product faulty?

A: This is the expected behavior. The intrinsic aqueous solubility of this compound is very low, cited at only 0.85 g/L.[4][6] The compound is not faulty; a specific solubilization strategy is required.

Q2: What is the simplest and most effective first step to solubilize this compound for an aqueous buffer?

A: The most direct method is pH adjustment . The molecule has a carboxylic acid group with a predicted pKa of approximately 3.8.[4][6] By raising the pH of the solution to be at least 2 units above the pKa (i.e., pH > 5.8), the carboxylic acid group will be deprotonated into its highly soluble carboxylate salt form (R-COO⁻). This principle is a cornerstone of formulating acidic compounds.[8][9]

Experimental Protocol: Solubilization by pH Adjustment

This protocol describes the preparation of a 10 mM stock solution in a basic aqueous solution.

  • Objective: Prepare a 10 mM stock solution of this compound.

  • Materials:

    • This compound (MW: 269.3 g/mol )

    • 1 M Sodium Hydroxide (NaOH) solution

    • High-purity water (e.g., Milli-Q®)

    • Calibrated pH meter

    • Volumetric flasks and magnetic stirrer

  • Procedure:

    • Weigh out 2.693 mg of this compound for every 1 mL of final solution desired (e.g., 26.93 mg for a 10 mL stock).

    • Add approximately 80% of the final volume of high-purity water to a beaker or flask.

    • While stirring, add the weighed compound to the water. A cloudy suspension will form.

    • Begin adding 1 M NaOH dropwise to the suspension. Monitor the pH continuously.

    • As the pH rises above ~4.0, you will observe the solid beginning to dissolve. Continue adding NaOH slowly until all the solid has dissolved and the solution is clear.

    • Adjust the final pH to a level appropriate for your experiment (typically 7.0-7.4 for cell-based assays). Ensure the pH remains well above 5.8 to prevent precipitation.

    • Transfer the clear solution to a volumetric flask and add water to reach the final desired volume.

    • Sterile-filter the solution through a 0.22 µm filter if required for your application.

Trustworthiness Check: The solution should be visually clear. If you re-acidify a small aliquot of the solution back to pH < 4, the compound should precipitate out, confirming that the solubility is pH-dependent.

Section 3: Advanced Solubilization Strategies

If pH modification is incompatible with your experimental design (e.g., it affects protein stability or cell viability), several advanced methods can be employed.

Q3: My experiment is pH-sensitive. How can I dissolve this compound without using a basic pH?

A: In this scenario, you can leverage co-solvents, surfactants, or cyclodextrins. The general approach is to first dissolve the compound in a concentrated stock using one of these agents and then carefully dilute this stock into your final aqueous medium.

Method 1: Co-solvents

Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous solution, thereby increasing the solubility of hydrophobic compounds.[10][11][12]

  • Common Choices: Dimethyl sulfoxide (DMSO), Ethanol (EtOH), N,N-Dimethylformamide (DMF).

  • Mechanism: The co-solvent disrupts the hydrogen-bonding network of water, creating a more favorable environment for the non-polar regions of the solute.

  • Protocol (Using DMSO):

    • Prepare a high-concentration stock solution (e.g., 100 mM) by dissolving this compound directly in 100% DMSO. It is highly soluble in DMSO.[7]

    • For your experiment, perform a serial dilution of the DMSO stock into your aqueous buffer.

    • Critical Step: Add the DMSO stock to the buffer dropwise while vortexing or stirring vigorously. This rapid mixing helps prevent localized high concentrations that can cause immediate precipitation.

    • Caution: Ensure the final concentration of the co-solvent in your experiment is low (typically <1%, often <0.1%) to avoid artifacts or toxicity. Always run a vehicle control (buffer + same final concentration of co-solvent) in your experiments.

Method 2: Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drugs, effectively increasing their apparent solubility in water.[13][14][15]

  • Common Choices: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 are often preferred as they are less likely to cause irritation or denature proteins compared to ionic surfactants.[15]

  • Protocol (Using Tween® 80):

    • Prepare a 10% (w/v) stock solution of Tween® 80 in high-purity water.

    • In a separate tube, add the required mass of this compound.

    • Add a small amount of the 10% Tween® 80 solution and vortex to form a slurry.

    • Slowly add your aqueous buffer to the slurry while continuously stirring or sonicating until the compound is fully dissolved. The final concentration of Tween® 80 should be kept as low as possible while achieving solubilization.

    • As with co-solvents, a vehicle control containing the same final concentration of surfactant is essential.

Method 3: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can form "inclusion complexes" by trapping the hydrophobic part of a guest molecule (in this case, the aromatic rings of this compound) within their cavity, thereby increasing its water solubility.[8][16][17]

  • Common Choices: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and safety profiles.[16]

  • Protocol (Using HP-β-CD):

    • Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v) in your desired buffer.

    • Add the this compound powder directly to the HP-β-CD solution.

    • Stir the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. Gentle heating or sonication can sometimes accelerate this process.

    • The resulting clear solution is a stock that can be diluted into your final experimental medium.

Section 4: Decision-Making & Method Summary

The choice of solubilization method is entirely dependent on the constraints of the downstream application. The following flowchart and summary table are designed to guide your decision-making process.

Troubleshooting Workflow

G cluster_0 cluster_1 Primary Method cluster_2 Advanced Methods start Start: Poor Solubility of This compound Observed decision1 Is pH modification (>5.8) compatible with your experiment? start->decision1 protocol_ph Protocol: Solubilization by pH Adjustment 1. Suspend in water. 2. Add NaOH dropwise until dissolved. 3. Adjust to final volume. decision1->protocol_ph Yes decision2 What is the primary constraint? decision1->decision2 No end_node Proceed with Experiment (Always include vehicle control) protocol_ph->end_node protocol_cosolvent Protocol: Co-Solvent (e.g., DMSO) Prepare concentrated stock in DMSO. Dilute dropwise into aqueous buffer. Keep final DMSO % low. decision2->protocol_cosolvent Need highest stock concentration protocol_surfactant Protocol: Surfactant (e.g., Tween® 80) Use micelles to encapsulate compound. decision2->protocol_surfactant Need to avoid organic solvents protocol_cd Protocol: Cyclodextrin (e.g., HP-β-CD) Form an inclusion complex. decision2->protocol_cd Need high stability & low toxicity protocol_cosolvent->end_node protocol_surfactant->end_node protocol_cd->end_node

Caption: Decision workflow for solubilizing this compound.

Table 2: Comparison of Solubilization Methods
MethodMechanismProsConsBest For...
pH Adjustment Forms a soluble salt by deprotonating the carboxylic acid.Simple, effective, uses common reagents, avoids organic solvents.Not suitable for pH-sensitive assays; risk of precipitation if pH drops.General biochemical assays, initial screening experiments where pH can be controlled.
Co-solvents Reduces solvent polarity, making it more favorable for the solute.Achieves very high stock concentrations; simple to prepare.Potential for compound precipitation on dilution; solvent may have biological effects (toxicity, artifacts).In vitro assays where the final solvent concentration can be kept very low (<0.5%).
Surfactants Micellar encapsulation of the hydrophobic molecule.Avoids organic solvents; can improve stability.Can interfere with some assays (e.g., membrane-based); requires careful concentration control.Formulations where organic solvents are prohibited; cell-based assays with tolerant lines.
Cyclodextrins Forms a water-soluble inclusion complex.High biocompatibility and low toxicity; can improve compound stability.Can be more expensive; complexation may be slow; may alter compound bioavailability.In vivo studies, pharmaceutical formulations, and sensitive cell-based experiments.

References

How to handle potential protein function disruption by pBpa incorporation.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Mitigating Protein Function Disruption

Welcome to the technical support center for p-Benzoyl-L-phenylalanine (pBpa) incorporation. As a Senior Application Scientist, I've designed this guide to provide you with in-depth troubleshooting strategies and answers to frequently asked questions. Our goal is to help you successfully incorporate this powerful photo-crosslinking amino acid while preserving the native function of your protein of interest.

Introduction to pBpa and Its Challenges

p-Benzoyl-L-phenylalanine (pBpa) is a non-canonical amino acid that, once incorporated into a protein, can be activated by UV light (~365 nm) to form a covalent bond with interacting molecules in close proximity.[1][2][3] This makes it an invaluable tool for mapping protein-protein interactions in their native cellular context.[1][3][4] The incorporation is typically achieved by repurposing an amber stop codon (UAG) with an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for pBpa.[1][5]

However, the introduction of a bulky, hydrophobic amino acid like pBpa can sometimes perturb the structure and function of the target protein. This guide will walk you through diagnosing and addressing these potential issues.

Part 1: Frequently Asked Questions (FAQs)

General Questions

Q1: What is the mechanism of pBpa photo-crosslinking?

A1: Upon exposure to UV light (around 350-365 nm), the benzophenone group of pBpa undergoes an n to π* transition, forming a reactive triplet diradical state.[6][7] This diradical can then abstract a hydrogen atom from a nearby C-H bond on an interacting molecule, followed by radical recombination to form a stable, covalent C-C bond.[6][7] A key advantage of pBpa is that if no suitable C-H bond is available, the excited state can relax back to the ground state, allowing for repeated excitation.[6]

Q2: How do I choose the best site for pBpa incorporation?

A2: Site selection is critical to minimize functional disruption. Here are some guidelines:

  • Structural Similarity: Initially, consider replacing residues with similar properties, such as other aromatic amino acids (Phenylalanine, Tyrosine, Tryptophan).[1]

  • Surface Exposure: Choose residues on the protein surface that are predicted to be solvent-exposed to minimize perturbation of the hydrophobic core.

  • Avoid Active Sites: Do not incorporate pBpa directly into known active sites, catalytic residues, or critical binding interfaces unless the goal is to map that specific interaction.

  • Flexible Regions: Flexible loops or regions not essential for the core protein fold are often good candidates.[7]

  • Structural Information: If a crystal structure or reliable model of your protein is available, use it to guide your selection.

Troubleshooting Low Incorporation Efficiency

Q3: My full-length protein yield is very low or undetectable. What are the common causes and solutions?

A3: Low yield of the pBpa-containing protein is a frequent issue. Here’s a systematic approach to troubleshooting:

Potential Cause Troubleshooting Steps
Suboptimal pBpa Concentration Titrate pBpa concentration in the growth media. For E. coli, a typical starting range is 0.5-2 mM. For yeast, 1 mM is often optimal.[8]
Inefficient Amber Suppression - Optimize Synthetase/tRNA Expression: Ensure the plasmids carrying the orthogonal synthetase (aaRS) and tRNA are correct and their expression is robust. Consider using vectors with stronger promoters or higher copy numbers.[8][9] - Check Codon Usage: Ensure the amber codon (TAG) is correctly introduced in your gene of interest.
Toxicity of pBpa or aaRS - Monitor Cell Growth: Compare the growth curves of cells with and without pBpa and the orthogonal machinery. Significant growth defects may indicate toxicity. - Lower Induction Temperature: For E. coli, reducing the induction temperature to 16-25°C can slow down protein expression, improve folding, and reduce toxicity.[10][11]
Nonsense-Mediated mRNA Decay (NMD) In eukaryotes like yeast, the premature amber stop codon can trigger mRNA degradation. Using an NMD-deficient yeast strain (e.g., nam1Δ or upf1Δ) can significantly increase the yield of the full-length protein.[12]

Q4: How can I confirm that pBpa has been successfully incorporated?

A4: Confirmation is essential. Two primary methods are used:

  • Western Blotting: The most straightforward initial check. Run two expression cultures: one with pBpa and one without. Successful amber suppression will only produce the full-length protein in the presence of pBpa. The culture without pBpa should produce a truncated product (if stable) or no product.[1]

  • Mass Spectrometry (MS): This is the definitive method. Intact protein analysis by ESI-MS can confirm the precise mass of the full-length protein, which should match the calculated mass including the pBpa residue.[1] Peptide mapping via LC-MS/MS can identify the exact peptide containing pBpa.[13][14]

Part 2: Troubleshooting Protein Function Disruption

This section addresses the core issue: what to do when pBpa incorporation appears to disrupt the normal function of your protein.

Diagnosing the Problem

Q5: My protein incorporates pBpa, but it's insoluble and forms inclusion bodies. What should I do?

A5: Insoluble protein is often a sign of misfolding and aggregation.[15][16] The bulky, hydrophobic nature of pBpa can disrupt proper folding.[2]

Workflow for Addressing Protein Aggregation

start Insoluble Protein / Aggregation Observed temp Lower Expression Temperature (e.g., 16-25°C) start->temp inducer Reduce Inducer Concentration (e.g., IPTG) temp->inducer chaperones Co-express Molecular Chaperones (e.g., GroEL/ES, DnaK/J) inducer->chaperones tags Test Different Solubility-Enhancing Fusion Tags (e.g., MBP, GST) chaperones->tags refold Attempt In Vitro Refolding from Inclusion Bodies tags->refold If still insoluble success Soluble Protein Obtained tags->success If successful new_site Select a New, More Tolerant Incorporation Site refold->new_site If refolding fails refold->success If successful new_site->start fail Still Insoluble

Caption: Troubleshooting flowchart for insoluble protein.

Step-by-Step Protocol for Improving Solubility:

  • Optimize Expression Conditions:

    • Lower Temperature: Reduce the culture temperature to 16-25°C after induction. This slows protein synthesis, giving the polypeptide more time to fold correctly.[10][11]

    • Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can decrease the rate of transcription, which often helps prevent aggregation.[10]

  • Co-express Chaperones: Transform your cells with a second plasmid that expresses molecular chaperones (like GroEL/ES). These proteins assist in the proper folding of other proteins.[10]

  • Utilize Fusion Tags: Fuse a highly soluble protein, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to the N-terminus of your target protein. These tags can significantly enhance the solubility of their fusion partners.[10]

  • Select a New Site: If the above methods fail, the chosen incorporation site is likely structurally critical. Revisit your site selection strategy (see Q2) and choose a new, less disruptive location.

Q6: The pBpa-containing protein is soluble, but a functional assay (e.g., enzyme kinetics, binding assay) shows it's inactive or has severely reduced activity. How can I fix this?

A6: This indicates that while the protein is folding well enough to remain soluble, the pBpa residue is interfering with its biological activity, likely through steric hindrance or by altering the local electrostatic environment.

Decision Tree for Restoring Protein Function

start Protein is Soluble but Inactive check_site Is pBpa near an active site or known interface? start->check_site move_site Select a new incorporation site further from the functional region. check_site->move_site Yes check_flexibility Is the site in a rigid structural element? check_site->check_flexibility No success Function Restored move_site->success move_to_loop Select a new site in a flexible loop. check_flexibility->move_to_loop Yes alternative_uaa Consider an alternative photo-crosslinker (e.g., pAzF). check_flexibility->alternative_uaa No move_to_loop->success

Caption: Logic for addressing loss of protein function.

Troubleshooting Steps:

  • Re-evaluate the Incorporation Site: The most common reason for loss of function is a poor choice of incorporation site. If the pBpa is near a catalytic residue, a ligand-binding pocket, or a known protein-protein interface, it is likely causing steric clashes.[2] Choose a new site that is distant from these functional regions.

  • Assess Functional Data: Before proceeding, ensure the loss of function is real.

    • Enzyme Kinetics: For enzymes, perform a full kinetic analysis. A change in Km suggests an effect on substrate binding, while a change in kcat suggests an effect on catalysis.[17] This can provide clues about the nature of the disruption.

    • Binding Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantitatively measure changes in binding affinity.

  • Consider Alternative Crosslinkers: If multiple pBpa sites all disrupt function, consider a smaller photo-crosslinking amino acid like p-azido-L-phenylalanine (pAzF). While it has a different crosslinking mechanism and activation wavelength, its smaller size may be less perturbing.[8]

Experimental Validation Protocols

Protocol 1: Western Blot Analysis for pBpa Incorporation

  • Expression: Set up two identical small-scale expression cultures for your protein of interest (with the amber codon). One culture should contain the pBpa in the medium (+pBpa), and the other should not (-pBpa).

  • Cell Lysis: After the expression period, harvest an equal number of cells from both cultures. Lyse the cells using your standard protocol (e.g., sonication, chemical lysis).

  • SDS-PAGE: Separate the protein lysates on an SDS-PAGE gel.

  • Transfer and Blotting: Transfer the proteins to a PVDF or nitrocellulose membrane. Probe the membrane with an antibody specific to your protein or its purification tag (e.g., anti-His, anti-FLAG).

  • Analysis:

    • Expected Result (+pBpa lane): A band corresponding to the molecular weight of the full-length protein.

    • Expected Result (-pBpa lane): Absence of the full-length band. You may see a lower molecular weight band corresponding to the truncated product if it is stable. The presence of a full-length band in this lane indicates "read-through" of the amber codon by endogenous tRNAs, which means your system is not fully orthogonal.

Protocol 2: Functional Assay - Michaelis-Menten Enzyme Kinetics

  • Protein Purification: Purify both the wild-type (WT) protein and the pBpa-containing variant to high purity.

  • Enzyme Concentration: Accurately determine the concentration of both enzyme preparations.

  • Assay Setup: Prepare a series of reactions with a fixed concentration of the enzyme (either WT or pBpa variant) and varying concentrations of the substrate.

  • Measure Initial Rates: Measure the initial reaction velocity (v0) for each substrate concentration.

  • Data Analysis: Plot v0 versus substrate concentration ([S]). Fit the data to the Michaelis-Menten equation to determine the Km (substrate concentration at half-maximal velocity) and Vmax (maximal velocity). Calculate kcat (turnover number) by dividing Vmax by the enzyme concentration.

  • Compare Parameters: A significant change (>2-3 fold) in Km or kcat for the pBpa variant compared to the WT indicates a functional perturbation.

Summary and Final Recommendations

Successfully incorporating pBpa without disrupting protein function is a balancing act. It requires careful site selection, empirical optimization of expression conditions, and rigorous functional validation. Always start with the least invasive modifications, such as adjusting expression temperature and inducer concentration, before moving to more involved strategies like co-expressing chaperones or re-engineering the protein. By systematically troubleshooting, you can harness the power of pBpa to uncover novel biological interactions while maintaining confidence in the physiological relevance of your findings.

References

Technical Support Center: Mitigating Cellular Stress from UV-Activated Photo-Crosslinking

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for photo-crosslinking applications. This guide is designed to provide in-depth, scientifically grounded answers and troubleshooting strategies for a critical challenge in the field: managing the cellular stress induced by the UV activation of photo-crosslinkers. As researchers leveraging this powerful technique to capture transient biomolecular interactions, understanding and controlling off-target cellular responses is paramount for generating reliable, high-quality data.

This resource moves beyond simple protocols to explain the underlying mechanisms of cellular stress, helping you make informed decisions to optimize your experiments for both crosslinking efficiency and biological integrity.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns researchers face when working with UV photo-crosslinking techniques.

Q1: What exactly is photo-crosslinking-induced cellular stress?

A: It's a collective term for the adverse cellular reactions triggered by your experimental workflow. This stress is a combination of two primary factors:

  • Phototoxicity from UV Light: Direct damage caused by UV radiation, primarily to nucleic acids. The energy from UV light can cause the formation of covalent bonds between adjacent pyrimidine bases in DNA, creating lesions like cyclobutane-pyrimidine dimers (CPDs) and 6-4 photoproducts (6-4PPs).[1][2][3] If this damage overwhelms the cell's DNA Damage Response (DDR) pathways, it can lead to cell cycle arrest, apoptosis, or necrosis.[1][2]

  • Chemical and Photochemical Toxicity: Stress originating from the photo-crosslinker itself. This includes:

    • Generation of Reactive Oxygen Species (ROS): Many photo-crosslinkers, upon UV activation, generate highly reactive molecules like singlet oxygen and other ROS.[4][5] These can indiscriminately oxidize proteins, lipids, and DNA, causing widespread cellular damage.[4][5][6]

    • "Dark" Toxicity: Some crosslinking agents may exhibit inherent toxicity to cells even before UV activation.

    • Off-Target Reactions: The highly reactive intermediates (e.g., carbenes, nitrenes) generated from photo-crosslinkers can react with non-target molecules, including buffer components or abundant cellular proteins, leading to unintended consequences.[7][8]

Q2: My cell viability is extremely low after my experiment. What is the most likely cause?

A: High cell death is the most common problem and usually points to excessive UV energy. Cells can tolerate a certain amount of UV exposure, but there is a sharp threshold beyond which viability plummets.[9] The goal is to deliver just enough energy to activate the photo-crosslinker efficiently without causing irreparable cellular damage.[9][10] Other significant factors include the intrinsic toxicity of your crosslinker and suboptimal buffer or temperature conditions during irradiation.

Q3: How can I determine if the problem is the UV light itself or the photo-crosslinker?

A: A critical step in troubleshooting is to run parallel controls to isolate the variables.

  • UV-Only Control: Expose your cells to the same UV irradiation protocol but without adding the photo-crosslinker.

  • Crosslinker-Only Control ("Dark Control"): Incubate your cells with the photo-crosslinker for the same duration but without any UV exposure.

By comparing the viability of these controls to your fully treated sample and an untreated sample, you can pinpoint the primary source of toxicity.

Control Sample Treatment Purpose
UntreatedNo Crosslinker, No UVBaseline cell health and viability.
UV-OnlyNo Crosslinker, UV exposureMeasures toxicity from UV radiation alone.
Dark ControlCrosslinker, No UVMeasures intrinsic "dark" toxicity of the chemical.
ExperimentalCrosslinker + UV exposureMeasures the combined effect of the complete protocol.

Troubleshooting Guide: From Problem to Solution

This section provides a deeper dive into specific experimental problems, their root causes, and actionable protocols to resolve them.

Problem 1: High Cell Death and Low Viability

This is the most critical issue as it undermines the biological relevance of your findings.

Scientific Rationale: The total energy delivered to your cells (measured in Joules per square centimeter, J/cm²) is a product of UV intensity (mW/cm²) and exposure time (seconds). Shorter wavelengths (like 254 nm) are more energetic and generally more damaging than longer wavelengths (like 365 nm).[9] While 254 nm is effective for crosslinking nucleic acids to proteins directly, most chemical photo-crosslinkers (e.g., diazirines, benzophenones) are specifically designed for activation at less damaging, longer UVA wavelengths (350-365 nm).[7][10] Using the wrong wavelength or too long an exposure time is a common mistake that leads to massive DNA damage and cell death.[9]

Solution: Perform a UV Dose-Response Titration.

This experiment is essential to identify the optimal UV dose that maximizes crosslinking while preserving cell viability.

Protocol: UV Dose-Response Titration

  • Prepare Replicates: Seed cells in multiple wells or plates. Include a set for a viability assay (e.g., Trypan Blue, MTT, or a fluorescence-based live/dead stain) and a set for analyzing crosslinking efficiency (e.g., via Western Blot for a mobility shift).

  • Add Crosslinker: Add your photo-crosslinker at your standard working concentration to all wells except the "UV-Only" controls.

  • Irradiate with Varying Doses: Expose the plates to a range of UV energy doses. It is preferable to keep the intensity constant and vary the exposure time. A good starting range is from 0 seconds up to 5 minutes, with several time points in between (e.g., 0, 15, 30, 60, 120, 300 seconds).

  • Measure Viability: Immediately after irradiation (or after a recovery period, depending on your experimental goals), perform a quantitative viability assay.

  • Assess Crosslinking: Lyse the parallel set of cells and analyze the crosslinking efficiency by Western Blot or another appropriate method.

  • Analyze Data: Plot cell viability (%) and crosslinking signal (%) against the UV dose. The optimal dose is the one that gives a sufficient crosslinking signal just before a significant drop in viability.

Example Data:

UV Dose (J/cm²)Exposure Time (s) at 15 mW/cm²Cell Viability (%)Crosslinking Signal (Arbitrary Units)
00100%0
0.2251598%25
0.4503095%60
0.900 60 91% 85
1.80012065%95
4.50030020%98

In this example, 0.900 J/cm² (60 seconds) would be the optimal dose, as it achieves 85% of the maximum crosslinking signal while maintaining over 90% viability.

Scientific Rationale: The activation of a photo-crosslinker is designed to create a highly reactive species. This process can also initiate side reactions with molecular oxygen, leading to the formation of ROS.[4][5] These ROS, particularly singlet oxygen, can cause oxidative damage to a wide range of cellular components, contributing significantly to cell death.[4]

Solution: Implement Quenching Strategies and Antioxidant Supplementation.

Protocol: Mitigating Photochemical Toxicity

  • Use a Quencher: After UV irradiation is complete, add a quenching agent to your media to neutralize any unreacted crosslinker or long-lived reactive species. For example, a buffer containing a high concentration of dithiothreitol (DTT) or Tris can often serve this purpose.

  • Supplement with Antioxidants: Consider pre-incubating cells with a cell-permeable antioxidant like N-acetylcysteine (NAC) before adding the crosslinker. This can help neutralize intracellular ROS as they are formed. Note: This must be validated to ensure it does not interfere with your specific interaction of interest.

  • Optimize Crosslinker Concentration: Perform a dose-response experiment for the crosslinker itself (the "Dark Control" mentioned in the FAQs) to find the lowest effective concentration that still yields good crosslinking.

Visualizing the Problem: Cellular Stress Pathways

To effectively troubleshoot, it is crucial to understand what is happening inside the cell. UV exposure and the resulting photochemical reactions trigger distinct stress signaling pathways.

UV-induced DNA lesions are primarily sensed by the ATR kinase.[2] Activation of ATR triggers a signaling cascade that leads to phosphorylation of downstream targets like the tumor suppressor p53, ultimately resulting in cell cycle arrest to allow for DNA repair.[1][2] If the damage is too severe, this pathway will instead trigger apoptosis.

DDR_Pathway UV UV Radiation (254-365 nm) DNA_Lesions DNA Lesions (CPDs, 6-4PPs) UV->DNA_Lesions ATR ATR Kinase Activation DNA_Lesions->ATR p53 p53 Phosphorylation ATR->p53 CellCycleArrest Cell Cycle Arrest (G1/S Checkpoint) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis If damage is severe Repair DNA Repair CellCycleArrest->Repair Allows time for

Caption: Simplified DNA Damage Response (DDR) pathway initiated by UV radiation.

Photo-crosslinkers can generate ROS, which are sensed by cellular antioxidant systems. This leads to the activation of transcription factors like Nrf2, which upregulate the expression of protective antioxidant enzymes.

Oxidative_Stress_Pathway PC_UV Photo-crosslinker + UV Light ROS Reactive Oxygen Species (ROS) PC_UV->ROS OxidativeDamage Oxidative Damage (Proteins, Lipids, DNA) ROS->OxidativeDamage Nrf2 Nrf2 Activation ROS->Nrf2 Sensed by redox systems Cell_Death Cell Death OxidativeDamage->Cell_Death If severe Antioxidant_Enzymes Antioxidant Enzyme Expression Nrf2->Antioxidant_Enzymes

Caption: Oxidative stress response pathway triggered by photo-crosslinker activation.

Master Workflow: An Integrated Approach to Optimization

Success in photo-crosslinking experiments requires a systematic approach that integrates optimization and controls from the very beginning.

Master_Workflow cluster_prep Phase 1: Preparation & Controls cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis Start Experiment Start SetupControls Setup Controls: - Untreated - UV-Only - Dark (Crosslinker-Only) Start->SetupControls DoseResponse Perform UV Dose-Response & Crosslinker Titration SetupControls->DoseResponse Incubate Incubate Cells with Optimal Crosslinker Conc. DoseResponse->Incubate Use optimized parameters Irradiate Irradiate with Optimal UV Dose (e.g., 365 nm) Incubate->Irradiate Quench Quench Reaction (e.g., with DTT/Tris buffer) Irradiate->Quench AssayViability Assay Viability of All Controls Quench->AssayViability ProcessSamples Process Experimental Sample for Downstream Analysis (e.g., IP, MS) Quench->ProcessSamples Analyze Analyze & Interpret Data AssayViability->Analyze ProcessSamples->Analyze

References

Technical Support Center: Purification Strategies for p-Benzoyl-L-phenylalanine (pBpa) Containing Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers working with p-Benzoyl-L-phenylalanine (pBpa) incorporated proteins. This guide is designed to provide you with field-proven insights, detailed troubleshooting, and robust protocols to navigate the unique challenges associated with purifying these photoreactive proteins. Our goal is to empower you to achieve high purity and yield while maintaining the structural and functional integrity of your protein of interest.

Frequently Asked Questions (FAQs)

Q1: What is p-Benzoyl-L-phenylalanine (pBpa) and why is it used in protein science?

p-Benzoyl-L-phenylalanine (pBpa) is an unnatural amino acid (UAA) that can be genetically incorporated into proteins in response to a nonsense codon (typically the amber codon, TAG) using an orthogonal tRNA/aminoacyl-tRNA synthetase pair.[1][2] Its key feature is a benzophenone group, which is photoreactive. Upon exposure to UV light (around 350-365 nm), the benzophenone moiety is activated, allowing it to form a stable covalent bond with nearby molecules, preferentially by abstracting a hydrogen atom from a C-H bond.[2][3] This "photo-crosslinking" capability is invaluable for capturing transient or weak protein-protein interactions in vitro and in living cells, effectively creating a permanent snapshot of the interaction for later analysis.[1][4][5]

Q2: What are the primary challenges in purifying pBpa-containing proteins?

Purifying pBpa-containing proteins presents several challenges not typically encountered with standard recombinant proteins:

  • Lower Expression Levels: The machinery for incorporating unnatural amino acids can be less efficient than standard translation, often leading to lower expression yields.[4]

  • Protein Misfolding and Aggregation: The bulky, hydrophobic benzophenone group can sometimes interfere with proper protein folding, leading to the formation of inclusion bodies or aggregates.[6][7]

  • Contamination with Truncated Products: Incomplete suppression of the amber stop codon can lead to the production of truncated, non-pBpa-containing protein fragments, which can co-purify with the full-length product.

  • Photoreactivity Management: Accidental exposure to ambient UV light can cause unintended crosslinking, leading to heterogeneity and aggregation.

  • Purification of Crosslinked Complexes: After UV irradiation, you are no longer purifying a single protein but a covalently linked complex, which has different physical and chemical properties (size, pI, surface hydrophobicity) that complicate downstream purification steps.

Q3: What is a general purification strategy for a pBpa-containing protein?

A robust purification strategy is crucial and typically involves multiple chromatographic steps to ensure high purity. The key is to purify the monomeric pBpa-containing protein before inducing the photocrosslinking.

A typical workflow is as follows:

  • Expression & Cell Lysis: Express the protein in a suitable host system containing the orthogonal tRNA/synthetase pair and pBpa in the media. Lyse the cells under conditions that maintain protein stability.[8]

  • Capture Step (Affinity Chromatography): Use an affinity tag (e.g., 6xHis-tag, Strep-tag® II) fused to your protein for the initial capture from the cell lysate. This step provides a significant increase in purity in a single step.[9][10][11] A C-terminal tag is often recommended to ensure that only full-length, pBpa-containing protein is purified.[12]

  • Intermediate Polishing Step (Ion Exchange Chromatography - IEX): Further separate the protein based on its net surface charge. This step is effective at removing host cell proteins, nucleic acids, and potentially truncated protein fragments that may have co-purified.[13][14][15]

  • Final Polishing Step (Size Exclusion Chromatography - SEC): Separate molecules based on their size and shape. This is a critical final step to remove any remaining contaminants and, most importantly, to separate the correctly folded monomeric protein from aggregates.[16][17][18]

  • UV Crosslinking & Analysis: Once you have a pure, monomeric pBpa-protein, you can incubate it with its putative binding partner(s) and expose it to UV light to induce crosslinking. The resulting complex can then be analyzed, often by SDS-PAGE.

Q4: Should I perform the purification before or after UV crosslinking?

Always purify the pBpa-containing protein to homogeneity before UV crosslinking.

The rationale is straightforward:

  • Predictable Behavior: The monomeric, un-crosslinked protein has defined biochemical properties (mass, pI, charge distribution) that allow for a systematic and reproducible purification strategy.

  • Avoiding Heterogeneity: Crosslinking a crude lysate results in a highly heterogeneous mixture of crosslinked products, making it nearly impossible to isolate a specific interaction of interest.

  • Efficiency: Purifying the final crosslinked complex is extremely challenging due to its potentially altered size, charge, and the presence of un-crosslinked material. It is far more efficient to work with pure components initially.

Troubleshooting Guide

This section addresses common problems encountered during the purification of pBpa-containing proteins.

Issue 1: Low Yield or No Expression
QuestionProbable CauseRecommended Solution
SDS-PAGE/Western blot shows very little or no full-length protein. Inefficient UAA Incorporation: The orthogonal tRNA/synthetase system may not be functioning optimally.Verify the integrity of your expression plasmids. Optimize the concentration of pBpa in the growth media (typically around 1 mM).[4] Ensure the host strain is appropriate and that expression of the tRNA/synthetase is induced correctly.
Protein Degradation: The target protein may be unstable and prone to proteolysis.Add protease inhibitors (e.g., PMSF, cOmplete™) to your lysis buffer.[8] Perform all purification steps at 4°C to minimize protease activity.
Codon Usage: The gene sequence may contain codons that are rare in your expression host (e.g., E. coli), leading to translational stalling.Use a codon-optimized gene sequence for your expression host.[19]
Yield is high after the initial affinity step but drops significantly in subsequent steps. Protein Aggregation/Precipitation: The protein may be unstable in the buffers used for IEX or SEC.Screen different buffer conditions (pH, salt concentration). Consider adding stabilizing agents like glycerol (5-10%), L-arginine (50-100 mM), or low concentrations of non-ionic detergents.
Incorrect Chromatography Conditions: The protein may not be binding to or eluting correctly from the IEX column, or it may be interacting non-specifically with the SEC resin.Re-evaluate the theoretical pI of your protein to choose the correct IEX resin (anion vs. cation) and buffer pH.[13][20] For SEC, ensure the mobile phase composition is optimal and consider using a column with a different chemistry if non-specific interactions are suspected.[21]
Issue 2: Protein is Insoluble or Aggregated
QuestionProbable CauseRecommended Solution
My protein is found exclusively in the pellet (inclusion bodies) after cell lysis. Misfolding: The rate of expression may be too high, or the pBpa residue may be disrupting the native fold.Lower the expression temperature (e.g., to 18-25°C) and reduce the inducer concentration (e.g., IPTG) to slow down protein synthesis and promote proper folding. Co-express molecular chaperones to assist in folding.
Disulfide Bonds (in E. coli): If your protein requires disulfide bonds, the reducing environment of the E. coli cytoplasm will prevent their formation.Express the protein in an engineered E. coli strain (e.g., SHuffle®, Origami™) that facilitates disulfide bond formation in the cytoplasm. Alternatively, target the protein to the periplasm.
The protein elutes in the void volume during Size Exclusion Chromatography (SEC). High Molecular Weight Aggregates: The protein is aggregated and therefore larger than the exclusion limit of the SEC column.[17]This indicates a significant stability problem. Optimize the buffer as mentioned above (pH, salt, additives). Before loading onto the SEC column, centrifuge the sample at high speed (e.g., >16,000 x g for 15 min) to pellet large aggregates. Consider a different purification strategy, such as hydrophobic interaction chromatography (HIC), which can sometimes separate aggregates.
Issue 3: Poor Purity / Presence of Contaminants
QuestionProbable CauseRecommended Solution
My His-tagged protein prep has many contaminating bands. Non-specific Binding to IMAC Resin: Host cell proteins with histidine-rich regions or metal-binding motifs are co-purifying.Add imidazole to your lysis and wash buffers. A low concentration (10-40 mM) of imidazole will compete with weakly binding contaminants without displacing your His-tagged protein.[22][23] Perform a gradient elution instead of a step elution to better resolve your protein from contaminants. Consider using cobalt-based (TALON®) resins, which can offer higher specificity than nickel-based (Ni-NTA) resins, albeit sometimes with lower capacity.[24]
My Strep-tagged protein is not pure. Non-specific Binding to Strep-Tactin Resin: Some host proteins may weakly interact with the resin.Ensure your wash buffer volume is sufficient (at least 5-10 column volumes).[25] Perform all steps at 4°C. Ensure no biotin is present in your expression media, as it will bind irreversibly to the resin and block your protein from binding.[26]
A smaller band, corresponding to a truncated protein, is present. Incomplete Amber Codon Suppression: The ribosome terminates translation at the TAG codon instead of incorporating pBpa.This is a common issue. Using a C-terminal affinity tag is the best solution , as it ensures that only full-length protein is captured.[12] If using an N-terminal tag, an additional high-resolution chromatography step like IEX or HIC is essential to separate the full-length protein from the truncated version, which will likely have a different charge or hydrophobicity.

Experimental Protocols & Workflows

General Workflow for pBpa Protein Purification

The following diagram illustrates a standard, multi-step purification strategy designed to achieve high purity of the monomeric pBpa-containing protein prior to crosslinking experiments.

Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Chromatography cluster_2 Application Expression Protein Expression (with pBpa) Harvest Cell Harvest Expression->Harvest Lysis Cell Lysis (+ Protease Inhibitors) Harvest->Lysis Clarification Clarification (Centrifugation/Filtration) Lysis->Clarification Affinity Step 1: Capture (Affinity Chromatography) e.g., IMAC, Strep-Tactin Clarification->Affinity Crude Lysate IEX Step 2: Polishing (Ion Exchange Chromatography) Affinity->IEX Partially Pure Protein SEC Step 3: Final Polishing (Size Exclusion Chromatography) IEX->SEC Further Purified Protein QC Purity & Concentration Check (SDS-PAGE, A280) SEC->QC Pure Monomeric Protein Crosslink UV Crosslinking (with binding partner) QC->Crosslink Analysis Analysis (e.g., SDS-PAGE, Mass Spec) Crosslink->Analysis

Caption: A multi-step workflow for purifying pBpa-containing proteins.

Protocol 1: His-Tag Purification using IMAC

This protocol is for the capture of a 6xHis-tagged protein under native conditions.

Buffers Required:

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 10% Glycerol, 1 mM PMSF.

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM Imidazole, 10% Glycerol.[23]

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM Imidazole, 10% Glycerol.[23]

Procedure:

  • Resin Equilibration: Pack a column with Ni-NTA or other IMAC resin. Wash with 5 column volumes (CV) of deionized water, then equilibrate with 5-10 CV of Lysis Buffer.

  • Sample Loading: Apply the clarified cell lysate to the column at a flow rate recommended by the manufacturer.

  • Washing: Wash the column with 10-15 CV of Wash Buffer, or until the A280 reading returns to baseline. This step is critical for removing non-specifically bound proteins.[22]

  • Elution: Elute the bound protein with 5-10 CV of Elution Buffer. Collect fractions and monitor the elution peak by A280.

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the pure protein. Pool the desired fractions.

  • Imidazole Removal: Immediately remove the imidazole from the pooled fractions via dialysis or a desalting column (buffer exchange) into the buffer required for the next purification step (e.g., IEX buffer).[9]

IMAC_Mechanism cluster_0 Binding & Washing cluster_1 Elution Resin IMAC Resin Particle Ni²⁺ Ni²⁺ Ni²⁺ HisProtein_eluted His-Tagged Protein Resin->HisProtein_eluted Displaces HisProtein His-Tagged Protein HisProtein->Resin:head High Affinity Binding Contaminant Contaminant Protein Contaminant->Resin:head Weak Binding Imidazole_low Low [Imidazole] Imidazole_low->Contaminant Displaces Imidazole_high High [Imidazole] Imidazole_high->Resin:head Competes & Binds

Caption: Mechanism of His-tag purification by IMAC.

Protocol 2: Strep-tag® II Purification

This protocol uses the high specificity of the Strep-tag II/Strep-Tactin interaction.[25][27]

Buffers Required:

  • Buffer W (Wash): 100 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA.[25]

  • Buffer E (Elution): Buffer W + 2.5 mM Desthiobiotin.[25]

Procedure:

  • Resin Equilibration: Equilibrate the Strep-Tactin column with 2 CV of Buffer W.

  • Sample Loading: Apply the clarified lysate to the column.

  • Washing: Wash the column with 5 CV of Buffer W to remove all unbound proteins.

  • Elution: Elute the protein by applying 6 x 0.5 CV of Buffer E. Collect fractions. The protein typically elutes in fractions 2-5.[28]

  • Analysis: Analyze fractions by SDS-PAGE. Pool fractions containing the pure protein. Desthiobiotin can be removed by dialysis if necessary.

Protocol 3: Ion Exchange Chromatography (IEX) - General Principles

IEX separates proteins based on net surface charge.[13][15] The choice of resin depends on the protein's isoelectric point (pI) and the desired buffer pH.

Chromatography TypeResin ChargeProtein Binds When...Elution Method
Anion Exchange Positive (e.g., Q, DEAE)Buffer pH > Protein pI (Protein is net negative)Increase salt concentration (e.g., 0-1 M NaCl gradient) or decrease pH.
Cation Exchange Negative (e.g., SP, CM)Buffer pH < Protein pI (Protein is net positive)Increase salt concentration or increase pH.

General Procedure:

  • Determine pI: Calculate the theoretical pI of your pBpa-containing protein.

  • Choose Resin and Buffer:

    • For Anion Exchange, choose a buffer with a pH at least 1 unit above the pI.

    • For Cation Exchange, choose a buffer with a pH at least 1 unit below the pI.[20]

  • Equilibration: Equilibrate the column with a low-salt starting buffer (e.g., Buffer A: 20 mM Tris pH 8.5).

  • Load & Elute: Load the protein sample (after buffer exchange from the affinity step). Wash until A280 is at baseline. Elute the protein using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B, where Buffer B is Buffer A + 1 M NaCl).

  • Analyze: Collect fractions across the gradient and identify the peak corresponding to your protein using SDS-PAGE.

Protocol 4: Size Exclusion Chromatography (SEC) - Final Polishing

SEC separates molecules based on their hydrodynamic radius (size and shape).[16][21] It is an ideal final step to remove aggregates and ensure a monodisperse sample.

SEC_Principle cluster_0 Separation Mechanism Column SEC Column Porous Beads Large Large Proteins (Aggregates) Large->Column:top Excluded from pores (Elute First - Void Volume) Medium Target Protein (Monomer) Medium->Column Partially enter pores (Elute Second) Small Small Molecules (Salt, Imidazole) Small->Column Fully enter pores (Elute Last)

Caption: Principle of protein separation by Size Exclusion Chromatography.

General Procedure:

  • Column & Buffer Selection: Choose an SEC column with a fractionation range appropriate for the molecular weight of your monomeric protein.[17] The mobile phase should be a buffer that ensures protein stability (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5% Glycerol).

  • Equilibration: Equilibrate the column with at least 2 CV of the chosen mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject a concentrated sample of your protein. The injection volume should not exceed 1-2% of the total column volume to ensure high resolution.

  • Run: Run the column at a constant, recommended flow rate.

  • Analysis: Collect fractions corresponding to the main elution peak. The peak for the monomeric protein should be sharp and symmetrical. The presence of a peak at the column's void volume indicates aggregation.[17][18] Analyze fractions by SDS-PAGE to confirm purity.

References

Overcoming low yield in the chemical synthesis of Benzoyl-dl-phenylalanine.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chemical synthesis of Benzoyl-dl-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and overcome challenges related to reaction yield and purity.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.

Q1: Why is my yield of this compound consistently low?

Low yield is the most common issue in this synthesis, often stemming from several competing factors. The primary method for this acylation is the Schotten-Baumann reaction, which requires careful control of conditions to favor amide formation.[1][2][3]

Potential Cause 1: Hydrolysis of Benzoyl Chloride Benzoyl chloride is highly reactive and readily hydrolyzes in the presence of water to form benzoic acid.[4] This parallel reaction consumes your acylating agent, directly reducing the potential yield of the desired product.

  • Solution:

    • Control Reagent Addition: Add the benzoyl chloride solution gradually (dropwise) to the reaction mixture.[2] This minimizes its concentration at any given moment, allowing it to react preferentially with the more nucleophilic phenylalanine.

    • Maintain Low Temperature: Perform the addition and reaction at a reduced temperature (e.g., 0-5 °C) to slow down the rate of hydrolysis.

    • Use a Biphasic System: Schotten-Baumann conditions often employ a two-phase solvent system (e.g., water and an organic solvent like THF or diethyl ether).[3][5] Phenylalanine and the base reside in the aqueous phase, while the benzoyl chloride and the product are primarily in the organic phase. This setup limits the direct contact of bulk benzoyl chloride with the aqueous base.

Potential Cause 2: Incorrect pH of the Reaction Mixture The pH is critical for ensuring the phenylalanine is in its most reactive form.

  • Explanation of Causality: The amino group (-NH₂) of phenylalanine is the nucleophile that attacks the benzoyl chloride. At low pH, this group is protonated (-NH₃⁺), rendering it non-nucleophilic.[6][7] At very high pH, the concentration of hydroxide ions (OH⁻) increases, which aggressively competes with the amino acid in attacking the benzoyl chloride, leading to rapid hydrolysis.[2]

  • Solution: Maintain the reaction mixture at a moderately alkaline pH, typically between 8 and 10. This ensures a sufficient concentration of the deprotonated, nucleophilic amino group while minimizing competitive hydrolysis. Use a reliable pH meter and make adjustments as needed.

Potential Cause 3: Suboptimal Stoichiometry Incorrect molar ratios of reactants can leave starting material unreacted or lead to side products.

  • Solution: While a 1:1 molar ratio of phenylalanine to benzoyl chloride is theoretically required, a slight excess (1.1 to 1.2 equivalents) of benzoyl chloride is often used to compensate for minor hydrolysis. Ensure the base (e.g., NaOH or Na₂CO₃) is present in sufficient quantity to neutralize the HCl generated during the reaction.[1][8]

Troubleshooting Summary Table
ProblemPotential CauseRecommended Solution
Low Yield Hydrolysis of Benzoyl Chloride Add benzoyl chloride dropwise at low temperature; use a biphasic solvent system.[2][4]
Incorrect pH Maintain pH in the 8-10 range to ensure the amino group is nucleophilic but hydrolysis is minimized.[6][7]
Suboptimal Stoichiometry Use a slight excess of benzoyl chloride and ensure sufficient base to neutralize HCl byproduct.[8]
Product Precipitation is Poor Incorrect Final pH After the reaction, acidify the aqueous phase to a pH of 2 to fully protonate the carboxylic acid, ensuring maximum precipitation of the product.[5]
Difficult Purification Presence of Benzoic Acid Wash the crude product with cold water or a dilute cold HCl solution to remove unreacted starting materials and water-soluble byproducts.[5] Recrystallize from a suitable solvent like aqueous ethanol.
Q2: My NMR/TLC shows multiple spots. What are the likely impurities?

Identifying impurities is key to refining your reaction and purification protocol.

  • Unreacted Phenylalanine: Soluble in the aqueous phase after acidification and typically removed during filtration.

  • Benzoic Acid: The primary byproduct from benzoyl chloride hydrolysis.[4] It has similar acidic properties to the product.

    • Identification: It will appear as a separate spot on a TLC plate. Its solubility characteristics can be exploited during purification.

    • Removal: Careful recrystallization from a solvent system like aqueous ethanol is often effective.[5]

  • Di-acylated Product: While less common for amino acids under these conditions, it's a possibility if reaction conditions are not controlled.

Workflow for Troubleshooting Low Yield

Below is a logical workflow to diagnose and solve yield issues.

G start Low Yield Observed check_ph Verify Reaction pH (Target: 8-10) start->check_ph ph_ok pH Correct? check_ph->ph_ok check_temp Check Temperature Control (Addition at 0-5 °C?) temp_ok Temp Controlled? check_temp->temp_ok check_reagents Assess Reagent Quality & Stoichiometry reagents_ok Reagents & Ratios OK? check_reagents->reagents_ok check_procedure Review Procedure (Slow Addition? Vigorous Stirring?) procedure_ok Procedure Followed? check_procedure->procedure_ok ph_ok->check_temp Yes adjust_ph Action: Adjust pH with Base ph_ok->adjust_ph No temp_ok->check_reagents Yes improve_cooling Action: Improve Cooling Bath & Slow Addition Rate temp_ok->improve_cooling No reagents_ok->check_procedure Yes use_new_reagents Action: Use Fresh Benzoyl Chloride, Verify Calculations reagents_ok->use_new_reagents No refine_technique Action: Ensure Vigorous Stirring for Biphasic Mixing procedure_ok->refine_technique No end Yield Optimized procedure_ok->end Yes adjust_ph->check_ph improve_cooling->check_temp use_new_reagents->check_reagents refine_technique->check_procedure

Caption: A step-by-step troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for this synthesis?

The synthesis is a classic example of the Schotten-Baumann reaction , which is an acylation of an amine (or alcohol) using an acyl chloride in the presence of an aqueous base.[3][9]

  • Step 1: Deprotonation: The base in the solution deprotonates a portion of the phenylalanine's ammonium group, exposing the lone pair on the nitrogen atom of the amino group.

  • Step 2: Nucleophilic Attack: The nucleophilic nitrogen atom of the phenylalanine attacks the electrophilic carbonyl carbon of the benzoyl chloride.[2] This forms a tetrahedral intermediate.

  • Step 3: Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion.

  • Step 4: Neutralization: The generated hydrochloric acid (HCl) is immediately neutralized by the base present in the reaction medium, which drives the reaction to completion.[1]

Schotten-Baumann Reaction Mechanism

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination & Neutralization Phe Phenylalanine (R-NH₂) Intermediate Tetrahedral Intermediate Phe->Intermediate Attacks Carbonyl Carbon BzCl Benzoyl Chloride (Ph-CO-Cl) BzCl->Intermediate Product This compound Intermediate->Product Chloride leaves HCl HCl Intermediate->HCl Salt NaCl + H₂O HCl->Salt Neutralized by Base NaOH Base->Salt

Caption: The two-step mechanism of the Schotten-Baumann reaction.

Q2: What is the role of pH in controlling the reactive species?

The pH of the aqueous solution dictates the protonation state of the phenylalanine, which is crucial for its reactivity. Amino acids exist as zwitterions at their isoelectric point, but their charge changes with pH.[10]

  • Low pH (Acidic): The amino group is protonated (R-NH₃⁺). It has no lone pair and cannot act as a nucleophile. The carboxylic acid is protonated (R-COOH).

  • Optimal pH (Slightly Basic, pH 8-10): A significant fraction of the amino group is deprotonated and nucleophilic (R-NH₂), while the carboxylic acid is deprotonated (R-COO⁻). This is the ideal state for the reaction.

  • High pH (Strongly Basic): The amino group is fully deprotonated (R-NH₂), but the high concentration of hydroxide ions (OH⁻) leads to rapid hydrolysis of the benzoyl chloride, reducing yield.

Effect of pH on Phenylalanine Reactivity

G low_ph Low pH (< 2) R-NH₃⁺ (Non-nucleophilic) mid_ph Optimal pH (8-10) R-NH₂ (Nucleophilic) low_ph->mid_ph Add Base high_ph High pH (> 11) OH⁻ competes (Hydrolysis Risk) mid_ph->high_ph Add More Base

Caption: Relationship between pH and the nucleophilicity of phenylalanine.

Q3: Can you provide a standard experimental protocol?

This protocol is a synthesis of common procedures found in the literature.[2][5] Always perform your own risk assessment before starting any experiment.

Experimental Protocol: Synthesis of this compound
  • Dissolve Phenylalanine: In a flask equipped with a magnetic stirrer, dissolve DL-Phenylalanine (1.0 eq) and Sodium Carbonate (1.2 eq) in a mixture of water and a suitable organic solvent like Tetrahydrofuran (THF) (e.g., a 2:1 water:THF ratio).[5] Cool the flask in an ice bath to 0-5 °C.

  • Prepare Benzoyl Chloride Solution: In a separate container, dissolve Benzoyl Chloride (1.1 eq) in the same organic solvent (THF).

  • Slow Addition: Add the benzoyl chloride solution dropwise to the stirred phenylalanine solution over 30-45 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours. Monitor the reaction by TLC until the phenylalanine spot disappears.

  • Workup - Remove Organic Solvent: Transfer the reaction mixture to a rotary evaporator to remove the THF.[5]

  • Workup - Extraction: Add water to the remaining aqueous mixture and extract several times with ethyl acetate to remove any unreacted benzoyl chloride and other organic-soluble impurities.

  • Precipitation: Cool the remaining aqueous phase in an ice bath and slowly acidify to pH 2 with 3N HCl. A white crystalline precipitate of this compound should form.[5]

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake several times with cold water to remove salts and other water-soluble impurities.[5]

    • Dry the product in a vacuum oven.

    • For higher purity, recrystallize the crude product from a mixture of ethanol and water.

Q4: Are there alternative methods for this synthesis?

While the Schotten-Baumann reaction is the most common, other methods have been reported.

  • Friedel-Crafts Reaction: A method using trifluoromethanesulfonic acid (TfOH) as both a solvent and catalyst has been described for the benzoylation of phenylalanine, reportedly proceeding in a short time at room temperature.[11]

  • PEG-400 Catalysis: Polyethylene glycol (PEG-400) has been used as a green and recyclable catalyst for the N-benzoylation of various amino acids, offering a potentially simpler workup.[12]

References

Validation & Comparative

A Senior Application Scientist's Guide: Benzoyl-dl-phenylalanine vs. N-acetyl-L-phenylalanine as Enzyme Substrates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in enzymology and drug development, the choice of substrate is a critical decision that dictates the sensitivity, specificity, and relevance of an assay. This guide provides an in-depth comparison of two commonly used N-terminally blocked phenylalanine derivatives, Benzoyl-dl-phenylalanine and N-acetyl-L-phenylalanine, as substrates for proteolytic enzymes. We will delve into their physicochemical properties, enzymatic specificity, kinetic performance, and the practical implications for experimental design.

Physicochemical Properties: A Tale of Two Blocking Groups

The primary difference between the two molecules lies in their N-terminal protecting groups: a benzoyl group for this compound and an acetyl group for N-acetyl-L-phenylalanine. This seemingly small change has significant implications for their physical and chemical characteristics.

PropertyThis compoundN-acetyl-L-phenylalanine
Molecular Formula C₁₆H₁₅NO₃C₁₁H₁₃NO₃
Molecular Weight 269.30 g/mol [1]207.23 g/mol
Structure Phenylalanine with an N-terminal benzoyl groupPhenylalanine with an N-terminal acetyl group
Stereochemistry Racemic mixture (D and L isomers)Pure L-isomer
Key Feature Bulky, hydrophobic benzoyl groupSmaller, less hydrophobic acetyl group

The larger, more hydrophobic benzoyl group can influence substrate binding and solubility, while the racemic nature of the commercially available this compound introduces a crucial variable in the form of a potential D-isomer inhibitor.

Enzymatic Hydrolysis: A Comparative Analysis

Both substrates are primarily used to assay proteases that exhibit a preference for cleaving peptide bonds C-terminal to aromatic amino acid residues, most notably chymotrypsin and carboxypeptidase A.

Chymotrypsin: A Serine Protease Case Study

Chymotrypsin, a digestive serine protease, is well-known for its specificity for large hydrophobic residues such as phenylalanine, tryptophan, and tyrosine.[1][2][3] Both N-acetyl-L-phenylalanine and N-benzoyl-L-phenylalanine derivatives serve as effective substrates.

The enzymatic reaction proceeds via the canonical "ping-pong" mechanism of serine proteases, involving the formation of a covalent acyl-enzyme intermediate.

sub N-acyl-L-phenylalanine (Substrate) ES Enzyme-Substrate Complex sub->ES Binding E Chymotrypsin (Enzyme) E->ES E_acyl Acyl-Enzyme Intermediate ES->E_acyl Acylation P1 Leaving Group (e.g., p-nitroanilide, ethyl ester) E_acyl->P1 Release E_acyl_H2O Acyl-Enzyme-Water Complex E_acyl->E_acyl_H2O H2O Water H2O->E_acyl_H2O Binding E_free Free Chymotrypsin E_acyl_H2O->E_free Deacylation P2 N-acyl-L-phenylalanine (Product 2) E_free->P2 Release sub N-acyl-L-phenylalanine (Substrate) ES Enzyme-Substrate Complex sub->ES Binding E Carboxypeptidase A (Zn²⁺) E->ES E_free Free Carboxypeptidase A ES->E_free Hydrolysis P1 N-acyl moiety P2 L-phenylalanine E_free->P1 Release E_free->P2 Release E Enzyme ES_L Productive Complex E->ES_L ES_D Non-productive Inhibitory Complex E->ES_D S_L Benzoyl-L-phenylalanine (Substrate) S_L->ES_L S_D Benzoyl-D-phenylalanine (Inhibitor) S_D->ES_D ES_L->E Catalysis P Products ES_L->P

References

The Halogen Advantage: A Comparative Guide to Enhanced Photocrosslinking with p-Benzoyl-L-phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate dance of cellular processes, transient protein-protein interactions (PPIs) are the fleeting steps that choreograph signaling cascades, metabolic pathways, and regulatory networks. Capturing these ephemeral interactions in their native environment is a paramount challenge in chemical biology. The unnatural amino acid p-benzoyl-L-phenylalanine (pBPA) has emerged as a powerful tool for photo-crosslinking, allowing researchers to "freeze" these interactions in time with a flash of UV light. However, the efficiency of pBPA-mediated crosslinking can be a limiting factor. This guide, intended for researchers and drug development professionals, delves into the significant advantages of halogenated pBPA analogs, providing a data-driven comparison and practical insights into their application.

Enhanced Crosslinking Efficiency: A Tale of Two Effects

The primary advantage of substituting pBPA with its halogenated counterparts lies in a dramatic increase in crosslinking yields. This enhancement is not a monolithic improvement but rather the result of two distinct, yet complementary, physicochemical phenomena: the inductive effect and the heavy-atom effect.

The Inductive Effect: Supercharging the Benzophenone Core

Halogens are highly electronegative atoms. When placed on the benzophenone ring of pBPA, they exert a strong electron-withdrawing inductive effect. This electronic perturbation enhances the intrinsic reactivity of the benzophenone moiety in two key ways:

  • Facilitating the n-π* Transition : The initial photochemical event is the excitation of a non-bonding electron (n) from the carbonyl oxygen to an anti-bonding π* orbital. Electron-withdrawing groups, like halogens, lower the energy of the π* orbital, thereby decreasing the energy gap for this transition and making the chromophore more sensitive to UV light.

  • Increasing the Rate of Hydrogen Abstraction : The reactive species in the crosslinking reaction is the triplet diradical state of the benzophenone. The electron-deficient nature of the halogenated benzophenone makes this triplet state a more potent hydrogen abstractor, increasing the rate at which it can form a covalent bond with a neighboring C-H group on an interacting protein.

The result is a significant boost in crosslinking efficiency, as demonstrated by in vitro studies. The table below summarizes the relative increase in crosslinking yield for various halogenated pBPA analogs compared to the parent pBPA.

pBPA AnalogPosition of HalogenFold Increase in Crosslinking Yield (relative to pBPA)
pBPA -1x
3-F-pBPA meta>10x[1]
4-F-pBPA para>5x[1]
3-Cl-pBPA meta~30x[1]
3-CF3-pBPA meta~49x[1]
4-CF3-pBPA para~23x[1]
The Heavy-Atom Effect: Paving the Way to the Triplet State

For the heavier halogens, bromine and iodine, a second phenomenon comes into play: the internal heavy-atom effect. The efficiency of benzophenone-mediated crosslinking is contingent on the quantum yield of intersystem crossing (ISC) – the transition from the initially formed singlet excited state (S1) to the reactive triplet state (T1). This transition is formally spin-forbidden, but the presence of a heavy atom enhances spin-orbit coupling, effectively relaxing this rule and accelerating the rate of ISC.

A higher ISC rate leads to a greater population of the reactive T1 triplet state, which in turn translates to a higher probability of a successful crosslinking event before the excited state decays through non-productive pathways. While the triplet quantum yield of benzophenone is already near unity, the heavy-atom effect can further optimize this process, particularly in the complex intracellular environment.[2]

The Photochemical Mechanism of Action

The crosslinking process initiated by pBPA and its halogenated analogs can be broken down into a series of discrete steps, as illustrated in the diagram below.

G cluster_0 Photochemical Activation & Crosslinking A Ground State (S0) pBPA Analog B Singlet Excited State (S1) (n-π* transition) A->B UV light (hv) ~365 nm C Triplet Diradical State (T1) (Reactive Species) B->C Intersystem Crossing (ISC) (Enhanced by heavy atoms) D Hydrogen Abstraction C->D Proximity to C-H bond E Covalent Crosslink D->E Radical Recombination F Interacting Protein (with C-H bond) F->D

Caption: Photochemical activation and crosslinking mechanism of pBPA analogs.

A Shift to Longer Wavelengths: Minimizing Phototoxicity

A significant practical advantage of using heavier halogenated pBPA analogs, particularly p-iodo-p-benzoyl-L-phenylalanine, is the potential for a bathochromic (red) shift in their UV-Vis absorption spectra. Standard pBPA is typically excited at ~350-365 nm. While effective, this wavelength can be damaging to cells, potentially inducing off-target effects and cellular stress responses. Shifting the activation wavelength to the near-UV or even the visible range would be a major advancement for in vivo crosslinking studies.

CompoundExpected λmax (nm)Notes
p-Benzoyl-L-phenylalanine (pBPA)~350-365Standard activation wavelength.
p-Fluoro-benzoyl-L-phenylalanine~350-365Minimal shift expected.
p-Chloro-benzoyl-L-phenylalanine~360-370Minor red-shift.
p-Bromo-benzoyl-L-phenylalanine~365-380Moderate red-shift.
p-Iodo-benzoyl-L-phenylalanine~370-390Significant red-shift, approaching the visible spectrum.

This red-shift allows for the use of less phototoxic wavelengths of light, improving cell viability and the overall fidelity of in vivo crosslinking experiments.

Experimental Workflow and Protocol

The successful implementation of photo-crosslinking with halogenated pBPA analogs requires careful experimental design and execution. The following is a generalized protocol for site-specific incorporation of these analogs into a protein of interest in mammalian cells and subsequent photo-crosslinking.

G cluster_1 Experimental Workflow A Plasmid Construction (POI with TAG codon + Synthetase/tRNA) B Cell Transfection A->B C UAA Incorporation (Culture with halogenated pBPA) B->C D UV Irradiation (~365 nm or longer for iodo-pBPA) C->D E Cell Lysis D->E F Analysis of Crosslinked Products (Western Blot / Mass Spectrometry) E->F

Caption: General experimental workflow for in vivo photo-crosslinking.

Detailed Protocol for Mammalian Cells
  • Plasmid Construction :

    • Prepare a plasmid encoding your protein of interest (POI) with an amber stop codon (TAG) at the desired crosslinking site. The choice of the site is critical and should be guided by structural information or rational design to be within the putative interaction interface.

    • Prepare a second plasmid expressing the engineered aminoacyl-tRNA synthetase/tRNA pair specific for pBPA or the desired halogenated analog. Several commercially available systems can be used.

  • Cell Culture and Transfection :

    • Culture the target mammalian cell line (e.g., HEK293T, CHO) in the appropriate medium.

    • Co-transfect the cells with the POI-TAG plasmid and the synthetase/tRNA plasmid using a standard transfection reagent.

  • Unnatural Amino Acid (UAA) Incorporation :

    • 24 hours post-transfection, replace the culture medium with fresh medium supplemented with the halogenated pBPA analog (typically 1 mM).

    • Incubate the cells for an additional 24-48 hours to allow for expression of the POI and incorporation of the UAA.

  • UV Irradiation :

    • Wash the cells with phosphate-buffered saline (PBS) to remove unincorporated UAA.

    • Expose the cells to UV light. For most halogenated analogs, irradiation at 365 nm is effective. For iodo-pBPA, longer wavelengths (up to 390 nm) can be tested to minimize phototoxicity.

    • Irradiation times can vary from 10 to 60 minutes and should be optimized for your specific system. It is crucial to perform a titration of UV exposure time to find the balance between efficient crosslinking and cell death.

  • Cell Lysis and Analysis :

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Analyze the crosslinked products by SDS-PAGE and Western blotting using an antibody against your POI or an affinity tag. A higher molecular weight band corresponding to the crosslinked complex should be observed in the UV-treated samples.

    • For identification of unknown interaction partners, perform affinity purification of the bait protein followed by mass spectrometry analysis of the crosslinked complexes.

Essential Controls
  • No UV Control : Cells expressing the UAA-containing protein but not exposed to UV light. This control ensures that the observed higher molecular weight species are UV-dependent.

  • No UAA Control : Cells transfected with the POI-TAG plasmid but grown in the absence of the halogenated pBPA. This control confirms that the full-length protein expression is dependent on the presence of the UAA.

  • Wild-Type Control : Cells expressing the wild-type POI (without the TAG codon) and exposed to UV light. This control ensures that the observed crosslinking is specific to the presence of the photoreactive UAA.

A Note on Synthesis

Halogenated pBPA analogs can be synthesized through various routes. A common and effective method is the Suzuki-Miyaura coupling reaction. This involves coupling a para-halogenated boronic acid with 4-iodo-L-phenylalanine in the presence of a palladium catalyst.[3] This approach allows for the modular synthesis of a wide range of halogenated and otherwise substituted pBPA analogs.

Conclusion

The evolution from pBPA to its halogenated analogs represents a significant advancement in the field of chemical proteomics. The increased crosslinking efficiency, driven by the inductive and heavy-atom effects, allows for the capture of weaker or more transient interactions that might be missed with conventional pBPA. Furthermore, the potential for red-shifted activation wavelengths with heavier halogens opens the door to more gentle and precise in vivo crosslinking experiments. By understanding the principles outlined in this guide and carefully optimizing experimental conditions, researchers can leverage the power of these advanced photocrosslinkers to illuminate the complex and dynamic landscape of protein-protein interactions.

References

A Senior Application Scientist's Guide to the Orthogonal Validation of Protein-Protein Interactions Identified by pBpa Crosslinking

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Validation in an Era of In Vivo Crosslinking

The advent of genetically encoded photo-activatable amino acids, particularly p-benzoyl-L-phenylalanine (pBpa), has revolutionized the study of protein-protein interactions (PPIs). By enabling the site-specific incorporation of a "zero-length" photo-crosslinker, pBpa allows us to capture PPIs—especially transient and weak ones—within the native context of a living cell.[1][2] Upon exposure to UV light (~365 nm), the benzophenone side chain of an incorporated pBpa residue abstracts a hydrogen atom from a nearby interacting partner (within ~3-6 Å), forming a stable, covalent bond.[1][3] This elegant technique provides a high-resolution snapshot of an interaction at a specific moment and location.

However, the power of this discovery tool is matched by its potential for artifacts. The high reactivity of the activated pBpa species, cellular complexity, and the intricacies of mass spectrometry-based identification can lead to the reporting of interactions that are merely proximal, not truly functional.[4] Therefore, the "gold standard" in interaction proteomics is not discovery alone, but discovery followed by rigorous, multi-faceted validation.

This guide provides an in-depth comparison of orthogonal validation methods, moving beyond mere protocol recitation to explain the causality behind experimental choices. As a senior application scientist, my goal is to equip you with the strategic framework and technical details necessary to design a self-validating experimental workflow, ensuring the biological relevance and trustworthiness of your pBpa-identified interactions.

The Logic of Orthogonal Validation

The core principle of orthogonal validation is to confirm a discovery using a method that relies on a fundamentally different biochemical or biophysical principle. If a pBpa-captured interaction can be confirmed by a technique that does not involve UV crosslinking and instead relies on affinity capture of the native complex, the confidence in that PPI increases exponentially.

cluster_Discovery Discovery Phase cluster_Validation Orthogonal Validation Phase pBpa pBpa Crosslinking in vivo CoIP Co-Immunoprecipitation (Co-IP) pBpa->CoIP Confirms Interaction? PullDown GST Pull-Down Assay pBpa->PullDown Confirms Interaction? FarWestern Far-Western Blot pBpa->FarWestern Confirms Interaction? Y2H Yeast Two-Hybrid (Y2H) pBpa->Y2H Confirms Interaction? SPR Surface Plasmon Resonance (SPR) pBpa->SPR Confirms Interaction? PLA Proximity Ligation Assay (PLA) pBpa->PLA Confirms Interaction?

Caption: Orthogonal validation workflow for pBpa-identified PPIs.

Comparative Analysis of Key Validation Techniques

The choice of a validation method is a strategic decision based on the nature of the interaction, available reagents, and the specific biological question. While pBpa excels at capturing transient interactions in vivo, methods like Co-IP and Pull-Downs are better suited for more stable complexes.[1]

FeatureCo-Immunoprecipitation (Co-IP)GST Pull-Down AssayFar-Western BlotYeast Two-Hybrid (Y2H)Surface Plasmon Resonance (SPR)Proximity Ligation Assay (PLA)
Principle Antibody-based affinity captureAffinity capture with a tagged baitProtein-probe of immobilized preyReconstitution of a transcription factorChange in refractive index upon bindingProximity-dependent DNA ligation
Environment In vivo (from cell lysates)In vitroIn vitroIn vivo (yeast nucleus)In vitroIn situ (fixed cells/tissues)
Detects Stable complexes, indirect interactionsDirect binary interactionsDirect binary interactionsDirect binary interactionsDirect binding kinetics & affinityProximal interactions (<40 nm)
Key Advantage Physiologically relevant contextNo specific antibody needed for baitDetects direct interaction simplyHigh-throughput screening potentialQuantitative kinetic data (KD, kon, koff)High sensitivity & spatial localization
Key Limitation Antibody quality is critical; may miss transient interactions.[1]In vitro nature may not reflect cellular reality.[5]Proteins are denatured/renatured, may not fold correctly.[6]Prone to false positives/negatives; heterologous system.[7]Requires purified proteins; immobilization can affect activity.[8]Requires two high-quality antibodies; detects proximity, not direct interaction.[3]
Best For Validating stable interactions within endogenous protein complexes.Confirming a direct interaction between two purified or expressed proteins.Rapidly screening for a direct interaction with a linear peptide motif.Screening libraries or confirming binary interactions in vivo.Quantifying the strength and speed of an interaction.Visualizing and confirming an interaction within its subcellular location.

In-Depth Methodologies & Field-Proven Insights

Co-Immunoprecipitation (Co-IP): The "Gold Standard" for In Vivo Context

Co-IP is considered a top-tier validation method because it assesses the interaction within a lysate, preserving the native cellular environment as much as possible.[9] An antibody against your "bait" protein is used to capture it, and if a "prey" protein (identified via pBpa) comes along for the ride, the interaction is validated.

Causality Behind Experimental Choices:

  • Lysis Buffer Selection: This is the most critical step. Harsh detergents like SDS (found in RIPA buffer) can disrupt all but the strongest PPIs.[10] For Co-IP, a gentler, non-ionic detergent like NP-40 or Triton X-100 is preferred to lyse the cell membrane while keeping protein complexes intact.[11][12] The choice is a trade-off: gentler lysis means lower background but may fail to extract nuclear or mitochondrial proteins effectively.[2]

  • Pre-Clearing the Lysate: Before adding your specific antibody, the lysate is incubated with beads alone (e.g., Protein A/G agarose).[13] This crucial step removes proteins from the lysate that non-specifically bind to the beads, significantly reducing background noise in your final Western blot.

  • Controls are Non-Negotiable: A proper Co-IP is a self-validating system. You must include a negative control using a non-specific IgG antibody from the same host species as your specific antibody.[14] This control demonstrates that the precipitation of your prey protein is dependent on the specific bait antibody and not just non-specific binding to any antibody-bead complex.

Step-by-Step Co-IP Protocol:

  • Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cell pellet in a gentle, non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with fresh protease and phosphatase inhibitors. Incubate on ice.[15]

  • Clarification: Centrifuge the lysate at high speed (~14,000 x g) at 4°C to pellet cell debris. Transfer the supernatant (the protein extract) to a new pre-chilled tube.[15]

  • Pre-Clearing: Add 20-30 µL of a 50% slurry of Protein A/G agarose beads to the lysate. Rock gently at 4°C for 1 hour. Pellet the beads by centrifugation and transfer the supernatant to a new tube.[11]

  • Immunoprecipitation: Add the primary antibody specific to the "bait" protein to the pre-cleared lysate. Incubate with gentle rotation at 4°C for 2 hours to overnight.

  • Capture Complex: Add 30-50 µL of Protein A/G bead slurry to the lysate-antibody mixture. Incubate with gentle rotation at 4°C for 1-3 hours.

  • Washing: Pellet the beads by gentle centrifugation. Discard the supernatant. Wash the beads 3-5 times with ice-cold lysis buffer (or a slightly more stringent wash buffer with higher salt concentration if background is high).[13] This step is critical to remove non-specifically bound proteins.

  • Elution: After the final wash, remove all supernatant. Elute the protein complexes from the beads by adding 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel. Analyze by Western blotting using an antibody against the putative "prey" protein.[15]

cluster_workflow A 1. Cell Lysate (Gentle Lysis) B 2. Pre-Clear (Beads Only) A->B C 3. Add Bait Ab B->C D 4. Add Beads C->D E 5. Wash (Remove Non-specific) D->E F 6. Elute E->F G 7. Western Blot (Probe for Prey) F->G

Caption: Key stages of a Co-Immunoprecipitation experiment.

GST Pull-Down Assay: Confirming a Direct, Binary Interaction

While Co-IP validates an interaction in a complex lysate, a GST pull-down is an in vitro method ideal for confirming a direct binary interaction.[16] Here, the "bait" protein is expressed as a fusion with Glutathione S-Transferase (GST) and immobilized on glutathione-coated beads. This bait-on-a-hook is then incubated with a source of the "prey" protein.

Causality Behind Experimental Choices:

  • Bait & Prey Source: The prey can be from a cell lysate or, for the most definitive test of a direct interaction, a purified recombinant protein. Using two purified proteins eliminates the possibility that a third protein in a lysate is bridging the interaction.[9]

  • GST as a Control: The most important control is to perform a parallel experiment using beads loaded with GST protein alone.[5] This ensures that the prey protein is binding to your bait, not to the GST tag or the beads themselves.

Step-by-Step GST Pull-Down Protocol:

  • Bait Preparation: Express and purify the GST-tagged bait protein and GST alone (for control) from E. coli.

  • Bead Preparation: Prepare a 50% slurry of glutathione-agarose beads. Wash the beads with a binding/wash buffer (e.g., PBS with 0.1% Triton X-100).[17]

  • Bait Immobilization: Incubate the purified GST-bait (and GST control) with the washed glutathione beads for 1-2 hours at 4°C to allow immobilization.[18]

  • Washing: Pellet the beads and wash several times to remove any unbound bait protein.

  • Binding: Add the protein source containing the "prey" (e.g., cell lysate or purified protein) to the bait-loaded beads and the GST-control beads. Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads extensively (3-5 times) with binding/wash buffer to remove non-specifically bound proteins.[17]

  • Elution: Elute the bait and any bound prey by adding a buffer containing a high concentration of reduced glutathione, which competes with the GST tag for binding to the beads.

  • Analysis: Analyze the eluted fractions by SDS-PAGE and Western blot, probing for the prey protein. A band in the GST-bait lane but not the GST-only lane confirms a specific interaction.

Far-Western Blotting: Probing for Interactions on a Membrane

Far-Western blotting is a variation of the standard Western blot where, instead of an antibody, a labeled protein probe (the "bait") is used to detect an interacting partner (the "prey") that has been immobilized on a membrane.[19] It is particularly useful for identifying interactions that involve short, linear peptide motifs.[6]

Causality Behind Experimental Choices:

  • Denaturation/Renaturation: Since prey proteins are separated by SDS-PAGE, they are denatured. A critical, and often overlooked, step is to perform a series of washes with decreasing concentrations of a denaturant (like guanidine-HCl) to allow the immobilized proteins to refold on the membrane.[20] Without proper renaturation, interaction domains may not be correctly formed, leading to false negatives.

  • Probe Labeling: The bait protein probe must be detectable. This is commonly achieved by using a GST- or His-tagged bait, which can then be detected with anti-GST or anti-His antibodies, or by biotinylating the bait and detecting with labeled streptavidin.[19]

Step-by-Step Far-Western Protocol:

  • Electrophoresis & Transfer: Separate the protein lysate containing the "prey" protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane, as in a standard Western blot.[15]

  • Denaturation & Renaturation (Optional but Recommended): Wash the membrane with a series of buffers containing decreasing concentrations of guanidine-HCl (e.g., 6M, 3M, 1M, 0.1M) to allow proteins to refold.

  • Blocking: Block the membrane with a standard blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific binding of the probe.[21]

  • Probing: Incubate the membrane with the purified, labeled "bait" protein (the probe) diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane extensively with TBST to remove the unbound probe.

  • Detection: If the probe is tagged, incubate with a primary antibody against the tag, followed by a standard HRP-conjugated secondary antibody and chemiluminescent detection. If the probe is biotinylated, incubate with HRP-conjugated streptavidin.[19]

Advanced & Quantitative Validation Methods

Yeast Two-Hybrid (Y2H): An In Vivo Genetic Assay

The Y2H system tests for a binary interaction inside the nucleus of a yeast cell.[22] The bait protein is fused to a DNA-binding domain (DBD) and the prey to a transcriptional activation domain (AD). If bait and prey interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene, allowing the yeast to grow on selective media.[23]

  • Strengths: Excellent for screening entire libraries and can detect transient interactions.[24]

  • Causality & Pitfalls: The major limitation is the high rate of false positives and negatives.[7] False positives can occur if the bait protein itself can activate transcription. This must be tested by expressing the bait-DBD fusion alone. False negatives can occur if one of the proteins is toxic to yeast, fails to fold correctly, or cannot be imported into the yeast nucleus.[25] Therefore, Y2H results absolutely require confirmation by an orthogonal, biochemical method.

Surface Plasmon Resonance (SPR): Quantifying Interaction Dynamics

SPR is a powerful biophysical technique that provides real-time, label-free quantitative data on binding kinetics (kon, association rate; koff, dissociation rate) and affinity (KD, dissociation constant).[8] One protein (the ligand) is immobilized on a sensor chip, and the other (the analyte) is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected and plotted on a sensorgram.[26]

  • Strengths: Provides precise quantitative data on interaction strength and stability, which is invaluable for drug development.[27]

  • Causality & Pitfalls: This is a highly purified, in vitro system. The act of immobilizing the ligand can sometimes denature it or block the interaction site.[28] The buffer conditions must be carefully optimized. While it provides exquisite data on a binary interaction, it does not reflect the complexity of the cellular environment.

Proximity Ligation Assay (PLA): Visualizing Interactions In Situ

PLA provides microscopic visualization of PPIs in fixed cells or tissues.[29] Two primary antibodies from different species recognize the bait and prey proteins. Secondary antibodies, each linked to a short DNA oligonucleotide, bind to the primary antibodies. If the proteins are in very close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template, which is then amplified and visualized as a fluorescent spot.[30]

  • Strengths: Extremely sensitive and provides crucial spatial information about where in the cell the interaction is occurring.[31]

  • Causality & Pitfalls: PLA detects proximity, not necessarily a direct interaction. Two proteins that are part of the same large complex but do not touch directly can still produce a positive PLA signal.[3] The quality of the primary antibodies is paramount, and extensive optimization and controls are required.

Conclusion: Building a Fortress of Evidence

Validating a protein-protein interaction discovered by pBpa crosslinking is not about finding a single "correct" method. It is about building a compelling, multi-faceted case for the biological significance of the interaction. A robust validation strategy might start with a Co-IP to confirm the interaction occurs with endogenous proteins in a cellular lysate. This could be followed by a GST pull-down with purified proteins to confirm the interaction is direct, and finally, a Proximity Ligation Assay to visualize the interaction within its native subcellular compartment.

By understanding the principles, strengths, and limitations of each orthogonal method, and by meticulously designing experiments with the proper controls, researchers can move from a promising crosslinked band on a gel to a validated, biologically relevant protein-protein interaction, paving the way for deeper functional insights and novel therapeutic strategies.

References

A Senior Application Scientist's Guide: p-Benzoyl-L-phenylalanine vs. p-Azidophenylalanine for In Vivo Crosslinking

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of cellular biology, capturing the fleeting dance of protein-protein interactions (PPIs) within their native environment is paramount to unraveling complex biological pathways and accelerating drug discovery.[1] Genetically encoded photo-crosslinking unnatural amino acids (UAAs) have emerged as an indispensable technology, allowing researchers to forge covalent bonds between interacting partners with spatiotemporal control.[2][3] Among the arsenal of available photo-crosslinkers, p-Benzoyl-L-phenylalanine (pBPA) and p-Azidophenylalanine (pAzF) are two of the most prominent, yet distinct, tools.

This guide provides an in-depth comparison of pBPA and pAzF, moving beyond a simple list of features to explain the causality behind experimental choices. We will delve into their mechanisms, compare their performance with supporting data, and provide detailed protocols to empower researchers to select the optimal tool for their specific biological questions.

The Chemistry of Capture: Mechanisms of Action

The fundamental difference between pBPA and pAzF lies in their photochemistry—the way they transform from benign amino acids into reactive entities upon UV irradiation. This difference dictates their reactivity, crosslinking efficiency, and ultimately, their suitability for a given experiment.

p-Benzoyl-L-phenylalanine (pBPA): The Reversible Workhorse

pBPA belongs to the benzophenone family of photo-crosslinkers.[1] Its utility stems from a robust and well-characterized mechanism:

  • Activation: Upon irradiation with long-wave UV light (~365 nm), a wavelength that is minimally damaging to cells, the benzophenone carbonyl group undergoes an n to π* transition, forming a reactive diradical triplet state.[2][3][4]

  • Reaction: This excited state is a potent hydrogen abstractor, readily pulling a hydrogen atom from nearby C-H bonds within a radius of approximately 3.1 Å.[5]

  • Covalent Bond Formation: The resulting carbon-centered radicals then recombine to form a stable, covalent C-C bond, effectively "trapping" the interacting protein.[4][6]

A key feature of pBPA is the reversibility of its photoactivation . If the excited diradical does not encounter a suitable hydrogen donor, it can relax back to its ground state.[4][7] This allows for continuous or pulsed irradiation, increasing the probability of capturing transient or low-affinity interactions as the pBPA can be repeatedly excited until its binding partner is in proximity.[4][7][8]

p-Azidophenylalanine (pAzF): The Highly Reactive Probe

pAzF is an aryl azide, a class of photo-crosslinkers known for their high reactivity.[1] Its activation pathway is distinct from pBPA:

  • Activation: pAzF requires a shorter, more energetic wavelength of UV light (~254 nm) for activation. This process is irreversible .[7][8]

  • Reaction: The UV energy transforms the azide group into a highly reactive singlet nitrene intermediate. This species is exceptionally reactive and can insert into C-H and N-H bonds or add across double bonds.[1][5]

  • Alternative Pathway: If the nitrene does not immediately react with a nearby molecule, it is either quenched by the solvent or can rearrange into a more stable, but still reactive, ketenimine, which then reacts with nucleophiles.[5]

The irreversible and highly reactive nature of the nitrene means pAzF has a very short window to form a crosslink. This can be advantageous for capturing very immediate interactions but also means that unproductive reactions with solvent are more likely if a binding partner is not present at the moment of activation.[1][7]

G cluster_pBPA p-Benzoyl-L-phenylalanine (pBPA) Activation cluster_pAzF p-Azidophenylalanine (pAzF) Activation pBPA_ground pBPA (Ground State) pBPA_excited Diradical Triplet State pBPA_ground->pBPA_excited UV (~365 nm) pBPA_crosslink Covalent C-C Bond (Crosslink) pBPA_excited->pBPA_crosslink H Abstraction & Radical Recombination pBPA_relax Relaxation pBPA_excited->pBPA_relax No reaction pBPA_relax->pBPA_ground Reversible pAzF_ground pAzF (Ground State) pAzF_excited Singlet Nitrene pAzF_ground->pAzF_excited UV (~254 nm) pAzF_crosslink Covalent Insertion (Crosslink) pAzF_excited->pAzF_crosslink Insertion into C-H, N-H bonds pAzF_quench Quenched/Rearranged pAzF_excited->pAzF_quench No reaction (Irreversible)

Caption: Photoactivation pathways of pBPA and pAzF.

Head-to-Head Comparison: Performance in the Field

While mechanistic understanding is crucial, the practical performance in a living cell is the ultimate test. The choice between pBPA and pAzF is not about which is "better," but which is better suited for the specific biological context.

Featurep-Benzoyl-L-phenylalanine (pBPA)p-Azidophenylalanine (pAzF)
Class BenzophenoneAryl Azide
Activation Wavelength ~365 nm (Long-wave UV)[2][7]~254 nm (Short-wave UV)[5][7]
Reactive Intermediate Diradical Triplet State[4]Singlet Nitrene[1][5]
Activation Reversibility Reversible[7][8]Irreversible[7][8]
Crosslinking Efficiency Reported up to >50% for protein subunits.[7] Often lower for transient PPIs.[4][9]Can be highly efficient; may succeed where pBPA fails.[5][7]
Reactivity Prefers activated C-H bonds (e.g., Methionine) but can react more broadly.[4][5]Highly reactive, less specific insertion into C-H and N-H bonds.[1][5]
Key Advantages Reversible activation allows for increased capture of transient interactions. Less cell-damaging UV wavelength. Minimal side reactions with solvent.[3][4]Smaller size may reduce steric hindrance.[10] High reactivity can capture interactions missed by pBPA.[5]
Limitations Bulkier size may perturb native protein structure/interaction.[11] Lower intrinsic reactivity compared to aryl azides.[4]Irreversible activation can lead to quenching if no partner is present. Higher energy UV can be more damaging to cells. The azide group can be reduced to an amine in the cellular environment, rendering it inactive.[12]

Studies have shown that the innate reactivity of the UAA plays a profound role in the successful capture of a PPI. In a case study involving the Gal4-Gal80 interaction, pAzF readily crosslinked with Gal80 where pBPA failed, despite functional evidence of a direct interaction.[5] This highlights that the local amino acid environment at the interaction interface can favor the reactivity of one crosslinker over another.[5] Conversely, pBPA's reversible activation and minimal reactivity with water make it an excellent tool for mapping interfaces that may have considerable solvent exposure.[4][11]

Experimental Framework: A Validated Protocol

A successful in vivo crosslinking experiment hinges on a robust and reproducible protocol. The following is a generalized, self-validating methodology for UAA incorporation and photo-crosslinking in mammalian cells.

G cluster_workflow Generalized In Vivo Photo-Crosslinking Workflow A 1. Plasmid Construction - POI with TAG codon - Synthetase/tRNA pair B 2. Co-transfection Into mammalian cells A->B C 3. UAA Incorporation Culture cells in media supplemented with pBPA or pAzF B->C D 4. UV Irradiation - pBPA: ~365 nm, 10-60 min - pAzF: ~254 nm, <5 min C->D E 5. Cell Lysis Harvest cells and prepare lysate D->E F 6. Analysis - SDS-PAGE / Western Blot - Affinity Purification & Mass Spec E->F

Caption: Generalized workflow for photo-crosslinking experiments.

Step-by-Step Methodology
  • Plasmid Construction & Validation:

    • Causality: Site-specific incorporation requires hijacking the cellular translation machinery. This is achieved by introducing an amber stop codon (TAG) at the desired position in your protein of interest (POI).[7]

    • Protocol:

      • Using site-directed mutagenesis, introduce a TAG codon at the desired site in the plasmid encoding your POI.

      • Obtain a separate plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair specific for either pBPA (e.g., pEVOL-pBpF) or pAzF (e.g., pEVOL-pAzF).[13] These systems ensure the UAA is charged onto the orthogonal tRNA, which recognizes the TAG codon.

    • Self-Validation: Confirm successful mutagenesis by DNA sequencing.

  • Cell Culture and Transfection:

    • Causality: Both plasmids must be efficiently delivered to the target cells to express the POI and the machinery for UAA incorporation.

    • Protocol:

      • Plate mammalian cells (e.g., HEK293T) to achieve 70-80% confluency on the day of transfection.

      • Co-transfect the POI-TAG plasmid and the appropriate pEVOL plasmid using a standard transfection reagent.

    • Self-Validation: Include a positive control (e.g., GFP) to assess transfection efficiency.

  • UAA Incorporation:

    • Causality: The UAA must be present in the culture medium to be utilized by the engineered synthetase.

    • Protocol:

      • Six hours post-transfection, replace the medium with fresh medium supplemented with the UAA. A typical starting concentration is 1 mM for pBPA.[7]

      • Incubate cells for 24-48 hours to allow for POI expression and UAA incorporation.

    • Self-Validation: To confirm UAA incorporation and expression of the full-length POI, lyse a small aliquot of cells and perform a Western blot against a tag on your POI. The presence of a band at the expected full-length molecular weight (in the presence but not absence of the UAA) confirms successful incorporation.

  • In Vivo Photo-Crosslinking:

    • Causality: UV light provides the energy to activate the UAA, initiating the crosslinking reaction. The specific wavelength and duration are critical and differ between pBPA and pAzF.

    • Protocol:

      • Wash the cells gently with ice-cold phosphate-buffered saline (PBS) to remove unincorporated UAA from the medium.[7]

      • Aspirate PBS, leaving a thin film of liquid over the cells. Place the dish on ice.

      • Irradiate the cells with the appropriate UV wavelength:

        • For pBPA: Use a 365 nm UV lamp. Irradiation times can range from 10 to 60 minutes and must be optimized.[7]

        • For pAzF: Use a 254 nm UV source. Irradiation times are much shorter, typically 5 minutes or less.[7]

    • Self-Validation: A key control is a parallel plate of cells containing the UAA-incorporated POI that is not exposed to UV light. The absence of a higher molecular weight crosslinked band in this negative control is essential.

  • Analysis of Crosslinked Products:

    • Causality: The covalent bond formed during crosslinking results in a higher molecular weight complex that can be detected and identified.

    • Protocol:

      • Western Blotting: Lyse the cells in a suitable lysis buffer. Separate the proteins by SDS-PAGE and perform a Western blot using an antibody against your POI or its interaction partner. A successful crosslink will appear as a new, higher molecular weight band that is present only in the UV-treated sample.[5][14]

      • Mass Spectrometry: For unbiased identification of interaction partners, perform affinity purification of your bait protein, followed by digestion and mass spectrometry (MS) analysis.[7][15] Comparing the MS results from crosslinked and non-crosslinked samples will identify proteins that were specifically captured.[16]

    • Self-Validation: The combination of a UV-dependent higher molecular weight band on a Western blot and the specific identification of known or novel interactors by MS provides strong validation of the results.

Conclusion: Making an Informed Choice

Both pBPA and pAzF are powerful tools for dissecting PPIs in their native context.[1] The choice is not arbitrary but a deliberate experimental design decision.

  • Choose pBPA when studying transient or weak interactions where its reversible activation and longer, less-damaging UV wavelength are advantageous. It is also a robust choice for initial screening due to its high efficiency and minimal side reactions with solvent.[4][7]

  • Choose pAzF when pBPA fails to yield a crosslink, when the bulkiness of pBPA is a concern, or when a more reactive, "snapshot" capture is desired.[5][7] Be mindful of the harsher UV conditions and the potential for azide reduction.

By understanding the distinct chemical mechanisms and performance characteristics of these UAAs, researchers can design more precise, effective, and insightful in vivo crosslinking experiments, ultimately shedding new light on the intricate protein interaction networks that govern life.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of p-Benzoyl-L-phenylalanine Crosslinking Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Capturing the Interactome with Precision

The study of protein-protein interactions (PPIs) in their native cellular context is fundamental to unraveling complex biological signaling, validating drug targets, and understanding disease mechanisms. Genetically encoded photo-crosslinkers have emerged as a transformative technology, allowing us to "freeze" these transient interactions in time for detailed analysis. Among these tools, p-Benzoyl-L-phenylalanine (BPA) is a widely adopted unnatural amino acid (UAA) that, once incorporated into a protein of interest, can be activated by UV light to form a stable covalent bond with nearby interacting partners.[1][2]

However, the successful application of this technique hinges on a critical, yet often overlooked, aspect: the ability to quantitatively measure and optimize crosslinking efficiency. Low yields can lead to the failure to detect genuine, albeit weak or transient, interactions, while poorly controlled experiments can produce ambiguous results. This guide provides an in-depth analysis of the methodologies used to quantify BPA crosslinking efficiency, offers a comparative look at BPA alternatives, and presents field-proven protocols to ensure your experiments are both robust and reproducible.

The Mechanism: How BPA Forms a Covalent Bridge

Understanding the photochemical mechanism of BPA is essential for designing effective experiments. The magic lies in the benzophenone moiety.

  • Photoactivation: Upon exposure to long-wave UV light (~350-365 nm), the benzophenone carbonyl group undergoes an n-π* electronic transition, forming a highly reactive triplet diradical species.[3][4][5] This wavelength is a key advantage, as it is less damaging to cells than the shorter wavelengths required by other crosslinkers.[6]

  • Hydrogen Abstraction: This excited-state diradical is a potent hydrogen atom abstractor. It can readily pull a hydrogen atom from an adjacent C-H bond within a ~10 Å radius.[7]

  • Covalent Bond Formation: The two resulting carbon-centered radicals then recombine, forming a stable, covalent C-C bond that permanently links the two interacting proteins.[3][5]

A crucial feature of benzophenones is that if a suitable C-H bond is not available for abstraction, the excited triplet state can relax back to the ground state without being quenched by solvent molecules like water.[3][8] This allows for repeated cycles of photoactivation, increasing the probability of capturing an interaction, which is particularly useful for transient or low-affinity PPIs.[3]

Methodologies for Quantifying Crosslinking Efficiency

Quantification is not merely about confirming that crosslinking occurred; it's about measuring how much occurred. This allows for the optimization of experimental parameters and the comparison of different interaction conditions.

SDS-PAGE and Quantitative Western Blotting

This is the most direct and widely accessible method for quantifying crosslinking. The formation of a covalent complex between the "bait" protein (containing BPA) and its "prey" results in a new, higher molecular weight species that is easily visualized as a band shift on an SDS-PAGE gel.

Principle: The intensity of the "shifted" band, corresponding to the crosslinked complex, is measured relative to the uncrosslinked bait protein or a loading control. This provides a semi-quantitative measure of crosslinking efficiency.[9][10]

Causality in Protocol Design: The choice of antibodies is critical. An antibody against the bait protein will detect both the uncrosslinked monomer and the crosslinked complex. If an antibody for the prey protein is available, it can be used to definitively confirm the identity of the interaction partner in the shifted band. Using a loading control (e.g., β-actin or GAPDH) is non-negotiable for normalizing band intensities to account for any variations in protein loading between lanes.[4]

Detailed Experimental Protocol: Quantitative Western Blot Analysis
  • Cell Preparation & UAA Incorporation:

    • Co-transfect mammalian cells with two plasmids: one encoding the protein of interest with an in-frame amber stop codon (TAG) at the desired crosslinking site, and a second plasmid encoding the specific aminoacyl-tRNA synthetase/tRNA pair for BPA.[1]

    • Culture the transfected cells in a medium supplemented with 1 mM BPA for 24-48 hours to allow for protein expression and UAA incorporation.[1]

  • Control Setup (Self-Validating System):

    • No UV Control: Cells expressing the BPA-containing protein but not exposed to UV light. This is essential to ensure the observed band shift is UV-dependent.[1]

    • Wild-Type Control: Cells expressing the wild-type protein (without BPA) and exposed to UV light. This control confirms that the band shift is not an artifact of UV irradiation itself.[1]

  • UV Irradiation:

    • Wash cells with PBS to remove unincorporated BPA.

    • Expose the cells to 365 nm UV light. Irradiation times can range from 10 to 60 minutes and must be optimized for each specific PPI.[1][11] A UV crosslinker instrument with a calibrated lamp is highly recommended for reproducibility.[12]

  • Lysis and Protein Quantification:

    • Lyse the cells in a suitable buffer (e.g., RIPA buffer).

    • Determine the total protein concentration of each lysate using a standard assay (e.g., BCA assay) to ensure equal loading on the gel.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of total protein from each sample onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody against your bait protein (or a tag) and a suitable loading control antibody.

    • Use a fluorescent or chemiluminescent secondary antibody for detection.

  • Data Analysis & Quantification:

    • Image the blot using an appropriate digital imager.

    • Perform densitometric analysis using software like ImageJ.[3][4]

    • Calculation: Crosslinking Efficiency (%) = [Intensity of Crosslinked Band / (Intensity of Crosslinked Band + Intensity of Uncrosslinked Bait Band)] x 100.

    • Normalize the results against the loading control to correct for any loading inaccuracies.

Mass Spectrometry (MS)

For the highest level of detail, mass spectrometry is the gold standard. It not only confirms the crosslink but can pinpoint the exact residues involved in the interaction interface.[10][13]

Principle: After crosslinking, the protein complex is isolated and enzymatically digested (e.g., with trypsin). The resulting peptide mixture is analyzed by LC-MS/MS.[13][14] Specialized software is then used to identify the "crosslinked peptides"—two separate peptides covalently linked together by the BPA residue.

Expert Insight: While powerful, identifying crosslinked peptides in a complex spectrum can be challenging. The use of stable isotope-labeled BPA (e.g., ¹³C-BPA) is a highly effective strategy to improve the reliability of crosslink identification. The ¹³C-labeled crosslinked peptides will appear as a characteristic doublet in the mass spectrum, making them much easier to distinguish from background noise and unambiguously identify.[15] This approach provides a higher level of trust in the resulting data.

Enzyme-Linked Immunosorbent Assay (ELISA)

For in vitro systems where purified components are available, ELISA can be adapted for a higher-throughput quantitative analysis of crosslinking efficiency.

Principle: The bait protein is immobilized on a plate. The prey protein (often tagged, e.g., with biotin) is added, and the interaction is allowed to reach equilibrium. After UV irradiation, the plate is washed under stringent conditions. The amount of covalently captured prey protein is then quantified using an enzyme-conjugated antibody or streptavidin-HRP.[3] This method was successfully used to show that halogenated BPA analogs could increase crosslinking yield.[3]

Comparative Guide: BPA vs. Alternative Photo-Crosslinkers

While BPA is a robust and popular choice, several alternatives exist, each with distinct characteristics. The choice of crosslinker should be a deliberate one, based on the specific biological question and experimental system.

Photo-CrosslinkerClassActivation λ (nm)Reported Efficiency/YieldKey Advantages & Considerations
p-Benzoyl-L-phenylalanine (BPA) Benzophenone~365[2][3]Up to 50% reported in some systems.[1]Advantages: Activated by less-damaging long-wave UV; stable and non-reactive with water; can be repeatedly excited, increasing yield for transient interactions.[3][8][11] Considerations: Lower intrinsic reactivity compared to other classes; efficiency can be low for some interactions.[2][3]
Halogenated BPA Analogs Benzophenone~365[3]Up to a 49-fold increase in yield compared to BPA.[3]Advantages: Electron-withdrawing groups significantly increase the reactivity of the triplet state, leading to much higher crosslinking yields.[3][16] Considerations: May require re-optimization of expression and incorporation conditions.
p-Azidophenylalanine (pAzF) Aryl Azide~254 (or longer λ with strain promotion)[1]Can be highly efficient, sometimes crosslinking where BPA fails.[1]Advantages: Highly reactive nitrene intermediate. Considerations: Shorter wavelength UV can be more damaging to cells; irreversible photoactivation—the nitrene will either react or be quenched by the solvent.[1]
Diazirine-based UAAs Diazirine~350-365[1]Can provide a >7-fold increase in efficiency over conventional UV crosslinking.[1]Advantages: Generates highly reactive carbene intermediates that can insert into a wide range of chemical bonds (including C-H, N-H, O-H); activated by less-damaging UV light.[1] Considerations: Carbenes are less selective than benzophenone radicals, which can be an advantage or disadvantage depending on the goal.

Experimental Workflow and Critical Controls

A logically designed workflow with integrated controls is the bedrock of a trustworthy crosslinking experiment. The following diagram illustrates a comprehensive workflow for the quantitative analysis of BPA-mediated crosslinking.

G cluster_setup 1. Experimental Setup cluster_exp 2. Crosslinking cluster_analysis 3. Analysis cluster_quant 4. Quantification p1 Co-transfection: - Bait-TAG Plasmid - BPA-Synthetase/tRNA Plasmid p2 Cell Culture with 1 mM BPA p1->p2 exp_uv Experimental Group: Expose to 365 nm UV p2->exp_uv ctrl_nouv Control Group 1: No UV Irradiation p2->ctrl_nouv ctrl_wt Control Group 2: Wild-Type Bait + UV p2->ctrl_wt (Separate Culture) lysis Cell Lysis & Protein Quantification exp_uv->lysis ctrl_nouv->lysis ctrl_wt->lysis sds SDS-PAGE & Western Blot lysis->sds ms Affinity Purification & Mass Spectrometry lysis->ms quant Densitometry Analysis or MS Spectral Counting sds->quant ms->quant

Caption: A validated workflow for quantitative BPA photo-crosslinking.

Trustworthiness Through Controls: The importance of the controls depicted in the workflow cannot be overstated.

  • The "No UV" control is the primary validation that your observed higher molecular weight band is a direct result of the photo-activation process.

  • The "Wild-Type" control ensures that UV light is not inducing non-specific protein aggregation that could be misinterpreted as a genuine crosslinking event.

  • Titration of UV Dose: It is also crucial to determine the minimal UV exposure required for efficient crosslinking to minimize potential cellular stress responses, which could alter the very PPIs you aim to study.[1]

Conclusion

Quantitative analysis is not an afterthought but a central component of rigorous photo-crosslinking studies. By employing systematic, controlled, and quantitative methods like Western blotting and mass spectrometry, researchers can move beyond simple binary (yes/no) assessments of interactions. This quantitative approach allows for the confident optimization of crosslinking conditions, the comparison of interaction strengths under different cellular states, and the robust validation of novel protein-protein interactions. The use of advanced tools, such as the more reactive halogenated BPA analogs, further expands the scope of PPIs that can be captured and characterized, pushing the frontiers of our understanding of the cellular interactome.

References

A Senior Application Scientist's Guide to Photo-Crosslinker Selection: Benzophenone vs. Aryl Azide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug development and chemical biology, the covalent capture of transient molecular interactions is paramount for identifying therapeutic targets and elucidating biological mechanisms. Photo-crosslinkers are indispensable tools in this pursuit, transforming non-covalent associations into stable, covalent bonds upon light activation. Among the most established classes of photo-crosslinkers are benzophenones (BPs) and aryl azides.

The choice between these two is not trivial and has profound implications for experimental success, influencing everything from crosslinking efficiency to the generation of artifacts. This guide provides an in-depth comparison of their reactivity, mechanisms, and practical applications, grounded in experimental evidence, to empower researchers to make informed decisions.

Pillar 1: The Photochemistry of Activation and Reaction

Understanding the fundamental photochemical mechanism of each crosslinker is critical to appreciating its strengths and weaknesses. The intermediates they form upon photolysis dictate their reactivity, specificity, and propensity for side reactions.

Benzophenone: A Reversible Triplet State for C-H Insertion

Upon absorption of UV light (typically ~350-365 nm), the benzophenone carbonyl group undergoes an n→π* transition from its ground state (S₀) to an excited singlet state (S₁).[1] This is followed by rapid and highly efficient intersystem crossing to a more stable triplet state (T₁), which behaves like a diradical.[1][2]

The key to benzophenone's utility is that this triplet diradical is a highly effective hydrogen abstractor. It preferentially abstracts a hydrogen atom from C-H bonds in its vicinity, creating a stable benzophenone ketyl radical and a carbon-centered radical on the target molecule.[2] These two radicals then rapidly recombine to form a stable C-C covalent bond.[2][3]

A crucial feature of this mechanism is its reversibility. If the excited triplet BP does not find a suitable C-H bond for abstraction, it can relax back to its ground state, unharmed.[4] It can then be re-excited, a cycle that continues until a productive crosslinking event occurs. This property contributes to its high overall efficiency and its relative inertness toward aqueous solvent molecules, a significant advantage in biological systems.[2][5]

Benzophenone_Mechanism cluster_activation Photoactivation cluster_reaction Crosslinking Reaction BP_S0 Benzophenone (S₀) BP_S1 Excited Singlet (S₁) BP_S0->BP_S1 UV Light (~365 nm) BP_T1 Triplet Diradical (T₁) BP_S1->BP_T1 Intersystem Crossing BP_T1->BP_S0 Relaxation (No Reaction) Target_CH Target Molecule (R₃-C-H) Radicals Ketyl Radical + Target Radical BP_T1->Radicals H-Abstraction Adduct Covalent Adduct Radicals->Adduct Radical Recombination

Caption: Benzophenone activation and crosslinking workflow.

Aryl Azide: An Irreversible Nitrene for Multi-Target Insertion

Aryl azides are activated by UV light at shorter wavelengths than benzophenones (typically 250-350 nm, though nitro-substituted versions extend to longer wavelengths).[6] Photolysis irreversibly expels a molecule of nitrogen gas (N₂), generating a highly reactive singlet nitrene intermediate.[7]

This nitrene is the key reactive species and can undergo several pathways:

  • Productive Insertion: The desired reaction involves the nitrene inserting directly into C-H or N-H bonds of nearby molecules to form a covalent link.[6][7]

  • Intersystem Crossing: The singlet nitrene can convert to a more stable, but less reactive, triplet nitrene.[7]

  • Ring Expansion (Side Reaction): A significant competing pathway is the intramolecular rearrangement of the nitrene to form a dehydroazepine intermediate.[7] This species is highly electrophilic and reacts readily with nucleophiles, particularly primary amines (e.g., Tris buffer or lysine side chains), which quenches the crosslinker without forming a bond to the intended target.[6][7][8]

The irreversible nature of N₂ loss means that once an aryl azide is activated, it will react through one of these pathways. If no suitable binding partner is in close proximity, it is quenched, leading to potentially lower overall crosslinking yields compared to benzophenone.[9][10] Perfluorinated aryl azides have been developed to suppress the ring expansion side reaction and favor the desired C-H insertion pathway.[11]

ArylAzide_Mechanism cluster_activation Photoactivation cluster_reaction Reaction Pathways ArylAzide Aryl Azide Nitrene Singlet Nitrene + N₂ ArylAzide->Nitrene UV Light (250-370 nm) Insertion Desired C-H/N-H Insertion (Covalent Adduct) Nitrene->Insertion Productive RingExpansion Side Reaction: Ring Expansion Nitrene->RingExpansion Non-Productive Quenched Quenched by Nucleophile (e.g., Tris Buffer) RingExpansion->Quenched

Caption: Aryl azide activation and competing reaction pathways.

Pillar 2: Comparative Performance and Experimental Considerations

The choice between benzophenone and aryl azide crosslinkers should be guided by the specific requirements of the experiment. The following table summarizes their key performance characteristics, followed by a discussion of the practical implications.

FeatureBenzophenoneAryl Azide
Activation Wavelength ~350-365 nm (Long-wave UV)[4][12][13]250-370 nm (Short to Long-wave UV)[6][7]
Reactive Intermediate Triplet Diradical[1]Singlet/Triplet Nitrene[7]
Primary Reaction C-H Abstraction & Recombination[2]C-H and N-H Insertion[6][7]
Reversibility Excited state is reversible[4]Irreversible N₂ loss[7]
Reactivity with Water Low / InertCan be quenched by nucleophiles[8]
Major Side Reactions Photoreduction to benzpinacol[14]Ring expansion, reaction with primary amines[7]
Buffer Compatibility Broad; compatible with most common buffersAvoid primary amine buffers (Tris, Glycine)[8]
Reducing Agent Stability StableReduced to amine by DTT, β-ME[6][8]
Relative Efficiency Generally high due to re-excitation capability[2]Can be low (<30%) due to side reactions[9][10]
Potential Artifacts Higher hydrophobicity, potential for autofluorescence[15]Reaction with buffer components, off-target labeling
Expertise-Driven Insights:
  • For Cellular Integrity, Wavelength Matters: Benzophenone's activation at ~365 nm is significantly less damaging to cells, proteins, and nucleic acids than the shorter wavelengths often required for simple aryl azides.[4] This makes BP a superior choice for in vivo and live-cell labeling experiments. If using an aryl azide, select a nitro-substituted version that is activated by longer-wavelength UV light to minimize photodamage.[6]

  • Buffer Choice is a Critical Control: The single most common mistake when using aryl azide crosslinkers is the presence of primary amine-containing buffers like Tris. The highly reactive dehydroazepine intermediate will preferentially react with the high concentration of buffer molecules, effectively quenching the crosslinker and preventing it from labeling the target of interest.[8] Always use non-nucleophilic buffers such as HEPES, PBS, or MOPS for aryl azide experiments. Benzophenones are far more forgiving in this regard.

  • Specificity vs. Reactivity Trade-off: The benzophenone triplet diradical is more selective, preferentially reacting with weaker C-H bonds.[2] The aryl nitrene is a more indiscriminately reactive species, inserting into a wider variety of bonds. This can be an advantage for capturing interactions where no easily abstractable hydrogen is present, but it can also lead to more non-specific background labeling.

  • Handling and Stability: Aryl azides are sensitive to reducing agents like DTT and β-mercaptoethanol, which are common in protein purification buffers.[6][8] These agents will reduce the azide to a non-photoreactive amine. Ensure they are removed by dialysis or buffer exchange before introducing the crosslinker. Benzophenones are robust and not susceptible to this issue.

Pillar 3: Self-Validating Experimental Protocols

A trustworthy protocol includes the necessary controls and highlights critical steps. Below are generalized, comparative workflows for a typical protein-protein interaction study.

Experimental Workflow: A Comparative Overview

Caption: Comparative workflow for BP vs. Aryl Azide crosslinking.

Step-by-Step Protocol: Covalent Capture of Protein-Protein Interactions

This protocol assumes the use of a heterobifunctional crosslinker with an NHS ester for specific attachment to a purified "bait" protein and a photoreactive group to capture the "prey."

  • Bait Protein Preparation & Derivatization:

    • Objective: To label the purified bait protein with the photo-crosslinker.

    • a. Prepare the purified bait protein at a concentration of 1-5 mg/mL.

    • b. Crucial Step: Perform buffer exchange into an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). For Aryl Azide , this step is mandatory.[8] For Benzophenone , it is good practice but less critical. Ensure no reducing agents are present for the Aryl Azide protocol.[6]

    • c. Dissolve the NHS-ester crosslinker (e.g., Sulfo-SBED for aryl azide, or a benzophenone-NHS ester) in anhydrous DMSO to a 10-20 mM stock solution.

    • d. Add a 10- to 20-fold molar excess of the crosslinker to the bait protein. Incubate for 30-60 minutes at room temperature, protected from light.

  • Quenching and Removal of Excess Crosslinker:

    • Objective: To stop the NHS-ester reaction and remove unreacted crosslinker that could cause non-specific labeling.

    • a. Quench the reaction by adding an amine-containing buffer (e.g., Tris to a final concentration of 50 mM) if your downstream buffer is compatible.

    • b. Remove excess, unreacted crosslinker using a desalting column or dialysis against the appropriate binding buffer. For Aryl Azide , continue to use an amine-free buffer.

  • Binding and Photo-Crosslinking:

    • Objective: To allow the derivatized bait to bind its prey and then covalently trap the complex.

    • a. Combine the derivatized bait protein with the prey protein or cell lysate. Incubate for a time sufficient to allow complex formation (e.g., 30-60 minutes).

    • b. As a negative control, prepare an identical sample that will not be exposed to UV light.

    • c. Place the samples in a suitable vessel (e.g., on a petri dish on ice) and expose them to a UV lamp at the appropriate wavelength.

      • For Benzophenone: Use a long-wave UV lamp (350-365 nm) for 15-30 minutes.[4]

      • For Aryl Azide: Use a lamp appropriate for the specific azide (254-370 nm) for 5-15 minutes.[6][8]

    • d. The optimal distance from the lamp and exposure time should be empirically determined.

  • Analysis:

    • Objective: To detect the covalently crosslinked complex.

    • a. Add SDS-PAGE loading buffer to the irradiated and non-irradiated samples.

    • b. Analyze the samples by SDS-PAGE. A successful crosslink will appear as a new, higher molecular weight band in the UV-treated lane compared to the control lane.

    • c. The identity of the crosslinked species can be confirmed by Western blotting for the bait and prey proteins or by excising the band for analysis by mass spectrometry.

Conclusion and Recommendation

Both benzophenone and aryl azide photo-crosslinkers are powerful tools, but their optimal use cases differ.

Choose Benzophenone when:

  • Working in live cells or with sensitive biological samples where photodamage is a concern.

  • Maximum crosslinking efficiency is desired, and the target interaction site is likely to contain abstractable C-H bonds.

  • Simplicity and compatibility with a wide range of buffers (including Tris) are important.

Choose Aryl Azide when:

  • The interaction site may lack easily abstractable hydrogens, requiring the more aggressive reactivity of a nitrene.

  • You have stringent control over buffer composition (amine-free) and have removed all reducing agents.

  • Using a perfluorinated derivative to maximize the efficiency of the desired insertion reaction.

Ultimately, the most trustworthy data comes from understanding the chemistry behind the tools. By appreciating the distinct mechanisms of benzophenones and aryl azides, researchers can design more robust experiments, avoid common pitfalls, and generate clearer, more reliable insights into the complex molecular interactions that underpin biology and disease.

References

A Researcher's Guide to Confirming p-Benzoyl-L-phenylalanine (pBpa) Incorporation via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of chemical biology and drug development, the site-specific incorporation of unnatural amino acids (UAAs) has unlocked unprecedented capabilities in probing and manipulating protein function. Among these, p-Benzoyl-L-phenylalanine (pBpa) stands out as a powerful photo-crosslinking tool, enabling the capture of transient protein-protein interactions within their native cellular environment.[1][2] However, the success of any experiment hinges on the definitive confirmation that pBpa has been successfully incorporated at the desired site. This guide provides an in-depth comparison of mass spectrometry-based methods to validate pBpa incorporation, offering experimental insights and detailed protocols for robust and reliable analysis.

The Central Challenge: Detecting a Subtle Mass Shift

The core principle behind detecting pBpa incorporation lies in its mass. The replacement of a natural amino acid with pBpa results in a predictable mass shift in the target protein and its constituent peptides. This guide will explore two primary mass spectrometry (MS) workflows to detect this change: Intact Protein Analysis and Bottom-Up Proteomics (Peptide Analysis) . Each approach offers distinct advantages and is suited for different experimental contexts.

Part 1: A Comparative Analysis of MS-Based Confirmation Strategies

The choice between analyzing the full-length protein or its digested peptides depends on several factors, including the size of the protein, the required level of confirmation (protein level vs. residue level), and the available instrumentation.

Method Principle Advantages Disadvantages Best Suited For
Intact Protein Analysis Measures the molecular weight of the entire, undigested protein.- Rapid confirmation of overall incorporation.- Simple sample preparation.- Requires high-resolution mass spectrometer.- Does not confirm the site of incorporation.- Less tolerant of sample heterogeneity.- Initial screening of expression conditions.- Smaller proteins (< 40 kDa).
Bottom-Up Proteomics (Peptide Analysis) Protein is digested into smaller peptides, which are then analyzed by LC-MS/MS.- Pinpoints the exact site of incorporation.- High sensitivity and mass accuracy.- Tolerant of complex mixtures.- More complex sample preparation and data analysis.- Potential for incomplete digestion.- Definitive confirmation of site-specific incorporation.- Analysis of large proteins and complex samples.
Conceptual Workflow: Intact vs. Peptide-Centric Analysis

To visualize the divergence in these two primary strategies, the following diagram illustrates the key stages of each workflow.

MS_Workflows Figure 1. High-Level MS Workflows for pBpa Confirmation cluster_0 Intact Protein Analysis cluster_1 Bottom-Up Proteomics Intact_Start Protein Expression with pBpa Intact_Purify Protein Purification Intact_Start->Intact_Purify Intact_MS Direct Infusion or LC-MS (High-Resolution MS) Intact_Purify->Intact_MS Intact_Result Deconvoluted Mass Spectrum (Confirms Overall Incorporation) Intact_MS->Intact_Result Peptide_Start Protein Expression with pBpa Peptide_Purify Protein Purification/SDS-PAGE Peptide_Start->Peptide_Purify Peptide_Digest In-gel or In-solution Enzymatic Digestion (e.g., Trypsin) Peptide_Purify->Peptide_Digest Peptide_LCMS LC-MS/MS Analysis Peptide_Digest->Peptide_LCMS Peptide_Data Database Search & Spectral Interpretation Peptide_LCMS->Peptide_Data Peptide_Result Identification of pBpa-modified Peptide (Confirms Site of Incorporation) Peptide_Data->Peptide_Result

Caption: High-level workflows for pBpa confirmation.

Part 2: Experimental Protocols & Data Interpretation

This section provides detailed, step-by-step methodologies for the two primary workflows.

Workflow 1: Intact Protein Mass Analysis

This method is ideal for a quick assessment of whether pBpa has been incorporated into the protein.

Step-by-Step Protocol:

  • Protein Expression and Purification:

    • Express the target protein in the presence of pBpa using an appropriate expression system (e.g., amber suppression in E. coli).[3]

    • Purify the protein of interest using standard affinity chromatography techniques to achieve >90% purity.

    • Crucial Insight: It is vital to have a control sample of the wild-type protein expressed without pBpa. This provides a baseline for mass comparison.

  • Sample Preparation for MS:

    • Desalt the purified protein using a C4 ZipTip or a similar reverse-phase cleanup method to remove salts and detergents that can interfere with ionization.

    • Elute the protein in a solvent compatible with mass spectrometry, such as 50% acetonitrile/0.1% formic acid.

    • Dilute the sample to a final concentration of 1-5 µM.

  • Mass Spectrometry Analysis:

    • Analyze the sample using a high-resolution mass spectrometer, such as an Orbitrap or a Q-TOF instrument, capable of resolving the isotopic peaks of a large molecule.

    • Acquire data in the positive ion mode over a mass range that encompasses the expected charge states of the protein.

  • Data Interpretation:

    • The raw data will show a series of peaks, each representing the protein with a different number of charges (a charge state envelope).

    • Use deconvolution software (e.g., MaxEnt, BioPharma Finder) to convert this charge state envelope into a single, zero-charge peak representing the protein's average molecular weight.

    • Compare the deconvoluted mass of the pBpa-containing protein with the wild-type control. A successful incorporation will show a mass increase corresponding to the mass of pBpa minus the mass of the replaced amino acid.

Expected Mass Shift Calculation:

  • Mass of pBpa: ~269.31 Da

  • Mass of Phenylalanine (Phe): ~165.19 Da

  • Expected Mass Shift (Phe to pBpa): 269.31 - 165.19 = +104.12 Da

A successful incorporation will result in a mass spectrum showing a peak at the expected mass of the wild-type protein + 104.12 Da (if replacing Phe).[4]

Workflow 2: Bottom-Up Proteomics for Site-Specific Confirmation

This is the gold standard for confirming not only the incorporation but also the precise location of pBpa.

Step-by-Step Protocol:

  • Protein Digestion:

    • Separate the purified pBpa-containing protein and wild-type control by SDS-PAGE.

    • Excise the corresponding protein bands and perform in-gel digestion. The most common enzyme used is trypsin, which cleaves C-terminal to lysine and arginine residues.

    • Expert Tip: A key challenge in crosslinking MS is the low abundance of crosslinked peptides.[5][6] While not yet crosslinked, ensuring efficient digestion is paramount for good sequence coverage.

  • Peptide Extraction and Cleanup:

    • Extract the peptides from the gel pieces using a series of acetonitrile and formic acid washes.

    • Desalt the pooled extracts using a C18 StageTip or ZipTip.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a nanoflow liquid chromatography system coupled to a high-resolution tandem mass spectrometer (e.g., Orbitrap Fusion Lumos, timsTOF).[7]

    • The mass spectrometer will perform a series of survey scans (MS1) to measure the mass-to-charge ratio of the intact peptides, followed by fragmentation scans (MS2 or MS/MS) of selected peptides to determine their amino acid sequence.[8][9][10]

  • Data Analysis and Interpretation:

    • Use a specialized proteomics search engine (e.g., MaxQuant, Proteome Discoverer, Comet) to match the acquired MS/MS spectra against a protein sequence database.[11][12]

    • Crucial Step: In the search parameters, you must specify a variable modification corresponding to the mass shift of pBpa incorporation on the target amino acid. For a Phe -> pBpa substitution, this would be a +104.12 Da modification on phenylalanine.

    • The software will identify peptides where the mass and fragmentation pattern match the sequence containing the pBpa modification. The MS/MS spectrum should show a clear series of b- and y-ions that confirm the peptide backbone sequence and localize the modification to a specific residue.

Visualizing the Data Analysis Logic:

Peptide_Analysis_Logic Figure 2. Bioinformatic Workflow for pBpa Peptide Identification Raw_Data LC-MS/MS Raw Data (.raw, .wiff, etc.) Peak_Picking Peak Picking & Centroiding Raw_Data->Peak_Picking Search_Engine Database Search Engine (e.g., Comet, MaxQuant) Peak_Picking->Search_Engine Database Protein Sequence Database (FASTA format) Database->Search_Engine PSM Peptide-Spectrum Match (PSM) Generation Search_Engine->PSM Parameters Search Parameters: - Precursor/Fragment Tolerances - Enzyme (Trypsin) - Variable Modification:  +104.12 Da on Phe Parameters->Search_Engine Validation Statistical Validation (e.g., FDR < 1%) PSM->Validation Report Final Report: Identified pBpa-Peptide Localization Score Annotated MS/MS Spectrum Validation->Report

Caption: Bioinformatic workflow for pBpa peptide identification.

Conclusion and Future Outlook

Confirming the successful and site-specific incorporation of p-Benzoyl-L-phenylalanine is a non-negotiable prerequisite for any photo-crosslinking study. While intact protein analysis offers a rapid and straightforward initial check, the bottom-up proteomics approach provides the definitive, residue-level evidence required for high-impact publications and unambiguous interpretation of crosslinking results. The choice of method should be guided by the experimental question and available resources. As mass spectrometry technology continues to advance, novel fragmentation techniques and data analysis strategies will further streamline and enhance the confidence of UAA incorporation analysis, solidifying its role as an indispensable tool in modern protein science.

References

A Senior Application Scientist's Guide to Chymotrypsin Substrate Kinetics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the "Why" Behind Chymotrypsin Kinetics

Chymotrypsin, a cornerstone of digestive proteolysis, serves as a classic model for studying enzyme kinetics and specificity. As a serine protease, it preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acid residues, such as tyrosine, tryptophan, and phenylalanine.[1][2] This specificity arises from a hydrophobic pocket within the enzyme's active site that accommodates these aromatic side chains.[1][3] For researchers in basic science and drug development, a quantitative understanding of how different substrates interact with chymotrypsin is paramount. This guide provides a comparative kinetic analysis of various chymotrypsin substrates, supported by detailed experimental protocols, to empower you in your research endeavors.

The study of enzyme kinetics, particularly through the lens of the Michaelis-Menten model, provides invaluable insights into the catalytic efficiency and substrate affinity of an enzyme.[4] By determining the Michaelis constant (Km) and the catalytic constant (kcat), we can quantitatively compare the performance of different substrates. Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the enzyme's affinity for the substrate.[4] A lower Km signifies a higher affinity. The catalytic constant, kcat, represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate.[4] The ratio kcat/Km is often referred to as the specificity constant and provides a measure of the enzyme's overall catalytic efficiency.[4]

This guide will delve into the kinetic parameters of several common chymotrypsin substrates, offering a framework for selecting the appropriate substrate for your experimental needs and for interpreting the resulting data with confidence.

The Chymotrypsin Catalytic Mechanism: A Two-Act Play

The catalytic prowess of chymotrypsin is orchestrated by a "catalytic triad" of amino acid residues within its active site: Serine-195, Histidine-57, and Aspartate-102.[5] The hydrolysis of a peptide bond by chymotrypsin proceeds through a two-step "ping-pong" mechanism involving the formation of a covalent acyl-enzyme intermediate.[2]

Act 1: Acylation

  • Substrate Binding: The substrate binds to the active site, with its aromatic side chain nestled in the hydrophobic pocket.[6]

  • Nucleophilic Attack: The catalytic triad facilitates the deprotonation of the Serine-195 hydroxyl group, transforming it into a potent nucleophile. This serine alkoxide attacks the carbonyl carbon of the substrate's scissile peptide bond.[2]

  • Formation of the Tetrahedral Intermediate: This attack forms a short-lived, unstable tetrahedral intermediate, which is stabilized by hydrogen bonds from the "oxyanion hole" in the active site.[6][7]

  • Acyl-Enzyme Formation: The tetrahedral intermediate collapses, leading to the cleavage of the peptide bond. The C-terminal portion of the substrate is released, while the N-terminal portion remains covalently attached to Serine-195, forming the acyl-enzyme intermediate.[1]

Act 2: Deacylation 5. Water Enters: A water molecule enters the active site.[1] 6. Second Nucleophilic Attack: The Histidine-57 residue, now acting as a general base, activates the water molecule, which then performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate.[2] 7. Second Tetrahedral Intermediate: A second tetrahedral intermediate is formed and again stabilized by the oxyanion hole.[7] 8. Product Release and Enzyme Regeneration: This intermediate collapses, releasing the N-terminal portion of the original substrate and regenerating the active enzyme, ready for another catalytic cycle.[2]

Chymotrypsin_Mechanism E_S Enzyme-Substrate Complex (E-S) TI1 Tetrahedral Intermediate 1 E_S->TI1 Nucleophilic attack by Ser-195 Acyl_E Acyl-Enzyme Intermediate (E-P1) TI1->Acyl_E Collapse P1 Product 1 (C-terminal peptide) TI1->P1 Release Acyl_E_H2O Acyl-Enzyme with Water Acyl_E->Acyl_E_H2O Water enters TI2 Tetrahedral Intermediate 2 Acyl_E_H2O->TI2 Nucleophilic attack by H2O E_P2 Enzyme-Product 2 Complex (E-P2) TI2->E_P2 Collapse E Free Enzyme (E) E_P2->E Regeneration P2 Product 2 (N-terminal peptide) E_P2->P2 Release S Substrate S->E_S Binding H2O Water H2O->Acyl_E_H2O

Caption: The two-step catalytic mechanism of chymotrypsin.

Comparative Kinetics of Chymotrypsin Substrates

The choice of substrate can significantly impact the observed reaction kinetics. Below is a comparison of several commonly used chromogenic and fluorogenic substrates for chymotrypsin, along with their reported kinetic parameters. It is crucial to note that these values can vary depending on the specific experimental conditions such as pH, temperature, and buffer composition.[4]

SubstrateTypeKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference(s)
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)Chromogenic~0.04 - 0.22~5.5 - 77~2.5 x 104 - 1.9 x 106[4][8]
N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)Chromogenic~0.1 - 16~193~1.2 x 104 - 1.9 x 106[4]
p-Nitrophenyl Acetate (pNPA)Chromogenic~0.02 - 1.0~0.01 - 0.1~10 - 500[9]
N-Acetyl-L-Tryptophan Ethyl Ester (ATEE)Chromogenic~0.08 - 2.3~27 - 1800~1.2 x 104 - 3.4 x 105[10][11]
N-Benzoyl-L-Arginine Ethyl Ester (BAEE)ChromogenicHighLowVery Low[12][13]

Analysis of Substrate Performance:

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) is a highly specific and sensitive substrate for chymotrypsin, exhibiting a low Km and a high kcat, resulting in a high catalytic efficiency.[4][8] The extended peptide sequence provides multiple points of interaction with the enzyme's active site, contributing to its high affinity.

  • N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) is another widely used substrate with good specificity. Its hydrolysis can be monitored spectrophotometrically by the increase in absorbance at 256 nm.[14]

  • p-Nitrophenyl Acetate (pNPA) is a relatively non-specific substrate but is useful for studying the acylation and deacylation steps of the reaction mechanism due to the rapid release of the chromogenic p-nitrophenolate ion.[2][9] Its lower kcat reflects a slower deacylation step.

  • N-Acetyl-L-Tryptophan Ethyl Ester (ATEE) is a specific substrate that takes advantage of chymotrypsin's preference for tryptophan residues.[10][11][15]

  • N-Benzoyl-L-Arginine Ethyl Ester (BAEE) is a substrate for trypsin and is included here to highlight the specificity of chymotrypsin. Chymotrypsin exhibits very low activity towards this substrate due to the presence of a positively charged arginine residue, which is repelled by the hydrophobic binding pocket.[12][13]

Experimental Protocols for Kinetic Analysis

The following are detailed protocols for determining the kinetic parameters of chymotrypsin using spectrophotometric methods.

Protocol 1: Spectrophotometric Assay using p-Nitroanilide Substrates

This protocol is suitable for substrates like Suc-AAPF-pNA that release p-nitroaniline upon hydrolysis, which can be detected at 405-410 nm.

Principle: The rate of hydrolysis is determined by measuring the increase in absorbance at 405-410 nm due to the release of p-nitroaniline.

Materials:

  • α-Chymotrypsin solution (e.g., 1 mg/mL in 1 mM HCl)

  • Substrate stock solution (e.g., 10 mM Suc-AAPF-pNA in a suitable organic solvent like DMSO or DMF)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare a series of substrate dilutions in the assay buffer from the stock solution. The final concentrations should bracket the expected Km value (e.g., 0.01 mM to 1 mM).

  • Equilibrate the spectrophotometer to the desired temperature (e.g., 25°C or 37°C) and set the wavelength to 405 nm.

  • To a cuvette, add:

    • Assay buffer

    • Substrate dilution

    • Mix gently by inverting the cuvette.

  • Initiate the reaction by adding a small volume of the chymotrypsin solution to the cuvette. The final enzyme concentration should be in the nanomolar range to ensure a linear reaction rate for a sufficient duration.

  • Immediately start recording the absorbance at 405 nm as a function of time for 3-5 minutes.

  • Determine the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot. The slope of this line represents the change in absorbance per minute (ΔA/min).

  • Convert ΔA/min to molar concentration per minute using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitroaniline (8,800 M-1cm-1 at 410 nm).

  • Repeat steps 3-7 for each substrate concentration.

  • Plot the initial velocities (v0) against the substrate concentrations ([S]) .

  • Determine Km and Vmax by fitting the data to the Michaelis-Menten equation using non-linear regression software. Alternatively, a Lineweaver-Burk plot (1/v0 vs. 1/[S]) can be used for a linear representation of the data, though non-linear regression is generally more accurate.[16]

Spectrophotometric_Assay_Workflow sub_prep Prepare Substrate Dilutions reaction_mix Prepare Reaction Mixture in Cuvette sub_prep->reaction_mix spec_setup Set up Spectrophotometer data_acq Record Absorbance vs. Time spec_setup->data_acq enzyme_add Add Chymotrypsin to Initiate Reaction reaction_mix->enzyme_add enzyme_add->data_acq calc_v0 Calculate Initial Velocity (v0) data_acq->calc_v0 repeat_exp Repeat for all Substrate Concentrations calc_v0->repeat_exp repeat_exp->reaction_mix plot_data Plot v0 vs. [S] repeat_exp->plot_data kinetic_params Determine Km and Vmax plot_data->kinetic_params

Caption: Workflow for a spectrophotometric chymotrypsin assay.

Protocol 2: Stopped-Flow Kinetics for Pre-Steady-State Analysis

Stopped-flow spectroscopy is a powerful technique for studying rapid enzymatic reactions, allowing for the observation of the pre-steady-state phase, including the initial "burst" of product formation.[17][18][19] This is particularly useful for substrates like p-nitrophenyl acetate where the acylation step is much faster than the deacylation step.

Principle: The rapid mixing of enzyme and substrate allows for the measurement of absorbance changes on a millisecond timescale, revealing the kinetics of the initial burst phase.

Materials:

  • Stopped-flow spectrophotometer

  • α-Chymotrypsin solution

  • Substrate stock solution (e.g., p-nitrophenyl acetate)

  • Assay buffer

Procedure:

  • Prepare enzyme and substrate solutions in the assay buffer in separate syringes for the stopped-flow instrument.

  • Set the stopped-flow instrument to the appropriate wavelength (e.g., 400 nm for p-nitrophenolate) and temperature.

  • Initiate the rapid mixing of the enzyme and substrate solutions. The instrument will automatically record the absorbance change over a very short time course (milliseconds to seconds).

  • Analyze the resulting kinetic trace. For pNPA, a biphasic curve is typically observed: a rapid initial burst corresponding to the acylation step, followed by a slower, linear steady-state phase corresponding to the rate-limiting deacylation step.[9]

  • Fit the data to appropriate kinetic models to determine the rate constants for both the pre-steady-state and steady-state phases.

Data Analysis and Interpretation: Beyond the Numbers

Accurate determination of kinetic parameters relies on robust data analysis. While the Lineweaver-Burk plot provides a useful linear visualization, it can disproportionately weight data points at low substrate concentrations.[16] Therefore, non-linear regression analysis of the Michaelis-Menten equation is the preferred method for obtaining the most accurate Km and Vmax values.

Troubleshooting and Considerations:

  • Enzyme Stability: Chymotrypsin can undergo autolysis, especially at neutral to alkaline pH. Prepare fresh enzyme solutions and keep them on ice. The addition of CaCl2 to the buffer can help stabilize the enzyme.[20]

  • Substrate Solubility: Some substrates may have limited solubility in aqueous buffers. A small amount of an organic co-solvent like DMSO or DMF may be necessary to dissolve the substrate, but its final concentration in the assay should be kept low (typically <5%) to avoid affecting enzyme activity.

  • Inner Filter Effect: At high substrate or product concentrations, the absorbance may become too high, leading to non-linearities. Ensure that the total absorbance remains within the linear range of the spectrophotometer.

  • Accurate Pipetting: Precise and accurate pipetting is critical for reproducible results.

Conclusion: A Tool for Deeper Mechanistic Understanding

The kinetic comparison of different chymotrypsin substrates provides a powerful tool for researchers to probe the intricacies of enzyme-substrate interactions and catalytic mechanisms. By understanding the factors that govern substrate specificity and catalytic efficiency, scientists can make informed decisions in experimental design, whether for fundamental research or for the development of novel therapeutics targeting serine proteases. The detailed protocols and comparative data presented in this guide serve as a practical resource to facilitate accurate and insightful kinetic analysis of chymotrypsin and its diverse array of substrates.

References

Decoding Protein Interactions: A Comparative Guide to the Specificity of p-Benzoyl-L-phenylalanine (pBPA) Crosslinking

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate dance of cellular life, the transient and often fleeting interactions between proteins govern nearly every biological process. Capturing these interactions in their native environment is a paramount challenge in modern biological research and drug discovery. Among the arsenal of techniques developed to meet this challenge, photo-crosslinking with genetically encoded unnatural amino acids (UAAs) has emerged as a powerful tool. At the forefront of this technology is p-Benzoyl-L-phenylalanine (pBPA), a photoreactive amino acid that has become a workhorse for mapping protein-protein interactions (PPIs) in vivo.

This guide provides a comprehensive evaluation of the specificity of pBPA crosslinking, offering a critical comparison with alternative photo-crosslinking agents. We will delve into the mechanistic underpinnings of pBPA's reactivity, present a framework for its effective and specific application, and provide the experimental and computational methodologies required to validate the captured interactions. Our aim is to equip researchers with the expert knowledge and practical insights necessary to confidently and accurately decipher the complex networks of protein interactions that drive cellular function.

The Mechanism of pBPA Photo-Crosslinking: A Tale of Two States

The utility of pBPA as a photo-crosslinker lies in the unique photochemistry of its benzophenone moiety. When exposed to long-wave UV light (typically around 365 nm), the benzophenone group undergoes a photophysical transformation that converts it into a highly reactive species capable of forming covalent bonds with neighboring molecules.

Upon absorption of a photon, the benzophenone is excited from its ground state to a short-lived singlet state.[1] It then rapidly undergoes intersystem crossing to a more stable, long-lived triplet excited state.[1] This triplet state is a diradical, possessing two unpaired electrons, which is the key to its crosslinking ability.[1]

The reactive triplet benzophenone can then abstract a hydrogen atom from a nearby C-H bond on an interacting protein, forming a pair of radicals.[1] Subsequent radical recombination results in the formation of a stable C-C covalent bond, effectively "trapping" the protein-protein interaction.[1] A key feature of pBPA is the reversibility of its photoactivation. If a suitable C-H bond is not in close proximity, the triplet state can relax back to the ground state, and the benzophenone can be re-excited by another photon.[1] This reversible nature minimizes reactions with the solvent and allows for continuous irradiation, increasing the probability of capturing transient or low-affinity interactions.[1]

pBPA_ground pBPA (Ground State) pBPA_singlet Singlet Excited State pBPA_ground->pBPA_singlet UV light (365 nm) pBPA_triplet Triplet Excited State (Diradical) pBPA_singlet->pBPA_triplet Intersystem Crossing pBPA_triplet->pBPA_ground Relaxation Radical_pair Radical Pair pBPA_triplet->Radical_pair Hydrogen Abstraction Interaction Interacting Protein (with C-H bond) Interaction->Radical_pair Crosslinked_product Covalent Crosslink Radical_pair->Crosslinked_product Radical Recombination

Mechanism of pBPA photo-crosslinking.

A Comparative Analysis of Photo-Crosslinker Specificity

The specificity of a photo-crosslinker is a critical determinant of the biological relevance of the identified interactions. While pBPA is a powerful tool, it is not without its limitations. A comprehensive understanding of its performance in comparison to other commonly used photo-crosslinkers, such as p-Azidophenylalanine (pAzF) and diazirine-based UAAs, is essential for informed experimental design.

Featurep-Benzoyl-L-phenylalanine (pBPA)p-Azidophenylalanine (pAzF)Diazirine-based UAAs
Photoreactive Group BenzophenoneAryl azideDiazirine
Reactive Intermediate Diradical (triplet state)NitreneCarbene and Diazo intermediates
Activation Wavelength ~365 nm[1]~254 nm[1]~355-380 nm
Reactivity Preferentially abstracts H-atoms from C-H bonds.[1]Inserts into C-H and N-H bonds; can undergo rearrangements.Carbene inserts into C-H, N-H, O-H, and S-H bonds; diazo intermediate shows preference for acidic residues.
Crosslinking Efficiency High yields, with reported efficiencies of 50% to >50% for crosslinking of protein subunits.[1] Less prone to quenching by water.[2]Can be variable and often lower due to competing rearrangement reactions. The reactive nitrene can be quenched by the solvent.[1]Generally provide higher crosslinking yields due to the high reactivity of the carbene intermediate.[2]
Specificity & Off-Target Concerns The relatively long-lived triplet state can potentially lead to less specific crosslinking.[3] The bulky benzophenone group may perturb some interactions.[2]Irreversible photoactivation; the highly reactive nitrene can lead to non-specific labeling if not in immediate proximity to a binding partner.[1]The highly reactive carbene has a very short half-life, favoring crosslinking to proximal molecules. However, this high reactivity can also lead to non-specific labeling. Recent studies show a two-step mechanism where the diazo intermediate offers selectivity for polar residues.[2]
Key Advantages Reversible photoactivation allows for continuous irradiation.[1] Relatively stable and less prone to rearrangement.Can readily crosslink in certain protein contexts where pBPA fails.[1]Small size minimizes steric hindrance. Activation at longer wavelengths can be less damaging to cells.[1]

A study compiling a proteome-wide inventory of background binding for different photocrosslinkers revealed that each photoreactive group has characteristic off-target proteins.[3] This highlights the importance of appropriate controls and careful interpretation of results, regardless of the crosslinker used.

A Self-Validating Experimental Workflow for pBPA Crosslinking

To ensure the trustworthiness of pBPA crosslinking experiments, a rigorously controlled and self-validating workflow is essential. This involves not only the crosslinking procedure itself but also a robust method for identifying the captured interactions.

cluster_cell In Vivo cluster_analysis Analysis Plasmid_transfection 1. Co-transfect Plasmids: - POI-TAG - pBPA-tRNA Synthetase/tRNA Cell_culture 2. Cell Culture with pBPA Plasmid_transfection->Cell_culture UV_irradiation 3. UV Irradiation (365 nm) Cell_culture->UV_irradiation Cell_lysis 4. Cell Lysis UV_irradiation->Cell_lysis Affinity_purification 5. Affinity Purification of Bait Protein Cell_lysis->Affinity_purification SDS_PAGE 6. SDS-PAGE & Western Blot Affinity_purification->SDS_PAGE Mass_spectrometry 7. Mass Spectrometry Analysis Affinity_purification->Mass_spectrometry

Experimental workflow for pBPA photo-crosslinking.
Step-by-Step Experimental Protocol:

  • Plasmid Construction and Transfection:

    • Prepare a plasmid encoding the protein of interest (POI) with an amber stop codon (TAG) at the desired crosslinking site.

    • Prepare a second plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair specific for pBPA.

    • Co-transfect both plasmids into the target cell line.

  • Cell Culture and UAA Incorporation:

    • Culture the transfected cells in a suitable medium supplemented with pBPA (typically 1 mM).

    • Incubate for 24-48 hours to allow for expression of the POI and incorporation of pBPA.

  • In Vivo Photo-Crosslinking:

    • Wash the cells to remove unincorporated pBPA.

    • Expose the cells to UV light at approximately 365 nm. Irradiation times can vary (10 minutes to 2 hours) and should be optimized for the specific protein and interaction being studied.[1]

  • Cell Lysis and Initial Analysis:

    • Lyse the cells in a buffer containing protease inhibitors.

    • Analyze the crosslinked products by SDS-PAGE and Western blotting to confirm the formation of higher molecular weight complexes.

  • Affinity Purification and Mass Spectrometry Sample Preparation:

    • Incubate the cell lysate with affinity beads (e.g., anti-FLAG or anti-HA) to capture the bait protein and its crosslinked partners.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the protein complexes and separate them by SDS-PAGE.

    • Excise the gel bands corresponding to the crosslinked complexes and perform in-gel digestion with trypsin.

Essential Controls for a Self-Validating System:
  • No UV Control: Cells expressing the pBPA-containing protein but not exposed to UV light. This control is crucial to ensure that the observed interactions are UV-dependent.

  • Wild-type Control: Cells expressing the wild-type protein (without pBPA) and exposed to UV light. This helps to identify any non-specific interactions caused by UV irradiation itself.

  • Titration of UV Dose: Determine the minimal UV exposure required for efficient crosslinking to minimize cellular stress and potential artifacts.[1] UV radiation can trigger a ribotoxic stress response, leading to changes in gene expression and potentially altering the PPIs under investigation.[1]

The Crucial Role of Mass Spectrometry and Computational Analysis

The identification of crosslinked peptides from the complex mixture generated in a pBPA experiment is a significant challenge, primarily due to the broad reactivity of the photo-activated benzophenone. This necessitates a specialized mass spectrometry and computational workflow.

A high-performance workflow for identifying pBPA crosslinks involves the following key steps:

  • Data Acquisition: Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Database Searching: Use specialized software to search the MS/MS data against a protein database. Software such as Kojak is well-suited for analyzing data from photoreactive crosslinkers with broad reactivity.

  • Validated Protein Database: To improve the accuracy of crosslink identification, it is beneficial to first create a "validated-protein database" for the sample. This is done by analyzing a non-crosslinked sample to identify all the proteins present, thereby reducing the search space for the crosslink analysis.

  • Crosslink Identification and Scoring: The search software identifies peptide-spectrum matches (PSMs) for crosslinked peptides. A false discovery rate (FDR) is typically estimated using a target-decoy strategy to filter for high-confidence identifications.

  • Manual Validation: It is highly recommended to manually inspect the MS/MS spectra of high-scoring crosslinked peptides to confirm the presence of fragment ions from both peptides.

The broad reactivity of pBPA means that a single crosslinking experiment can generate a dense network of residue-level interactions. This requires sophisticated visualization tools to interpret the data, often in the form of histograms of crosslink sites.

Best Practices for Maximizing Specificity

  • Careful Site Selection: The choice of where to incorporate pBPA is critical. Placing it in a region known or predicted to be at a protein-protein interface will increase the likelihood of capturing specific interactions.

  • Optimize UV Exposure: Use the lowest possible UV dose that still provides sufficient crosslinking efficiency to minimize UV-induced cellular stress.

  • Stringent Purification: Employ stringent washing conditions during affinity purification to minimize the co-purification of non-specific binding partners.

  • Orthogonal Validation: Validate key interactions identified through pBPA crosslinking with other methods, such as co-immunoprecipitation or yeast two-hybrid assays, to build a stronger body of evidence.

  • Use Halogenated pBPA Analogs for Weak Interactions: For transient or weak PPIs, consider using halogenated pBPA analogs, which have been shown to increase crosslinking yields.

Conclusion

p-Benzoyl-L-phenylalanine has proven to be an invaluable tool for the in vivo capture of protein-protein interactions. Its unique photochemical properties, particularly its reversible activation and preferential reactivity with C-H bonds, offer a powerful means to trap both stable and transient complexes in their native cellular context. However, like any powerful technique, its successful application hinges on a deep understanding of its mechanism, its limitations, and the implementation of a rigorous, self-validating experimental and computational workflow.

By carefully considering the comparative performance of pBPA against other photo-crosslinkers, meticulously designing experiments with appropriate controls, and employing a robust mass spectrometry and data analysis pipeline, researchers can harness the full potential of pBPA to illuminate the intricate and dynamic protein interaction networks that lie at the heart of biology.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Benzoyl-dl-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, meticulous attention to detail extends beyond the benchtop; it is paramount in the responsible management and disposal of laboratory chemicals. This guide provides a comprehensive, experience-driven framework for the proper disposal of Benzoyl-dl-phenylalanine, ensuring the safety of laboratory personnel and adherence to environmental regulations. While some supplier safety data sheets (SDS) classify this compound as non-hazardous, others indicate potential hazards, underscoring the critical need for a cautious and informed approach to its disposal.

Initial Hazard Assessment: The Primacy of the Safety Data Sheet (SDS)

The cornerstone of any chemical disposal protocol is a thorough understanding of the compound's potential hazards. In the case of this compound, there is variability in its hazard classification across different suppliers. Therefore, the first and most critical step is to consult the SDS provided by the manufacturer of your specific lot of this compound .

Some SDSs for similar compounds, such as 4-Benzoyl-L-phenylalanine and N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester, state that they are not considered hazardous under OSHA's Hazard Communication Standard (29 CFR 1910.1200) and are not regulated for transport.[1][2][3] Conversely, at least one supplier of this compound has issued an SDS with hazard statements indicating it may be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[4]

Table 1: Summary of Hazard Classifications for this compound and Related Compounds from Various Suppliers

Compound CAS Number Supplier Hazard Classification
N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester15873-25-3TCINot a hazardous substance or mixture.[5]
4-Benzoyl-L-phenylalanine104504-45-2AAPPTecNo known OSHA hazards.[1]
4-Benzoyl-L-phenylalanine104504-45-2Thermo Fisher ScientificNot considered hazardous by the 2012 OSHA Hazard Communication Standard.[2]
This compound2901-76-0Combi-BlocksH302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

This variability necessitates a disposal strategy that begins with a clear decision-making process. The following workflow diagram illustrates the logical steps to determine the appropriate disposal route for your this compound waste.

DisposalWorkflow start Start: this compound Waste Generated sds_review Consult Supplier-Specific Safety Data Sheet (SDS) start->sds_review is_hazardous Is the chemical classified as hazardous in the SDS? sds_review->is_hazardous non_hazardous_path Follow Non-Hazardous Waste Disposal Protocol is_hazardous->non_hazardous_path No hazardous_path Follow Hazardous Chemical Waste Disposal Protocol is_hazardous->hazardous_path Yes end_disposal Engage Licensed Waste Disposal Company non_hazardous_path->end_disposal hazardous_path->end_disposal

Caption: Disposal Decision Workflow for this compound.

Disposal Protocol for Non-Hazardous this compound

If the supplier's SDS explicitly states that the this compound is not a hazardous substance, the following procedures should be followed. The overarching principle is to prevent the entry of chemical waste into the environment.

Step-by-Step Disposal:

  • Waste Collection:

    • Collect solid this compound waste and any materials lightly contaminated with it (e.g., weighing paper, gloves) in a designated, clearly labeled waste container.

    • The container should be made of a material compatible with the chemical and have a secure, leak-proof lid.[6]

    • Label the container as "Non-Hazardous Waste: this compound".

  • Aqueous Solutions:

    • While some non-hazardous, water-soluble chemicals with a neutral pH may be permissible for drain disposal in very small quantities, this is highly regulated and generally discouraged.[7]

    • It is best practice to collect all aqueous solutions containing this compound for professional disposal.

    • If local regulations and your institution's Environmental Health & Safety (EHS) department permit drain disposal, ensure the solution's pH is between 5.0 and 12.5 and flush with copious amounts of water.[7] This should only be considered for trace amounts.

  • Final Disposal:

    • Even when classified as non-hazardous, the most responsible method of disposal is to entrust the waste to a licensed professional waste disposal company.[5][8] This ensures compliance with all regulations and minimizes environmental impact.

Disposal Protocol for Hazardous this compound

When the SDS indicates that this compound is hazardous, a more stringent set of procedures, in line with the Resource Conservation and Recovery Act (RCRA) and local regulations, must be implemented.[6][9]

Step-by-Step Disposal:

  • Container Management:

    • Select a waste container that is in good condition, compatible with the chemical, and has a secure, tightly-fitting lid.[7]

    • The original product container can be used if it is in good condition.[7]

    • Never use food-grade containers for hazardous waste.[7]

  • Labeling:

    • The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Irritant," "Harmful if Swallowed").[10]

  • Waste Accumulation and Storage:

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[7][10]

    • Ensure incompatible wastes are segregated. For instance, do not store this organic compound with strong oxidizing agents.[3][7]

    • Keep the waste container closed at all times, except when adding waste.[7]

  • Spill-Contaminated Materials:

    • Any materials used to clean up spills of hazardous this compound (e.g., absorbent pads, contaminated PPE) must also be disposed of as hazardous waste.[11]

    • For spills, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[1][2]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Waste must be disposed of in accordance with all federal, state, and local environmental control regulations.[1]

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, upholding the principles of scientific integrity and environmental stewardship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.